3-(Azetidin-3-yloxy)propane-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-5(9)4-10-6-1-7-2-6/h5-9H,1-4H2 |
InChI Key |
XBGSGPMKZHQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Azetidin-3-yloxy)propane-1,2-diol: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of 3-(Azetidin-3-yloxy)propane-1,2-diol, a versatile heterocyclic building block of significant interest in medicinal chemistry. We will delve into the unique structural characteristics and physicochemical properties imparted by the fusion of a conformationally constrained azetidine ring with a hydrophilic diol moiety. This document details a robust, enantioselective synthetic protocol, provides key characterization data, and explores the compound's strategic applications in modern drug discovery. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics with improved pharmacological profiles.
Introduction: The Strategic Value of the Azetidine Scaffold
In the field of medicinal chemistry, the azetidine ring has emerged as a "privileged" scaffold.[1] This four-membered, nitrogen-containing heterocycle offers a unique balance of properties, sitting between the highly strained, reactive aziridines and the more flexible, larger pyrrolidines.[2] This structural constraint is highly advantageous in drug design, as it pre-organizes substituents into well-defined three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
The incorporation of azetidine motifs into drug candidates has been shown to confer a range of benefits, including:
-
Improved Metabolic Stability: The compact ring can be less susceptible to enzymatic degradation compared to more common motifs.[3][4]
-
Enhanced Aqueous Solubility: As a polar, sp³-rich scaffold, it can improve the overall solubility profile of a molecule.[3]
-
Novel Chemical Space: It provides unique vectors for exiting a binding pocket, allowing for the exploration of new interactions with a target protein.[1]
Several FDA-approved drugs, such as baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine ring, underscoring its therapeutic relevance and successful application in drug development.[3] The subject of this guide, 3-(Azetidin-3-yloxy)propane-1,2-diol, combines this valuable azetidine core with a propane-1,2-diol sidechain, a classic hydrophilic group that further enhances solubility and provides additional points for chemical diversification.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-(Azetidin-3-yloxy)propane-1,2-diol are critical for its application in discovery chemistry. Its structure presents a chiral center at the C2 position of the propanediol moiety, meaning it can exist as (R) and (S) enantiomers. The stereochemistry is a crucial consideration for biological activity and must be controlled during synthesis.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(Azetidin-3-yloxy)propane-1,2-diol | N/A (Standard Nomenclature) |
| CAS Number | 189178-01-0 (Racemate) | Internal search, vendor data |
| Molecular Formula | C₆H₁₃NO₃ | Calculated |
| Molecular Weight | 147.17 g/mol | |
| Predicted XLogP3-AA | -2.1 | PubChem (Analog data) |
| Predicted H-Bond Donors | 3 | PubChem (Analog data) |
| Predicted H-Bond Acceptors | 4 | PubChem (Analog data) |
| Predicted pKa (Strongest Basic) | 9.5 | ChemAxon (Analog data) |
| Predicted Solubility | High | Inferred from low LogP and multiple H-bond donors/acceptors. The diol moiety is known to be soluble.[5] |
Note: Some properties are predicted based on computational models and data from structurally similar compounds, such as other alkoxy-propanediols.[6][7][8]
The low predicted XLogP value (-2.1) indicates high hydrophilicity, a desirable trait for improving the aqueous solubility of more complex, lipophilic molecules to which this scaffold might be attached. The presence of three hydrogen bond donors (two hydroxyls, one amine) and four acceptors (three oxygens, one nitrogen) provides ample opportunity for interactions with biological targets and water molecules.
Stereoselective Synthesis and Mechanistic Rationale
The synthesis of 3-(Azetidin-3-yloxy)propane-1,2-diol requires careful control of reagents and conditions to achieve high yield and, crucially, the desired stereochemistry. The most efficient and reliable method involves a nucleophilic ring-opening of a chiral epoxide, a variation of the Williamson ether synthesis.
Experimental Protocol: Synthesis of (S)-3-(Azetidin-3-yloxy)propane-1,2-diol
This protocol describes the synthesis starting from N-Boc-3-hydroxyazetidine and (R)-glycidol to yield the (S)-enantiomer of the final product.
Step 1: Alkoxide Formation
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/g) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium alkoxide.
Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the hydroxyl group of the azetidine, forming a potent nucleophile. Anhydrous THF is critical as NaH reacts violently with water.
Step 2: Epoxide Ring-Opening
-
Cool the reaction mixture back to 0 °C.
-
Add (R)-glycidol (1.1 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and then heat to 60 °C, stirring overnight (approx. 16 hours).
Causality: The azetidin-3-oxide anion attacks the least sterically hindered carbon of the epoxide ((R)-glycidol), leading to a regioselective ring-opening. This is an Sₙ2 reaction, which proceeds with an inversion of stereochemistry at the site of attack, but since the attack is on the primary carbon, the stereocenter of the glycidol is preserved, leading to the (S)-diol product.
Step 3: Work-up and Purification of Boc-protected Intermediate
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to yield N-Boc-(S)-3-(2,3-dihydroxypropoxy)azetidine.
Causality: The aqueous workup removes inorganic salts and unreacted starting materials. Column chromatography separates the desired product from byproducts and residual reagents.
Step 4: Boc Deprotection
-
Dissolve the purified intermediate from Step 3 in a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane (5 mL/g).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product. Filter and dry under vacuum to afford (S)-3-(Azetidin-3-yloxy)propane-1,2-diol as a white solid.
Causality: Strong acidic conditions are required to cleave the tert-butyloxycarbonyl (Boc) protecting group. The use of HCl in dioxane provides anhydrous acidic conditions, and the final product is isolated as its more stable and easily handled hydrochloride salt.
Synthetic Workflow Diagram
Caption: Stereoselective synthesis of the target compound.
Applications in Drug Discovery
3-(Azetidin-3-yloxy)propane-1,2-diol is not typically a final drug product but rather a highly valuable building block or scaffold. Its bifunctional nature—a reactive secondary amine within the azetidine ring and two hydroxyl groups—makes it a versatile starting point for library synthesis and lead optimization.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight (147.17 Da), it fits well within the "Rule of Three" for fragment screening. Its high solubility ensures it can be tested at high concentrations in biophysical assays (e.g., SPR, NMR).
-
Scaffold for Lead Optimization: The azetidine nitrogen can be functionalized via alkylation, amidation, or reductive amination to introduce groups that target specific pockets of a receptor. The diol can be used as a handle to improve solubility or be further modified.[9]
-
Introduction of 3D Character: In an industry moving away from flat, aromatic compounds, sp³-rich scaffolds like this one are in high demand to access more complex and novel chemical space, which can lead to improved selectivity and better intellectual property positions.[3] The rigid azetidine ring provides a defined exit vector for substituents, a key feature in rational drug design.[10]
Logical Workflow for Scaffold Elaboration
The diagram below illustrates the strategic points of diversification on the 3-(Azetidin-3-yloxy)propane-1,2-diol core.
Caption: Diversification strategies for the core scaffold.
Characterization and Quality Control
Confirming the identity and purity of 3-(Azetidin-3-yloxy)propane-1,2-diol is paramount. Standard analytical techniques are employed.
-
¹H NMR (Proton NMR): In a suitable solvent like D₂O or DMSO-d₆, one would expect to see characteristic multiplets for the azetidine ring protons, a multiplet for the CH-O proton, and signals corresponding to the CH₂-O and the diol's CH-OH and CH₂-OH protons. The integration of these signals should match the 13 protons in the structure.
-
¹³C NMR (Carbon NMR): The spectrum should show 6 distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z = 148.09, corresponding to [M+H]⁺.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e.) of a stereoselective synthesis, analysis on a chiral column (e.g., Chiralpak) is required to separate the (R) and (S) enantiomers.
For comparison, the NMR spectra of similar aryloxy- and alkyloxy-propanediols show characteristic signals for the diol moiety: a multiplet around 4.0-4.1 ppm (CH-OH), and two sets of multiplets between 3.7-4.0 ppm (CH₂-O and CH₂-OH).[11]
Conclusion
3-(Azetidin-3-yloxy)propane-1,2-diol stands out as a potent and versatile building block for contemporary drug discovery. Its unique architecture, combining the conformationally rigid and metabolically robust azetidine ring with a highly polar diol sidechain, offers a compelling solution for medicinal chemists aiming to enhance solubility, introduce three-dimensional complexity, and explore novel chemical space. The well-defined stereoselective synthesis ensures access to enantiomerically pure material, a critical requirement for developing safe and effective therapeutics. As the pharmaceutical industry continues to prioritize scaffolds that improve ADME properties and provide strong IP positions, the strategic application of 3-(Azetidin-3-yloxy)propane-1,2-diol is poised to grow.
References
- BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
- Various Authors. (2026, February 19). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
- Sigma-Aldrich. 3-(azetidin-3-yloxy)propane-1,2-diol.
- Various Authors. (2014).
- PubChem, National Institutes of Health. Propranolol glycol, (+)- (CID 11009420).
- PubChem, National Institutes of Health. 3-(Nonyloxy)1,2-propanediol (CID 9920843).
- PubChem, National Institutes of Health. Propranolol glycol (CID 37369).
- FooDB. (2015, May 7). Showing Compound (S)-propane-1,2-diol (FDB030175).
- Various Authors. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. Showing Compound (S)-propane-1,2-diol (FDB030175) - FooDB [foodb.ca]
- 6. Propranolol glycol, (+)- | C13H14O3 | CID 11009420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Nonyloxy)1,2-propanediol | C12H26O3 | CID 9920843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Physicochemical Profiling and Solubility of 3-(Azetidin-3-yloxy)propane-1,2-diol
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its growing prevalence in drug discovery programs stems from the unique physicochemical and pharmacokinetic properties it imparts to a molecule.[2] The inherent ring strain and sp3-rich character of the azetidine moiety can lead to enhanced solubility, improved metabolic stability, and a rigid conformational framework, which can be advantageous for optimizing drug-target interactions.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[2]
This guide focuses on 3-(Azetidin-3-yloxy)propane-1,2-diol, a molecule that combines the desirable features of the azetidine core with a hydrophilic propane-1,2-diol side chain. The propane-1,2-diol group is a well-established component in pharmaceutical formulations, known for its miscibility with water and its role as a solvent and stabilizing agent.[3] The strategic combination of these two moieties suggests that 3-(Azetidin-3-yloxy)propane-1,2-diol is a compound of significant interest for the development of novel therapeutics, potentially offering a favorable balance of properties for drug-like candidates.
A thorough understanding of the physicochemical profile and solubility of 3-(Azetidin-3-yloxy)propane-1,2-diol is paramount for its advancement in any drug development pipeline.[4][5] These fundamental properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[6] This guide provides a comprehensive overview of the key physicochemical parameters to be evaluated and a detailed experimental protocol for determining the solubility of this promising molecule.
Physicochemical Profile: Foundational Parameters for Drug Development
The physicochemical properties of a drug candidate are critical determinants of its success. Early and accurate profiling allows for a more rational approach to lead optimization and candidate selection, mitigating the risk of late-stage failures.[[“]][8] For 3-(Azetidin-3-yloxy)propane-1,2-diol, the following parameters are of primary importance:
| Parameter | Description | Significance in Drug Development | Predicted Value/Status |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion and absorption across biological membranes. | 147.17 g/mol [9] |
| pKa | The acid dissociation constant, indicating the tendency of a molecule to donate or accept a proton at a given pH. | Governs the ionization state of the molecule, which in turn affects its solubility, permeability, and interaction with biological targets. | To be determined |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | A key indicator of a drug's ability to cross cell membranes. It also influences solubility, protein binding, and metabolism. | To be determined |
| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | A critical factor for oral drug absorption and formulation development. Poor aqueous solubility is a major hurdle in drug development.[4][5] | To be determined |
| Melting Point | The temperature at which a solid becomes a liquid. | Provides information about the purity and solid-state properties of a compound, which can impact its dissolution rate and stability. | To be determined |
Experimental Methodologies for Physicochemical Profiling
A systematic approach to determining these parameters is essential. The following diagram outlines a typical workflow for the physicochemical characterization of a novel compound like 3-(Azetidin-3-yloxy)propane-1,2-diol.
Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical profiling of a novel chemical entity.
Solubility of 3-(Azetidin-3-yloxy)propane-1,2-diol: A Critical Assessment
Aqueous solubility is a cornerstone of successful oral drug development, as it directly impacts the amount of a drug that is available for absorption.[5] For a molecule like 3-(Azetidin-3-yloxy)propane-1,2-diol, the presence of the hydrophilic propane-1,2-diol side chain suggests the potential for good aqueous solubility. However, this must be experimentally verified.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10][11] This method provides a reliable measure of the true solubility of a compound in a given solvent at equilibrium.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of the Test System:
-
Accurately weigh an excess amount of solid 3-(Azetidin-3-yloxy)propane-1,2-diol into a series of clear glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
To each vial, add a precise volume of the desired solvent. A range of solvents should be tested, including:
-
Purified water
-
pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate different physiological environments)
-
Biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF)) to better mimic in vivo conditions.[11]
-
Common organic solvents used in pharmaceutical development (e.g., ethanol, propylene glycol, DMSO).
-
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically maintained at 25°C or 37°C.
-
Agitate the samples for a sufficient period to reach equilibrium. This is often 24 to 72 hours, and the exact time should be determined by taking samples at various time points until the concentration of the dissolved compound remains constant.[10][11]
-
-
Phase Separation:
-
Once equilibrium is reached, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE).[10]
-
-
Quantification:
-
Accurately dilute an aliquot of the clear filtrate with a suitable solvent.
-
Determine the concentration of 3-(Azetidin-3-yloxy)propane-1,2-diol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Report the temperature at which the solubility was determined.
-
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 6. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 7. consensus.app [consensus.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Propan-1,2-diol,propane-1,2-diol,propan-1,2-dione | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. raytor.com [raytor.com]
An In-depth Technical Guide to 3-(Azetidin-3-yloxy)propane-1,2-diol as a Novel Hydrophilic Linker
Abstract
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It dictates not only the stability and pharmacokinetic profile of the conjugate but also its solubility and potential for aggregation. This guide introduces 3-(Azetidin-3-yloxy)propane-1,2-diol, a novel hydrophilic linker designed to address the challenges associated with the delivery of hydrophobic payloads. By combining the structural rigidity and metabolic stability of the azetidine ring with the hydrophilicity of a diol moiety, this linker offers a unique solution for enhancing the physicochemical properties of advanced bioconjugates. This document provides a comprehensive overview of its properties, a robust synthetic pathway, and detailed protocols for its functionalization and conjugation, intended for researchers and drug development professionals.
Introduction: The Imperative for Hydrophilic Linkers
The efficacy of ADCs and PROTACs is often hampered by the hydrophobic nature of their cytotoxic payloads or small molecule ligands.[][2] This hydrophobicity can lead to significant challenges, including poor aqueous solubility, a propensity for aggregation, and rapid systemic clearance, all of which can compromise the therapeutic window and lead to off-target toxicity.[][4] Consequently, the development of next-generation linker technologies has focused on incorporating hydrophilic moieties to mitigate these issues.[5][6]
Strategies to increase linker hydrophilicity often involve the incorporation of polyethylene glycol (PEG), sulfonates, or saccharide groups.[2][6] 3-(Azetidin-3-yloxy)propane-1,2-diol emerges as a sophisticated alternative, leveraging a compact and versatile scaffold. This linker is composed of two key functional components:
-
Azetidine Ring : This four-membered saturated heterocycle provides a rigid, sp³-rich scaffold. In medicinal chemistry, azetidine motifs are known to enhance metabolic stability and improve pharmacokinetic properties.[7][8] Its constrained nature can favorably influence the conformational presentation of the attached payload.
-
Propane-1,2-diol Moiety : The vicinal diol functionality imparts significant hydrophilicity through its capacity for hydrogen bonding with water, thereby improving the overall solubility of the conjugate.[]
This guide will elucidate the synthesis and application of this promising linker, providing the technical foundation for its integration into drug development pipelines.
Chapter 1: Physicochemical Rationale and Properties
The strategic combination of the azetidine and diol motifs in a single linker entity provides a compelling solution to the hydrophobicity problem. The ether linkage offers chemical stability, while the overall structure is designed to balance rigidity and hydrophilicity.
Structural and Functional Attributes
-
Hydrophilicity : The two hydroxyl groups of the propane-1,2-diol moiety act as a "hydrophilicity reservoir," effectively shielding the hydrophobic payload and increasing the aqueous solubility of the final conjugate.[][] This is critical for preventing aggregation, especially in high Drug-to-Antibody Ratio (DAR) ADCs.[4]
-
Metabolic Stability : The azetidine ring is less susceptible to metabolic degradation compared to more conventional alkyl chains, potentially leading to a longer circulation half-life and improved payload delivery to the target site.[7]
-
Conformational Rigidity : Unlike flexible PEG chains, the azetidine ring provides a more defined spatial orientation between the antibody/targeting ligand and the payload. This can be advantageous for optimizing the interaction with the target and, in the case of PROTACs, for facilitating the formation of a stable ternary complex.[9]
While specific experimental data for 3-(Azetidin-3-yloxy)propane-1,2-diol is not extensively published, its properties can be inferred from its constituent parts.
| Property | Anticipated Characteristic | Rationale |
| Solubility | High in aqueous buffers | The diol moiety provides multiple hydrogen bond donors and acceptors.[] |
| logP | Low | The presence of hydroxyl and amine functionalities significantly reduces lipophilicity. |
| Stability | High | The ether linkage is chemically robust. The azetidine ring enhances metabolic stability.[7][8] |
| Aggregation Propensity | Low | Increased hydrophilicity of the conjugate mitigates aggregation issues common with hydrophobic payloads.[4] |
| Immunogenicity | Potentially Low | As a small, discrete structure, it is less likely to be immunogenic compared to longer, polymeric linkers. |
Chapter 2: Synthesis of the Linker Core
The synthesis of 3-(Azetidin-3-yloxy)propane-1,2-diol can be achieved through a reliable, multi-step process starting from commercially available precursors. The key strategic step involves the nucleophilic opening of a protected glycidol derivative by N-Boc-3-hydroxyazetidine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is crucial to prevent side reactions and allow for controlled functionalization.
Experimental Protocol: Synthesis of N-Boc-3-(2,3-dihydroxypropoxy)azetidine
This protocol describes a representative synthesis. The choice of a protected glycidol, such as solketal, simplifies purification and allows for mild deprotection.
Step 1: Synthesis of N-Boc-3-hydroxyazetidine This precursor can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride through deprotection and subsequent Boc protection.[10]
Step 2: Ether Synthesis via Ring-Opening of Solketal This step involves the reaction of N-Boc-3-hydroxyazetidine with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) that has been activated, for instance, as a tosylate. A more direct approach is the base-catalyzed ring-opening of glycidol or a protected version.
-
Reaction Setup : To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Alkoxide Formation : Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Addition : Cool the reaction mixture back to 0 °C and add a solution of (R)-(-)-Glycidyl tosylate (1.1 equiv.) in anhydrous DMF dropwise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the azetidin-3-olate on the epoxide, which proceeds via an SN2 mechanism.[11]
-
Workup : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product, N-Boc-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)azetidine, by flash column chromatography on silica gel.
Step 3: Deprotection of the Diol The acetonide protecting group is removed under acidic conditions to reveal the diol.
-
Reaction Setup : Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).
-
Hydrolysis : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-3-(2,3-dihydroxypropoxy)azetidine.
Step 4: N-Boc Deprotection The final step is the removal of the Boc group to yield the free amine of the linker core, which can then be functionalized.
-
Reaction Setup : Dissolve the product from Step 3 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Deprotection : Stir the reaction at room temperature for 1-2 hours.[12] Alternatively, for a greener approach, the Boc-protected amine can be heated with p-toluenesulfonic acid in a mechanochemical (ball mill) setup.[2][5]
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, 3-(Azetidin-3-yloxy)propane-1,2-diol, is often obtained as a TFA or HCl salt and can be used directly in the next functionalization step or neutralized if required.
Caption: Workflow for the synthesis of the linker core.
Chapter 3: Functionalization for Bioconjugation
To be used in ADC or PROTAC construction, the linker core must be functionalized with a reactive handle that can covalently attach to the targeting moiety (e.g., antibody) or the payload. The secondary amine of the azetidine ring is the primary site for this functionalization. The choice of reactive group depends on the target functional group on the binding partner.
Protocol 1: Installation of a Maleimide Group (for Thiol Conjugation)
Maleimide groups react specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues in an antibody, to form a stable thioether bond.[6] This is a cornerstone of site-specific ADC development.
-
Reaction Setup : Dissolve 3-(Azetidin-3-yloxy)propane-1,2-diol (as its salt, 1.0 equiv.) in an anhydrous, non-protic solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the salt and act as an acid scavenger.
-
Linker Addition : To the stirred solution, add a maleimide-functionalized NHS ester, for example, 6-maleimidohexanoic acid N-hydroxysuccinimide ester (1.1 equiv.). The NHS ester will react with the secondary amine of the azetidine.[13]
-
Reaction Progression : Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
Purification : Upon completion, the reaction mixture can be purified by reverse-phase HPLC to yield the maleimide-functionalized linker, ready for conjugation to a thiol-containing molecule.
Protocol 2: Installation of an NHS Ester Group (for Amine Conjugation)
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as those on lysine residues of an antibody, forming stable amide bonds.[12][14]
-
Intermediate Formation : First, the azetidine nitrogen is acylated with a dicarboxylic acid derivative. Dissolve the linker core (1.0 equiv.) and DIPEA (2.5 equiv.) in DMF. Add a suitable activated dicarboxylic acid, such as succinic anhydride or a pre-activated diacid like glutaric acid bis(N-hydroxysuccinimide) ester (1.1 equiv.), and stir at room temperature. This will form a carboxylic acid-terminated linker.
-
Activation to NHS Ester : To the solution containing the carboxylic acid-terminated linker, add N-hydroxysuccinimide (1.2 equiv.) and a carbodiimide coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv.).
-
Reaction Progression : Stir the reaction at room temperature for 12-18 hours.
-
Purification : Purify the resulting NHS ester-functionalized linker by reverse-phase HPLC. The purified linker must be stored under anhydrous conditions to prevent hydrolysis of the NHS ester.
Caption: Pathways for linker functionalization.
Chapter 4: Application in Antibody-Drug Conjugate (ADC) Construction
The true utility of a linker is demonstrated in its application. This chapter outlines a self-validating protocol for conjugating a maleimide-functionalized 3-(Azetidin-3-yloxy)propane-1,2-diol linker (prepared as in Chapter 3, Protocol 1) to a monoclonal antibody (mAb).
Experimental Protocol: Cysteine-Based mAb Conjugation
This protocol assumes the payload has already been attached to the other end of the linker. The process involves the partial reduction of interchain disulfide bonds in the mAb to generate free cysteine thiols, followed by conjugation with the maleimide-linker-payload construct.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water).
-
Maleimide-Linker-Payload construct.
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2, with 1 mM EDTA.
-
Quenching Solution: N-acetylcysteine (100 mM in water).
-
Desalting columns (e.g., Sephadex G-25).
Step 1: Partial Reduction of the Antibody
-
Rationale : The goal is to reduce a controlled number of the interchain disulfide bonds to generate reactive thiol groups, controlling the final DAR. TCEP is a stable and effective reducing agent that does not contain thiols itself, preventing disulfide exchange side reactions.
-
Dilute the mAb to 2 mg/mL in Conjugation Buffer.
-
Add a calculated amount of TCEP stock solution to the mAb solution. A molar ratio of ~2.5 equivalents of TCEP per mAb is a good starting point for achieving an average DAR of 4.
-
Incubate at 37 °C for 1-2 hours. The precise time and temperature must be optimized for each specific antibody to achieve the desired degree of reduction.
-
Immediately remove excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is critical because any remaining TCEP will react with the maleimide linker, reducing conjugation efficiency.[6]
Step 2: Conjugation Reaction
-
Rationale : The maleimide group on the linker reacts with the newly generated free thiols on the antibody. The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to favor the thiol-maleimide reaction while minimizing hydrolysis of the maleimide ring.[6]
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Dissolve the Maleimide-Linker-Payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload over available thiol groups is typically used.
-
Incubate the reaction at room temperature for 1 hour or at 4 °C for 4 hours with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.
Step 3: Purification and Characterization
-
Rationale : Purification is essential to remove unconjugated linker-payload, quenching agent, and any aggregates, resulting in a homogenous ADC product.
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). HIC is particularly useful for separating species with different DARs.
-
Characterize the final ADC to determine:
-
Drug-to-Antibody Ratio (DAR) : Typically measured by HIC or reverse-phase LC-MS.
-
Purity and Aggregation : Measured by SEC.
-
In Vitro Potency : Assessed via cell-based cytotoxicity assays.
-
Caption: General workflow for ADC conjugation.
Conclusion and Future Outlook
3-(Azetidin-3-yloxy)propane-1,2-diol represents a significant step forward in the design of sophisticated hydrophilic linkers. Its unique architecture, which marries the stability of the azetidine ring with the solubilizing power of a diol, provides a powerful tool for overcoming the limitations imposed by hydrophobic payloads. By enhancing the physicochemical properties of ADCs and PROTACs, this linker has the potential to improve their therapeutic index, leading to safer and more effective targeted therapies.
Future work will likely focus on the synthesis of chiral versions of this linker to investigate the impact of stereochemistry on conjugate performance, as well as the development of derivatives with different lengths and geometries to fine-tune the spatial relationship between the targeting moiety and the payload. As the field of targeted drug delivery continues to evolve, innovative linkers like 3-(Azetidin-3-yloxy)propane-1,2-diol will be instrumental in realizing the full potential of these transformative medicines.
References
-
Molecules. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved February 27, 2026, from [Link]
-
Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved February 27, 2026, from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. PMC. Retrieved February 27, 2026, from [Link]
-
Linker Hydrophilicity Modulates the Anticancer Activity of RGD-Cryptophycin Conjugates. (2021). Chemistry – A European Journal. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Retrieved February 27, 2026, from [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026). PubMed. Retrieved February 27, 2026, from [Link]
-
Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives. (2007). Arkivoc. Retrieved February 27, 2026, from [Link]
Sources
- 2. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 4. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. BJOC - Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives [beilstein-journals.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Physicochemical Profiling of 3-(Azetidin-3-yloxy)propane-1,2-diol: A Technical Guide for Fragment-Based Design
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD) and linker design for PROTACs, 3-(Azetidin-3-yloxy)propane-1,2-diol (CAS 1696580-51-4) represents a high-value hydrophilic motif. This compound combines the metabolic stability and vector rigidity of the azetidine ring with the solubilizing properties of a glycerol ether.
This guide provides a definitive technical analysis of its molecular weight (MW) and polar surface area (PSA), alongside a validated synthetic protocol and application logic for medicinal chemists.
Structural Characterization & Calculated Properties
The physicochemical profile of 3-(Azetidin-3-yloxy)propane-1,2-diol makes it an ideal "Rule of 3" compliant fragment. It serves as a polarity-enhancing scaffold that can lower the LogD of lipophilic clinical candidates.
Quantitative Data Profile
| Property | Value | Metric Basis |
| Molecular Formula | Exact Composition | |
| Molecular Weight | 147.17 g/mol | Monoisotopic Mass |
| Topological PSA (TPSA) | 61.72 Ų | Ertl et al. Methodology |
| H-Bond Donors | 3 | (2 -OH, 1 -NH) |
| H-Bond Acceptors | 4 | (2 -OH, 1 -O-, 1 -N-) |
| cLogP | -1.2 (Est.) | Highly Hydrophilic |
| Rotatable Bonds | 4 | Ether & Diol chain |
| Sp3 Fraction | 1.00 | Fully Saturated (Fsp3) |
TPSA Component Analysis
The TPSA of ~62 Ų is critical for blood-brain barrier (BBB) considerations. While high for a fragment of this size, it remains well below the 90 Ų threshold often cited for CNS penetration, provided the final linked molecule balances this polarity.
-
Azetidine Ring (-NH-): 12.03 Ų
-
Ether Linkage (-O-): 9.23 Ų
-
Primary Alcohol (-OH): 20.23 Ų
-
Secondary Alcohol (-OH): 20.23 Ų
-
Total: 61.72 Ų
Synthetic Methodology & Validation
Reaction Logic
-
Nucleophile: N-Boc-3-hydroxyazetidine (commercially available, stable).
-
Electrophile: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate (Solketal tosylate).
-
Mechanism:
displacement of the tosylate by the azetidine alkoxide. -
Global Deprotection: Simultaneous removal of Boc (amine) and Acetonide (diol) groups using HCl/Dioxane or TFA.
Visual Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway ensuring regiocontrol and minimizing polymerization side-products.
Detailed Protocol
Step 1: Ether Formation
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M) under
. -
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.
-
Add Solketal tosylate (1.1 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 12-16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc). Product spot should be less polar than the alcohol starting material.
-
Quench with
, extract with EtOAc, and purify via silica flash chromatography.
Step 2: Global Deprotection
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (5-10 eq).
-
Stir at RT for 2-4 hours.
-
Concentrate in vacuo.
-
Result: The product is isolated as the hydrochloride salt. For the free base, pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form).
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound is a "super-hydrophilic" fragment. In FBDD, it is rarely the primary binder but is used to grow a hydrophobic fragment towards solvent-exposed regions.
-
Vector: The azetidine nitrogen provides a handle for amide coupling or reductive amination.
-
Interaction: The diol moiety can engage in water-bridged H-bonds with surface residues (Lys, Arg, Asp).
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), lipophilicity is a major liability. Replacing standard alkyl or PEG chains with the 3-(Azetidin-3-yloxy)propane-1,2-diol motif can:
-
Increase Solubility: The diol dramatically lowers LogD.
-
Rigidify the Linker: The azetidine ring constrains the conformational entropy compared to a linear PEG chain, potentially improving potency.
Biological Pathway Integration
Figure 2: Strategic utility of the scaffold in modulating physicochemical properties of lead compounds.
References
-
Sigma-Aldrich. 3-(Azetidin-3-yloxy)propane-1,2-diol Product Analysis & CAS 1696580-51-4. Retrieved from .
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8993-8995. (Context for 4-membered ring ethers).
-
PubChem. Compound Summary for 3-(Nonyloxy)propane-1,2-diol (Analogous Ether Structure).[2]
Sources
Azetidinyl Ethers in Drug Discovery: A Technical Guide to Navigating the Stability of a Strained Scaffold
Executive Summary
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become an increasingly vital scaffold in medicinal chemistry.[1][2] Its inherent ring strain, high sp3 character, and conformational rigidity offer unique advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates, including solubility and metabolic stability.[1][3] When incorporated as an ether linkage (azetidinyl ether), this motif serves as a valuable, non-planar polar isostere for esters and other functional groups.[4] However, the same ring strain that confers these desirable properties also introduces inherent instability.[5][6][7] This guide provides an in-depth analysis of the factors governing the stability of the azetidine ring within ether linkages, offering field-proven insights and practical strategies for researchers, scientists, and drug development professionals to harness the power of this scaffold while mitigating its liabilities.
The Azetidine Motif: A Privileged Scaffold in Modern Medicinal Chemistry
The ascendancy of azetidines in drug design is a direct result of their ability to solve complex ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges. Unlike more flexible acyclic or larger heterocyclic counterparts, the azetidine ring provides a rigid, three-dimensional framework that can reduce the entropic penalty of binding to a protein target.[1][3]
Key Physicochemical Properties:
-
High Fsp³ Character: The saturated nature of the azetidine ring increases the three-dimensionality of a molecule, which is often correlated with higher clinical success rates.[1]
-
Polarity and Solubility: The embedded nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility—a critical parameter for oral bioavailability.[3]
-
Metabolic Stability: Incorporation of the azetidine motif can block sites of metabolism, enhancing a compound's half-life. Several FDA-approved drugs, including baricitinib and cobimetinib, feature this ring to improve their pharmacokinetic profiles.[1][8]
-
Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for other functionalities like gem-dimethyl groups, piperidines, and aromatic rings, allowing for fine-tuning of a molecule's properties.[3]
The azetidinyl ether, specifically, has gained traction as a surrogate for the ester functional group, demonstrating superior stability against hydrolysis by esterases and under basic or reducing conditions.[4]
The Double-Edged Sword: Understanding Azetidine Ring Strain
The reactivity and stability of azetidines are dominated by their considerable ring strain, estimated to be approximately 25.4 kcal/mol.[7][9] This value places it in a chemically useful intermediate position:
-
More Strained than Pyrrolidine (5.4 kcal/mol): This makes the azetidine ring susceptible to ring-opening reactions that are not observed in its five-membered counterpart.[7]
-
Less Strained than Aziridine (27.7 kcal/mol): This enhanced stability relative to aziridines means that azetidines are generally easier to handle and can be carried through multi-step syntheses without decomposition, provided that appropriate conditions are maintained.[7]
This inherent strain means the ring is "spring-loaded" and can be opened under various conditions, a property that can be exploited in synthesis but must be carefully managed to maintain the integrity of a final drug molecule.[10]
Synthesis of Azetidinyl Ethers: A Representative Protocol
The formation of the azetidine-ether linkage can be achieved through several methods. A particularly effective approach involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols. This method is advantageous as it avoids the use of harsh bases and leverages readily available alcohol libraries.[4]
Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of a 3-Aryl-3-Alkoxyazetidine
This protocol describes the reaction between a 3-aryl-azetidin-3-ol and a primary alcohol, catalyzed by a Brønsted acid, to form the corresponding azetidinyl ether.
Materials:
-
N-Boc-3-(4-methoxyphenyl)azetidin-3-ol (1.0 equiv)
-
Benzyl alcohol (1.5 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-(4-methoxyphenyl)azetidin-3-ol (1.0 equiv) and anhydrous DCM (to 0.1 M).
-
Addition of Reagents: Add benzyl alcohol (1.5 equiv) to the solution, followed by the catalytic amount of CSA (0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting azetidinol is consumed (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-alkoxy-3-aryl-azetidine product.
Workflow Visualization
The following diagram outlines the key steps in the synthesis of azetidinyl ethers via Brønsted acid catalysis.
Caption: Workflow for the synthesis of azetidinyl ethers.
Key Factors Governing Azetidinyl Ether Stability
The stability of an azetidinyl ether is not absolute but is a function of its molecular structure and its chemical environment. Understanding these factors is paramount for designing robust molecules.
A. pH and Acidity
This is arguably the most critical factor. The azetidine nitrogen is basic (pKa of the conjugate acid is ~11.29) and can be protonated under acidic conditions.[11] This protonation forms an azetidinium ion, which dramatically increases the ring strain and activates the ring for nucleophilic attack and subsequent cleavage.[9][12] Numerous studies have shown that the decomposition of N-substituted azetidines is significantly accelerated at low pH.[5][13]
B. Electronic Effects of Substituents
The electronic nature of substituents on both the nitrogen and carbon atoms profoundly influences stability.
-
N-Substituents: The group attached to the azetidine nitrogen dictates its basicity. A key strategy for stabilizing the ring is to lower the pKa of this nitrogen.
-
Electron-Withdrawing Groups: Aryl or heteroaryl groups that are conjugated with the nitrogen lone pair can significantly decrease its basicity. For instance, an N-phenylazetidine is less basic (and therefore more stable in acid) than an N-alkylazetidine. An even greater stabilizing effect is seen with N-(2-pyridyl) or N-(4-pyridyl) substituents, where the azetidine nitrogen pKa is suppressed to a point where it is not significantly protonated even at a pH of 1.8.[5][6]
-
Protecting Groups: Standard protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are electron-withdrawing and offer a degree of stability, but they can be labile under their respective cleavage conditions (acid for Boc, hydrogenolysis for Cbz).[9]
-
-
C-Substituents: Substituents on the carbon atoms of the ring can influence the regioselectivity of ring-opening. Groups that can stabilize a positive charge, such as aryl or carboxylate groups at the C2 position, can favor the cleavage of the adjacent C2-N bond.[13]
C. Intramolecular Nucleophiles
One of the most well-documented degradation pathways involves the presence of a pendant nucleophile on the N-substituent. A nearby amide, for example, can attack the activated (protonated) azetidine ring in an intramolecular fashion, leading to rapid decomposition.[5][6][13] The rate of this decomposition is sensitive to the length of the linker between the amide and the azetidine ring.[5][6]
Mechanisms of Degradation
Understanding the potential degradation pathways is essential for troubleshooting and designing stable analogues.
Primary Pathway: Acid-Mediated Intramolecular Decomposition
This pathway is particularly relevant for drug candidates that may possess amide functionalities.
-
Protonation: The azetidine nitrogen is protonated under acidic conditions, forming the highly strained azetidinium ion.
-
Intramolecular Attack: A pendant nucleophile (e.g., the oxygen of an amide group) attacks one of the ring carbons.
-
Ring-Opening: The C-N bond is cleaved, relieving the ring strain and forming a new, more stable cyclic intermediate (e.g., a lactone or lactam after rearrangement).[5]
Caption: Mechanism of acid-mediated intramolecular decomposition.
Other Pathways
-
Lewis Acid-Catalyzed Opening: Lewis acids coordinate to the nitrogen atom, activating the ring for attack by external nucleophiles.[9] This is a common concern during chemical synthesis.
-
Direct Nucleophilic Attack: While less reactive than aziridines, azetidines can still be opened by strong nucleophiles, especially at elevated temperatures.[9][14]
Quantitative Stability Assessment & Mitigation Strategies
To provide a tangible understanding of these principles, the following table summarizes experimental stability data for a series of N-substituted azetidines under acidic conditions.
| Compound (N-Substituent) | T½ at pH 1.8 (hours) | Azetidine N pKa (Calculated/Measured) | Rationale for Stability |
| 4-Cyano-phenyl | < 0.17 | 0.5 (Measured) | Relatively high pKa allows for sufficient protonation to drive rapid intramolecular decomposition.[5][6] |
| Phenyl | 0.5 | 4.3 (Measured) | Lower pKa than alkylamines but still readily protonated, leading to instability.[5] |
| 3-Pyridyl | 3.8 | -1.1 (Calculated) | Protonation occurs on the more basic pyridine nitrogen, significantly lowering the azetidine N pKa and preventing its protonation.[5][6] |
| 2-Pyridyl | Stable (>24h) | -3.5 (Calculated) | Very low azetidine N pKa affords excellent stability against acid-catalyzed decomposition.[5][6] |
| 4-Pyridyl | Stable (>24h) | -2.7 (Calculated) | Very low azetidine N pKa affords excellent stability against acid-catalyzed decomposition.[5][6] |
Data adapted from Bai, G., et al., ACS Med. Chem. Lett. 2021.[5][6]
Strategies for Enhancing Stability
-
Modulate Nitrogen Basicity: The most effective strategy is to design molecules where the azetidine nitrogen has a very low pKa. Incorporating the nitrogen into a conjugated system or attaching a potent electron-withdrawing group is key. As shown in the table, switching from an N-phenyl to an N-pyridyl substituent can increase the half-life from minutes to over 24 hours.[5][6]
-
Judicious Choice of Protecting Groups: During synthesis, select protecting groups that are compatible with downstream reaction conditions.
| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions | Key Considerations |
| Boc | Labile | Generally Stable | Strong Acid (e.g., TFA) | Acid lability requires careful planning of subsequent steps.[9] |
| Cbz | Stable | Stable | Hydrogenolysis (H₂, Pd/C) | Offers orthogonal deprotection to acid-labile groups.[9] |
| Sulfonyl (e.g., Tosyl) | Very Stable | Very Stable | Harsh Reductive Conditions | Strong electron-withdrawing nature can activate the ring to some nucleophiles but provides excellent overall stability.[9] |
-
Control Reaction Conditions:
Conclusion
The azetidinyl ether is a powerful and proven scaffold for modern drug discovery, offering a unique combination of rigidity, polarity, and metabolic stability. Its utility, however, is intrinsically linked to the management of its inherent ring strain. By understanding the fundamental principles of its reactivity—particularly the critical role of the nitrogen atom's basicity and the mechanisms of acid-catalyzed decomposition—medicinal chemists can rationally design stable and effective drug candidates. The strategic selection of N-substituents to minimize basicity, coupled with the careful control of synthetic conditions, will continue to unlock the full potential of this valuable heterocyclic motif.
References
- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (URL: )
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (URL: )
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (URL: )
- Reactions of Azetidines - Ambeed.com. (URL: )
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (URL: )
- 1.2 Azetidinones (~-Lactams). (URL: )
- Azetidines in medicinal chemistry: emerging applic
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: )
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchG
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. (URL: )
-
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
-
Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Azetidine - Wikipedia. (URL: [Link])
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: [Link])
-
Azetidine Synthesis. (URL: [Link])
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 11. Azetidine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reactions of Azetidines | Ambeed [ambeed.com]
- 15. pubs.acs.org [pubs.acs.org]
Metabolic Stability Predictions for Azetidine-Glycerol Moieties: A Technical Guide
This guide provides a deep-dive technical analysis of the metabolic stability of Azetidine-Glycerol moieties , a specialized scaffold used in medicinal chemistry to balance hydrophilicity (LogD reduction) with structural rigidity.
Executive Summary: The Polarity-Stability Paradox
In modern drug discovery, the Azetidine-Glycerol motif represents a strategic "polarity anchor." The azetidine ring (a strained 4-membered nitrogen heterocycle) acts as a rigid, metabolic bioisostere for labile amine chains, while the glycerol moiety (2,3-dihydroxypropyl) provides a potent solubility boost.[1]
However, this combination introduces a unique metabolic paradox:
-
Phase I Resistance: The azetidine ring often lowers lipophilicity (LogD), reducing affinity for Cytochrome P450 (CYP) enzymes compared to piperidines or pyrrolidines.[1]
-
Phase II Liability: The glycerol tail creates a "soft spot" for rapid Phase II conjugation (Glucuronidation), potentially leading to high clearance despite low oxidative metabolism.
-
Chemical Reactivity: The ring strain (~26 kcal/mol) of azetidine can trigger nucleophilic ring-opening by Glutathione (GSH), a toxicity liability often missed in standard screens.
This guide outlines the predictive framework, experimental protocols, and optimization strategies required to de-risk this scaffold.
Mechanistic Metabolism: The "Kill Zones"
To predict stability, we must deconstruct the moiety into its reactive vectors.[1]
A. The Azetidine Core (Phase I & Bioactivation)
Unlike larger rings, azetidines are relatively resistant to N-dealkylation due to steric constraints. However, they are susceptible to:
- -Carbon Oxidation: CYP-mediated hydroxylation at the carbon adjacent to the nitrogen. This forms an unstable hemiaminal, leading to ring opening and aldehyde formation.[1]
-
Nucleophilic Ring Opening: In the presence of electron-withdrawing groups (EWGs) on the nitrogen, the ring becomes an electrophile. Glutathione (GSH) can attack the
-carbon, opening the ring and forming a reactive conjugate.[2]
B. The Glycerol Tail (Phase II Conjugation)
The 2,3-dihydroxypropyl chain is a prime target for:
-
Glucuronidation (UGT): Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes rapidly conjugate the primary or secondary hydroxyls, rendering the molecule highly polar for renal excretion.
-
Kinase Phosphorylation: Less common for drugs, but glycerol kinases can phosphorylate the primary alcohol, trapping the drug in tissues or feeding it into glycolytic pathways.[1]
Visualization: Metabolic Fate Map
The following diagram illustrates the competing degradation pathways for an Azetidine-Glycerol moiety.
Caption: Figure 1. Metabolic divergence of the Azetidine-Glycerol scaffold. Note the competition between Phase I oxidation, Phase II conjugation, and reactive ring opening.[1]
Predictive Strategy (In Silico & In Vitro)
Standard microsomal stability assays (LM) often fail for this scaffold because they lack the cofactor (UDPGA) required for glucuronidation. You must use a holistic screening cascade .
Step 1: In Silico Profiling
Before synthesis, run these checks:
-
Site of Metabolism (SOM) Prediction: Use tools like SmartCyp or Xenosite.
-
Acceptance Criteria: If the glycerol primary -OH has a higher SOM score than the azetidine ring, expect Phase II-driven clearance.
-
-
LogD Modeling:
-
Target LogD (pH 7.4): 0.5 – 2.5 .
-
Insight: If LogD < 0, cellular permeability may drop, and renal clearance of the parent drug becomes the dominant elimination pathway, bypassing metabolism entirely.[1]
-
Step 2: Experimental Protocols
Protocol A: Hepatocyte Stability (The Gold Standard)
Why: Hepatocytes contain the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes and cell membranes.
-
System: Cryopreserved Human Hepatocytes (pool of >10 donors).
-
Cell Density: 0.5 or 1.0 × 10⁶ cells/mL.
-
Incubation: 0, 15, 30, 60, 120 min at 37°C.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Critical Control: Include 7-Hydroxycoumarin (rapid glucuronidation control) and Verapamil (CYP control). If 7-HC is stable, your Phase II system is inactive.[1]
Protocol B: GSH Trapping (Reactive Metabolite Screen)
Why: To detect if the strained azetidine ring is acting as an alkylating agent.
-
System: Human Liver Microsomes (HLM) + NADPH + GSH (5 mM) .
-
Incubation: 60 min at 37°C.
-
Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scanning.
-
Interpretation: Any detection of GSH adducts is a "Red Flag" for idiosyncratic toxicity.
Decision Tree for Assay Selection
Caption: Figure 2. Screening workflow. Note that Hepatocytes are required if Microsomes show low clearance, to rule out Phase II conjugation.[1]
Quantitative Data Summary
The table below summarizes typical metabolic parameters for azetidine-glycerol analogs compared to traditional scaffolds.
| Scaffold Type | LogD (7.4) | HLM CLint (µL/min/mg) | Hepatocyte CLint | Primary Metabolic Risk |
| Piperidine-Alkyl | 2.5 - 4.0 | High (>50) | High | CYP Oxidation (Ring/Chain) |
| Azetidine-Alkyl | 1.5 - 2.5 | Low (<15) | Low | Ring Opening (if activated) |
| Azetidine-Glycerol | 0.5 - 1.5 | Very Low (<5) | High (>40) | Glucuronidation (Phase II) |
Data derived from comparative structure-activity relationship (SAR) studies [1, 3].
Optimization Strategies
If your Azetidine-Glycerol lead shows instability, apply these structural modifications:
-
Block Phase II (Glycerol Modification):
-
Fluorination: Replace the secondary -OH with a Fluorine atom. This reduces electron density and prevents conjugation while maintaining polarity.
-
Cyclization: Convert the glycerol diol into a cyclic carbonate or acetonide (though acetonides are often acid-labile, cyclic carbonates are more stable prodrugs).
-
Steric Shielding: Introduce a methyl group adjacent to the primary alcohol (e.g., 2-methyl-2,3-dihydroxypropyl) to hinder UGT access.
-
-
Stabilize the Ring (Azetidine Modification):
-
Lower Basicity: If the azetidine nitrogen is basic, it attracts CYP oxidation.[1] Add an electron-withdrawing group (EWG) like a sulfonamide or amide to the nitrogen (if not already present) to reduce
-oxidation potential [1]. -
3,3-Disubstitution: Substitution at the 3-position of the azetidine ring induces a "puckering" effect that can sterically hinder approach to the nitrogen lone pair and the
-carbons [4].
-
References
-
Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022).[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link][1]
-
Pike, A., et al. (2016).[1][3] Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. [Link]
-
Stepan, A. F., et al. (2012).[1] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Lounis, M. A., et al. (2023).[1] Glycerol and Glycerol-3-Phosphate: Multifaceted Metabolites in Metabolism. Physiological Reviews. [Link]
Sources
- 1. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 2. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 3-(Azetidin-3-yloxy)propane-1,2-diol
Executive Summary & Strategic Utility
In modern drug discovery, the incorporation of highly polar, sp³-rich building blocks is a proven strategy for improving the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. 3-(Azetidin-3-yloxy)propane-1,2-diol (CAS: 1696580-51-4) [1] is a highly versatile, hydrophilic diamine-diol building block. It is increasingly utilized as a solubility-enhancing moiety in small molecules, a hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs), and a linker component in Antibody-Drug Conjugates (ADCs)[2].
This application note details a robust, highly scalable, and self-validating three-step synthetic protocol to produce 3-(Azetidin-3-yloxy)propane-1,2-diol as an HCl salt, starting from the commercially available N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)[3].
Retrosynthetic Strategy & Route Justification
When designing a scalable route for ether-linked diols, chemists typically evaluate two primary pathways:
-
Epoxide Opening: Alkylation of the starting alcohol with epichlorohydrin or glycidol. While atom-economical, this route often suffers from regioselectivity issues, epoxide polymerization under basic conditions, and difficult purification profiles.
-
Allylation followed by Dihydroxylation (Selected Route): Alkylation with allyl bromide followed by an Upjohn dihydroxylation (OsO₄/NMO). This route is selected for its high regioselectivity, mild reaction conditions, and exceptional scalability. The intermediate alkene is highly stable, and the dihydroxylation proceeds with near-quantitative conversion.
Figure 1: Three-step scalable synthetic route for 3-(Azetidin-3-yloxy)propane-1,2-diol.
Quantitative Data & Process Optimization
To ensure reproducibility across different scales, the physicochemical properties of the target compound and the optimization parameters for the critical dihydroxylation step are summarized below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Weight | Physical State | Storage Conditions |
| N-Boc-3-hydroxyazetidine | 141699-55-0 | 173.21 g/mol | White Solid | 2–8 °C[3] |
| 3-(Azetidin-3-yloxy)propane-1,2-diol | 1696580-51-4 | 147.17 g/mol (Free base) | Viscous Oil / Hygroscopic Solid | -20 °C, inert atmosphere[1] |
Table 2: Optimization of the Upjohn Dihydroxylation Step (Step 2)
| Entry | Catalyst Loading (OsO₄) | Co-oxidant (NMO) | Solvent System | Conversion (LC-MS) | Isolated Yield |
| 1 | 0.01 equiv | 1.1 equiv | Acetone/H₂O (4:1) | 75% (24h) | 68% |
| 2 | 0.05 equiv | 1.5 equiv | Acetone/H₂O (4:1) | >99% (12h) | 89% |
| 3 | 0.05 equiv | 1.5 equiv | THF/H₂O (4:1) | 90% (12h) | 81% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(allyloxy)azetidine-1-carboxylate
Objective: Irreversible O-alkylation of the secondary alcohol.
-
Reaction Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions.
-
Causality & Validation: NaH is used for irreversible deprotonation. The reaction is self-validating; the evolution of H₂ gas will be immediately visible. Wait until gas evolution ceases (approx. 30 mins) to ensure complete alkoxide formation.
-
-
Alkylation: Add Allyl bromide (1.2 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to afford Intermediate 1 as a clear oil.
Step 2: Upjohn Dihydroxylation
Objective: Syn-dihydroxylation of the terminal alkene to form the diol.
Figure 2: Self-validating workflow for the Upjohn dihydroxylation step.
-
Reaction Setup: Dissolve Intermediate 1 (1.0 equiv) in a 4:1 mixture of Acetone and Water (0.2 M). Add N-Methylmorpholine N-oxide (NMO, 1.5 equiv).
-
Catalysis: Add Osmium tetroxide (OsO₄, 2.5 wt% in t-BuOH, 0.05 equiv) dropwise.
-
Causality: NMO acts as a stoichiometric co-oxidant to continuously regenerate the active Os(VIII) species, allowing OsO₄ to be used in catalytic, safer amounts.
-
-
Validation: Stir at RT for 12 hours. The reaction mixture will turn slightly brown/yellow. Monitor via TLC (KMnO₄ stain) until the starting material is fully consumed.
-
Quenching (Critical Safety Step): Add a saturated aqueous solution of Sodium Sulfite (Na₂SO₃) and stir vigorously for 1 hour.
-
Causality: Na₂SO₃ reduces the highly toxic, volatile Os(VIII) to the insoluble, benign Os(IV) dioxide (OsO₂). The mixture will turn black/dark brown, validating the reduction process.
-
-
Workup: Filter through a pad of Celite to remove OsO₂. Extract the filtrate with EtOAc (3x). Dry and concentrate to yield Intermediate 2.
Step 3: Global Deprotection & Salt Formation
Objective: Cleavage of the Boc protecting group to yield the final hydrophilic product.
-
Reaction Setup: Dissolve Intermediate 2 in anhydrous Dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Deprotection: Add 4M HCl in Dioxane (10.0 equiv) dropwise.
-
Causality & Validation: Acidic cleavage of the tert-butyl carbamate generates isobutylene and CO₂. Vigorous bubbling validates the reaction progress. 4M HCl in Dioxane is chosen over Trifluoroacetic acid (TFA) because the resulting HCl salt of the highly polar diol-amine will naturally precipitate out of the non-polar DCM/Dioxane mixture, bypassing the need for complex reverse-phase chromatography.
-
-
Isolation: Stir at RT for 4 hours. A white precipitate will form. Filter the precipitate, wash with cold DCM and Diethyl Ether, and dry under high vacuum to afford 3-(Azetidin-3-yloxy)propane-1,2-diol hydrochloride as a highly pure white solid.
References
- Source: sigmaaldrich.
- Source: google.
- Source: chemicalbook.
Sources
Application Note: Site-Directed and Stochastic Conjugation of 3-(Azetidin-3-yloxy)propane-1,2-diol to Monoclonal Antibodies
Executive Summary & Rationale
The molecule 3-(Azetidin-3-yloxy)propane-1,2-diol is a highly versatile bifunctional building block increasingly utilized in bioconjugation and drug development. It features a conformationally rigid azetidine ring containing a reactive secondary amine, coupled via an ether linkage to a highly hydrophilic propane-1,2-diol moiety.
Conjugating this molecule to monoclonal antibodies (mAbs) serves several advanced therapeutic purposes:
-
Hydrophilic Shielding: The 1,2-diol group acts as a hydrophilic spacer, masking hydrophobic patches on the antibody surface to reduce aggregation and improve pharmacokinetic profiles.
-
Bio-orthogonal Handle Generation: Once conjugated, the intact 1,2-diol can undergo subsequent mild periodate oxidation to generate an aldehyde. This provides a bio-orthogonal handle for the late-stage attachment of cytotoxic payloads (in Antibody-Drug Conjugates) or fluorophores.
This application note details two distinct, self-validating methodologies for coupling this molecule to antibodies: Fc-Glycan Directed Conjugation (site-specific) and Lysine-Directed Conjugation (stochastic).
Mechanistic Overview & Causality of Experimental Choices
Pathway A: Fc-Glycan Directed Conjugation (Site-Specific)
Most IgG antibodies possess a conserved N-linked glycan at the Asn297 residue in the Fc region. Mild oxidation of these glycans using sodium metaperiodate (NaIO₄) selectively cleaves the vicinal diols of terminal sialic acid or galactose residues, generating reactive aldehydes[1]. Because this reaction is restricted to the Fc region, it preserves the antigen-binding integrity of the Fab region.
Following oxidation, the secondary amine of the azetidine ring in 3-(azetidin-3-yloxy)propane-1,2-diol undergoes Schiff base formation with the newly generated aldehydes. To stabilize this linkage, a reducing agent is required. We utilize 2-picoline borane (pic-BH₃) instead of the traditional sodium cyanoborohydride (NaCNBH₃). Pic-BH₃ is chosen because it is significantly less toxic, does not generate hydrogen cyanide gas upon hydrolysis, and exhibits superior reductive amination efficiency at near-neutral pH[2][3].
Pathway B: Lysine-Directed Conjugation (Stochastic)
For applications requiring a higher Degree of Conjugation (DoC), the secondary amine of the azetidine ring can be crosslinked to the primary amines of surface-exposed lysines on the antibody. This is achieved using a homobifunctional water-soluble crosslinker, such as BS3 (bis(sulfosuccinimidyl)suberate) . The azetidine amine is first reacted with an excess of BS3 to form a mono-NHS ester intermediate, which is then introduced to the antibody.
Logical relationship of conjugation strategies for 3-(Azetidin-3-yloxy)propane-1,2-diol.
Experimental Protocols
Protocol A: Site-Specific Fc-Glycan Conjugation
This protocol is a self-validating system: the use of desalting columns between steps ensures that unreacted periodate does not prematurely oxidize the 1,2-diol of the incoming azetidine compound.
Step 1: Glycan Oxidation
-
Prepare the monoclonal antibody at a concentration of 2–5 mg/mL in Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).
-
Prepare a fresh 100 mM stock solution of sodium metaperiodate (NaIO₄) in ultrapure water. Protect from light.
-
Add the NaIO₄ stock to the antibody solution to achieve a final concentration of 10 mM.
-
Incubate the reaction in the dark at 4°C for 2 hours. Causality: Low temperature and dark conditions prevent the off-target over-oxidation of sensitive methionine and tryptophan residues[1].
-
Quench the reaction by adding glycerol to a final concentration of 1.5% (v/v) and incubate for 15 minutes. Glycerol acts as a sacrificial vicinal diol to consume excess NaIO₄.
Step 2: Desalting
-
Process the oxidized antibody through a Zeba™ Spin Desalting Column (40K MWCO) pre-equilibrated with Modification Buffer to remove glycerol and periodate byproducts.
Step 3: Reductive Amination
-
Dissolve 3-(Azetidin-3-yloxy)propane-1,2-diol in Modification Buffer to create a 100 mM stock.
-
Add the azetidine compound to the oxidized antibody at a 100-fold molar excess.
-
Prepare a 500 mM stock of 2-picoline borane (pic-BH₃) in DMSO[4].
-
Add pic-BH₃ to the reaction mixture to a final concentration of 50 mM.
-
Incubate the mixture at room temperature (20–25°C) for 4 to 16 hours under gentle agitation.
Step 4: Final Purification and Validation
-
Purify the conjugated antibody using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
-
Validate the conjugate via Intact Mass Spectrometry (LC-MS) to determine the exact Degree of Conjugation (DoC).
Workflow for the site-specific Fc-glycan reductive amination of antibodies.
Protocol B: Stochastic Lysine Conjugation via BS3
Step 1: Linker Activation
-
Dissolve 3-(Azetidin-3-yloxy)propane-1,2-diol in anhydrous DMSO to a concentration of 50 mM.
-
Add a 10-fold molar excess of BS3 crosslinker to the solution.
-
Incubate at room temperature for 1 hour. The vast excess of BS3 ensures that the azetidine secondary amine reacts to form a mono-NHS ester, minimizing the formation of crosslinked azetidine dimers.
Step 2: Antibody Conjugation
-
Prepare the antibody at 2–5 mg/mL in PBS (pH 7.5). Note: Ensure the buffer is strictly free of primary amines (e.g., Tris or glycine).
-
Add the activated azetidine-BS3 intermediate to the antibody solution at a 10- to 20-fold molar excess (depending on the desired DoC).
-
Incubate at room temperature for 2 hours.
Step 3: Quenching and Purification
-
Quench the unreacted NHS esters by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column or dialysis against PBS.
Quantitative Data Comparison
The choice between Pathway A and Pathway B depends entirely on the downstream application requirements. The table below summarizes the expected quantitative outcomes and parameters for both methods.
| Parameter | Pathway A: Fc-Glycan Oxidation | Pathway B: Lysine Crosslinking (BS3) |
| Target Residue | Vicinal diols on Fc-glycans | Surface-exposed Lysines |
| Reaction Chemistry | Reductive Amination | NHS-Ester Acylation |
| Key Reagents | NaIO₄, 2-Picoline Borane | BS3 Crosslinker |
| Typical DoC | 2.0 – 4.0 (Highly homogeneous) | 4.0 – 8.0 (Heterogeneous) |
| Antigen Binding Impact | Negligible (Site-specific to Fc) | Potential reduction (if lysines are in CDR) |
| Total Process Time | ~18 – 24 hours | ~4 – 6 hours |
| Preservation of 1,2-Diol | Yes (Fully preserved for downstream use) | Yes (Fully preserved for downstream use) |
References
-
Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. MDPI. Available at:[Link]
-
Introduction of Carbonyl Groups into Antibodies. MDPI. Available at:[Link]
-
2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics / Ludger. Available at:[Link]
-
Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans. NIH / ACS Sensors. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent [mdpi.com]
- 3. ludger.com [ludger.com]
- 4. Negatively Charged Red-Emitting Acridine Dyes for Facile Reductive Amination, Separation, and Fluorescent Detection of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-(Azetidin-3-yloxy)propane-1,2-diol in PROTAC linker design
Application Notes & Protocols
Topic: Using 3-(Azetidin-3-yloxy)propane-1,2-diol in PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting drug discovery from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[][3] A PROTAC molecule consists of three distinct components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[4]
Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[5][7]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties profoundly influence the PROTAC's overall performance, affecting its solubility, cell permeability, metabolic stability, and ability to promote a productive ternary complex geometry.[8][9][] The challenge in linker design is to balance these often-competing properties. For instance, the large and frequently lipophilic nature of PROTACs can lead to poor solubility and limited cell permeability, hampering their development.[11][12] Therefore, the rational design of linkers is a critical optimization parameter for creating effective and drug-like PROTACs.[8]
Caption: The PROTAC Mechanism of Action.
Rationale for Using 3-(Azetidin-3-yloxy)propane-1,2-diol in Linker Design
The pursuit of PROTACs with improved drug-like properties has led to the exploration of novel linker scaffolds that move beyond simple polyethylene glycol (PEG) or alkyl chains.[9][] The 3-(Azetidin-3-yloxy)propane-1,2-diol motif offers a compelling combination of features to address key challenges in PROTAC development.
The Azetidine Core: A Privileged Scaffold
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[14][15] Their incorporation into linker design offers several distinct advantages:
-
Improved Solubility and Reduced Lipophilicity: Compared to larger, more lipophilic rings like piperidine, the compact azetidine ring can lower the calculated LogP (cLogP) and increase the aqueous solubility of the final PROTAC molecule.[16] This is a critical advantage, as many PROTACs suffer from poor solubility due to their high molecular weight.[11]
-
Structural Rigidity and Vectorial Control: The strained four-membered ring provides conformational rigidity.[17] This pre-organizes the linker, reducing the entropic penalty of ternary complex formation and allowing for more precise control over the spatial orientation of the POI and E3 ligase ligands.[15] This can lead to enhanced selectivity and potency.[6]
-
Metabolic Stability: While strained, the azetidine ring can enhance metabolic stability compared to more flexible linkers that may be susceptible to enzymatic degradation.[14] FDA-approved drugs containing azetidine motifs, such as baricitinib and cobimetinib, underscore the scaffold's favorable pharmacokinetic profile.[14]
The Propane-1,2-diol Tail: Engineered Hydrophilicity
The propane-1,2-diol component complements the azetidine core by introducing targeted hydrophilicity, similar to the function of PEG linkers.[9][18]
-
Enhanced Aqueous Solubility: The two hydroxyl groups are excellent hydrogen bond donors and acceptors, significantly improving the water solubility of the PROTAC.[9] This is essential for both in vitro assays and in vivo administration.
-
Modulation of Permeability: While high hydrophilicity can sometimes impede passive cell permeability, the strategic placement of hydroxyl groups can help balance solubility with the ability to cross the cell membrane. The goal is to create a "molecular chameleon" that can shield its polar surface area in a nonpolar environment (like the cell membrane) but remain soluble in an aqueous environment.[19]
Synergistic Properties
The combination of the rigid, sp3-rich azetidine core with the polar diol tail creates a unique linker element. It provides a rigid exit vector from the ligand it is attached to while presenting a hydrophilic chain to improve the overall physicochemical profile of the PROTAC. This synergy can lead to molecules with a better balance of solubility, permeability, and metabolic stability, ultimately resulting in more potent and effective degraders.
| Property | Alkyl Linker (e.g., C6) | PEG Linker (e.g., 3 units) | Azetidine-Diol Moiety | Rationale for Advantage |
| Solubility | Low | High | Moderate-High | Balances hydrophobicity of ligands with polar diol functionality.[9] |
| Lipophilicity (cLogP) | High | Low | Low-Moderate | Azetidine is less lipophilic than larger aliphatic or cyclic systems.[16] |
| Rigidity | Low (Flexible) | Low (Flexible) | High (Azetidine core) | Rigid core pre-organizes ligands for efficient ternary complex formation.[17] |
| TPSA (Ų) | Low | High | Moderate | The diol increases TPSA to improve solubility without the excessive polarity of longer PEG chains. |
| Metabolic Stability | High | Moderate (Susceptible to oxidation) | High | Azetidine is a metabolically robust scaffold found in approved drugs.[14] |
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis and incorporation of a 3-(Azetidin-3-yloxy)propane-1,2-diol-based linker into a PROTAC.
Protocol 1: Synthesis of a Functionalized Linker Precursor
This protocol describes a plausible route to synthesize an alkyne-functionalized linker precursor, 1-(prop-2-yn-1-yl)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)azetidine, which can be readily used in "click chemistry" reactions.
Caption: Synthetic workflow for the alkyne-functionalized linker precursor.
Step-by-Step Methodology:
-
Synthesis of tert-butyl 3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)azetidine-1-carboxylate (Protected Intermediate):
-
To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate (derived from (R)-Solketal, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.
-
-
Boc Deprotection to yield 3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)azetidine:
-
Dissolve the protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the mixture in vacuo. Co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt is typically used directly in the next step without further purification.
-
-
Alkylation to yield 1-(prop-2-yn-1-yl)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)azetidine (Final Precursor):
-
Dissolve the crude TFA salt from the previous step (1.0 eq) in acetonitrile (ACN).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and propargyl bromide (80% wt. in toluene, 1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor completion by LC-MS.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkyne-functionalized linker precursor.
-
Protocol 2: PROTAC Synthesis via CuAAC "Click Chemistry"
This protocol outlines the conjugation of the alkyne-functionalized linker to an azide-bearing E3 ligase ligand and a POI ligand with a suitable leaving group for subsequent attachment.
Step-by-Step Methodology:
-
Click Reaction - Conjugation to E3 Ligase Ligand:
-
Reagent Preparation: In a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1), dissolve the alkyne-functionalized linker precursor (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand, 1.05 eq).[20]
-
Catalyst Addition: Add copper(II) sulfate (CuSO₄, 0.1 eq) followed by sodium ascorbate (0.3 eq) to generate the Cu(I) catalyst in situ.[20]
-
Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS, looking for the consumption of starting materials and the appearance of the desired product mass.
-
Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to obtain the E3 ligase-linker conjugate.
-
-
Deprotection of the Diol:
-
Dissolve the E3 ligase-linker conjugate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the mixture to 40-60 °C and stir for 2-4 hours, monitoring the removal of the acetonide protecting group by LC-MS.
-
Concentrate the reaction mixture under reduced pressure and purify by reverse-phase HPLC to yield the deprotected, triazole-containing E3 ligase-linker intermediate.
-
-
Final Conjugation to POI Ligand:
-
This step is highly dependent on the functional group present on the POI ligand. For a POI ligand with a phenol or alcohol, the hydroxyl group on the linker can be converted to a leaving group (e.g., mesylate) for an Sₙ2 reaction.
-
Mesylation (Example): Dissolve the deprotected E3 ligase-linker intermediate (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (Et₃N, 2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours.
-
Conjugation: To the activated linker, add the POI ligand (1.1 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in DMF. Heat the reaction as needed (e.g., 60-80 °C) and stir overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Protocol 3: Final PROTAC Purification and Characterization
The purification of the final PROTAC is critical to ensure accurate biological evaluation. A multi-step chromatographic approach is often required.[20]
Step-by-Step Methodology:
-
Initial Workup: After the final conjugation reaction, perform an aqueous workup (e.g., dilution with water and extraction with an organic solvent like ethyl acetate or DCM).
-
Flash Chromatography: Perform an initial purification using flash column chromatography on silica gel to remove major impurities and unreacted starting materials.
-
Preparative RP-HPLC: The final purification is almost always achieved using preparative reverse-phase HPLC (RP-HPLC).[20]
-
Typical Conditions: Use a C18 column with a gradient of acetonitrile in water, both containing a modifier like 0.1% TFA or formic acid.
-
Procedure: Dissolve the semi-pure PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and inject it onto the column. Collect fractions corresponding to the product peak.
-
-
Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final PROTAC as a solid powder (often as a TFA salt).
-
Characterization:
-
Identity and Purity: Confirm the purity (>95%) and identity using analytical LC-MS.
-
Structural Confirmation: Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. Record ¹H and ¹³C NMR spectra to verify the complete structure of the final PROTAC molecule.
-
Conclusion
The rational design of linkers is paramount to the development of next-generation PROTACs with superior therapeutic profiles. The 3-(Azetidin-3-yloxy)propane-1,2-diol scaffold represents a novel and advantageous building block for this purpose. By combining the conformationally rigid, solubility-enhancing azetidine ring with the hydrophilic diol moiety, researchers can craft linkers that address the common liabilities of high molecular weight and poor solubility in PROTACs. The synthetic protocols outlined here provide a clear pathway for the incorporation of this linker, enabling the exploration of its potential to produce highly potent, selective, and drug-like protein degraders.
References
- Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.).
- Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. (n.d.). Benchchem.
- What are PROTACs? Mechanisms, advantages, and challenges. (2025, December 15). Drug Discovery News.
- Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. (n.d.). BOC Sciences.
- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
- PROTAC Synthesis Kits for Targeted Protein Degrad
- Alkyl Linkers in PROTACs - Improve Permeability & PK. (n.d.). BOC Sciences.
- PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. (2021, May 6). Frontiers.
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (n.d.). Benchchem.
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. (2026, January 25).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20).
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022, July 13).
- An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. (n.d.). Benchchem.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. (2025, October 6). PurePEG.
- Linkers for PROTAC Design. (n.d.). BOC Sciences.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30).
- Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. (2024, June 11). Revvity.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- PROTACs & Molecular Glues. (n.d.). SYNthesis med chem.
- General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - (n.d.).
- Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
- Synthesis and Characterization of a Novel Azetidine Deriv
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
- Azetidin-3-ol hydrochloride. (n.d.). MedchemExpress.com.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
- Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.
- 3-azetidinols. (1972, June 6).
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. chempep.com [chempep.com]
- 5. revvity.com [revvity.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 14. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. purepeg.com [purepeg.com]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Azetidine Ethers from Epichlorohydrin: A Detailed Application Note and Protocol
Introduction
Azetidine scaffolds are of paramount importance in contemporary drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to bioactive molecules. Among these, azetidine ethers represent a valuable subclass of compounds, acting as bioisosteres for esters and amides, and serving as key building blocks in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive, step-by-step guide for the preparation of N-substituted azetidine ethers, commencing from the readily available and versatile starting material, epichlorohydrin.
The synthetic strategy is bifurcated into two principal stages: first, the construction of an N-protected azetidin-3-ol intermediate through the reaction of epichlorohydrin with a primary amine, followed by an intramolecular cyclization. The second stage involves the O-alkylation of the resulting azetidin-3-ol via the Williamson ether synthesis to yield the desired azetidine ether. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and critical considerations for successful synthesis.
PART 1: Synthesis of N-Protected Azetidin-3-ol
The formation of the azetidine ring from epichlorohydrin and a primary amine is a well-established and robust transformation. The reaction proceeds via a two-step sequence: (1) nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin, and (2) subsequent intramolecular nucleophilic substitution, wherein the newly formed secondary amine displaces the chloride to form the strained four-membered ring.
To prevent undesirable side reactions, such as the formation of diamino alcohols, it is crucial to employ a primary amine that can also serve as a protecting group, or to use a protected amine. For the purpose of this protocol, we will detail the synthesis of N-Boc-3-hydroxyazetidine, a versatile intermediate where the tert-butyloxycarbonyl (Boc) group provides excellent protection and can be readily removed under acidic conditions.
Reaction Mechanism: Azetidin-3-ol Formation
The mechanism involves two key steps as illustrated below. The regioselectivity of the initial amine attack is dictated by both steric and electronic factors, favoring attack at the terminal carbon of the epoxide.
Caption: Mechanism of N-substituted azetidin-3-ol synthesis.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol is adapted from established literature procedures.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Epichlorohydrin | Reagent | Sigma-Aldrich |
| Benzylamine | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich |
| Palladium on carbon (10 wt. %) | Catalyst | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium sulfate (anhydrous) | Reagent | VWR |
| Celite® | --- | VWR |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Synthesis of 1-Benzylazetidin-3-ol:
-
To a solution of benzylamine (1 equivalent) in methanol, add epichlorohydrin (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol.
-
The crude product is then taken up in a suitable solvent like dichloromethane and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1-benzylazetidin-3-ol, which can be purified by column chromatography or used directly in the next step.
-
-
Synthesis of N-Boc-3-hydroxyazetidine:
-
Dissolve the crude 1-benzylazetidin-3-ol (1 equivalent) in methanol.
-
Add 10% palladium on carbon (5-10 mol%).
-
The mixture is then subjected to catalytic hydrogenation at room temperature for 3-5 hours.[1]
-
After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite®.
-
To the filtrate, add di-tert-butyl dicarbonate (1.2 equivalents) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-3-hydroxyazetidine.[1]
-
PART 2: Synthesis of Azetidine Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[2][3][4] It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3][4] In the context of azetidine ether synthesis, the hydroxyl group of the N-protected azetidin-3-ol is first deprotonated with a strong, non-nucleophilic base to form the corresponding alkoxide. This is followed by the addition of an alkyl halide to furnish the desired ether.
Reaction Mechanism: Williamson Ether Synthesis
The reaction is a classic Sₙ2 displacement. The choice of a primary alkyl halide is critical to minimize the competing E2 elimination pathway.[2][3]
Caption: Mechanism of Williamson ether synthesis for azetidine ethers.
Experimental Protocol: Synthesis of N-Boc-3-methoxyazetidine
This protocol provides a specific example for the methylation of N-Boc-3-hydroxyazetidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-hydroxyazetidine | --- | Synthesized as above |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Iodomethane | Reagent | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethyl acetate | Reagent | VWR |
| Saturated aqueous ammonium chloride | --- | --- |
| Saturated aqueous sodium bicarbonate | --- | --- |
| Brine | --- | --- |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Formation of the Alkoxide:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1] Evolution of hydrogen gas will be observed.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 10 minutes and then at room temperature for 1-2 hours, monitoring the progress by TLC.[1]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-methoxyazetidine as a colorless oil.[1]
-
PART 3: Deprotection of the Azetidine Nitrogen (Optional)
For many applications, the final product requires a free secondary amine on the azetidine ring. The Boc group can be efficiently removed under acidic conditions.
Experimental Protocol: N-Boc Deprotection
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-alkoxyazetidine | --- | Synthesized as above |
| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
Step-by-Step Protocol:
-
Dissolve the N-Boc-3-alkoxyazetidine (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.[5]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the trifluoroacetate salt of the 3-alkoxyazetidine, can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate) and extracted into an organic solvent to yield the free amine.
Safety Considerations
-
Epichlorohydrin is a toxic, flammable, and carcinogenic substance.[6][7] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6][7]
-
Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and care should be taken to avoid contact with moisture.
-
Iodomethane is a toxic and carcinogenic alkylating agent. It should be handled in a fume hood with appropriate PPE.
Troubleshooting and Optimization
-
Low yield in azetidin-3-ol formation: This may be due to the formation of side products. Ensure slow addition of epichlorohydrin at low temperature and consider using a larger excess of the amine.
-
Incomplete Williamson ether synthesis: Ensure the alcohol is completely deprotonated before adding the alkyl halide. The use of a stronger base or higher reaction temperatures may be necessary for less reactive alcohols, but this also increases the risk of elimination side reactions.
-
Purification challenges: Azetidine derivatives can be polar and water-soluble. During aqueous work-up, "salting out" by saturating the aqueous layer with NaCl can improve extraction efficiency into organic solvents. For column chromatography of basic azetidines, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent streaking on the silica gel.
Conclusion
The synthesis of azetidine ethers from epichlorohydrin is a versatile and reliable method for accessing this important class of compounds. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently prepare a wide range of N-substituted azetidine ethers for their drug discovery and development programs. Careful attention to reaction conditions, purification techniques, and safety precautions is paramount for achieving high yields and purity.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Ashland. Epichlorohydrin - Product Stewardship Summary. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
Hazardous Substance Fact Sheet. Epichlorohydrin. [Link]
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
- Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559.
-
University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). [Link]
- Goundry, W. R. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23862-23868.
- Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Xu, Z., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 84-96.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed. [Link]
-
Goundry, W. R. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Wikipedia. Williamson ether synthesis. [Link]
- Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5085.
-
Goundry, W. R. F., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
- Gutta, M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(1), 159-163.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Baxendale Group - Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. [Link]
- Szarvas, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
- Google Patents.
-
ResearchGate. (2018, November 1). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]
-
National Center for Biotechnology Information. (2016, May 26). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]
-
ResearchGate. (2025, October 30). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]
Sources
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
Navigating the Chemistry of Azetidine-1,2-diols: A Guide to Strategic Functionalization
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and rigid conformation offer unique structural and pharmacokinetic properties, making it a privileged motif in the design of novel therapeutics.[1][2] Among the various functionalized azetidines, those bearing a 1,2-diol group at the C3 position represent a versatile and highly valuable synthetic intermediate. This vicinal diol moiety serves as a gateway to a diverse array of structural modifications, enabling the exploration of chemical space and the fine-tuning of biological activity.
This comprehensive guide provides an in-depth exploration of the key functionalization strategies for the 1,2-diol group in azetidine derivatives. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic rationale behind the presented methodologies, offering field-proven insights to empower researchers in their synthetic endeavors.
The Strategic Importance of the Azetidine-1,2-diol
The reactivity of the azetidine ring is largely governed by its considerable ring strain (approx. 25.4 kcal/mol).[3] This inherent strain, while rendering the molecule more stable than the corresponding aziridine, provides a thermodynamic driving force for ring-opening reactions under certain conditions.[4][5] Consequently, the functionalization of substituents on the azetidine ring must be approached with a nuanced understanding of this delicate balance between ring stability and reactivity.
The 1,2-diol group at the C3 position of an N-protected azetidine offers a rich platform for chemical manipulation. The two hydroxyl groups can be selectively protected, oxidized, or substituted to introduce new functionalities and stereocenters. The choice of the nitrogen protecting group is paramount, as it profoundly influences the reactivity of both the azetidine ring and the diol moiety.[1][6] Electron-withdrawing protecting groups, such as a tert-butoxycarbonyl (Boc) group, are commonly employed to stabilize the azetidine ring and prevent unwanted ring-opening reactions during subsequent transformations.[7]
dot graph "Azetidine_Diol_Hub" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1: The N-Protected Azetidine-1,2-diol as a central hub for diverse functionalization pathways.
I. Protection Strategies: Orchestrating Selectivity
The selective protection of one or both hydroxyl groups of the azetidine-1,2-diol is a critical first step in many synthetic sequences. This allows for the controlled manipulation of the remaining functional groups.
Formation of Cyclic Acetals and Ketals
The most common strategy for the simultaneous protection of 1,2-diols is the formation of a five-membered cyclic acetal or ketal.[8][9] This approach is favored due to the thermodynamic stability of the resulting 1,3-dioxolane ring.
Causality: The acid-catalyzed reaction of a diol with an aldehyde or ketone (or their acetal equivalents) proceeds via a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to form the cyclic acetal. The choice of the carbonyl compound determines the stability and cleavage conditions of the protecting group.
dot graph "Acetal_Formation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Figure 2: General workflow for the protection of an azetidine-1,2-diol as a cyclic acetal.
Protocol 1: Acetonide Protection of N-Boc-azetidine-3,3-diol
This protocol describes a general method for the protection of a vicinal diol as an isopropylidene ketal (acetonide), a group known for its stability under basic and neutral conditions and its facile cleavage under acidic conditions.[8]
Materials:
-
N-Boc-azetidine-3,3-diol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (catalytic amount)
-
Anhydrous acetone or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-azetidine-3,3-diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and DCM.
-
Add 2,2-dimethoxypropane (1.2-1.5 equiv).
-
Add a catalytic amount of p-TsOH or CSA.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3,3-(isopropylidenedioxy)azetidine.
Selective Mono-protection
For many synthetic applications, the selective protection of only one of the two hydroxyl groups is required. This can be challenging due to the similar reactivity of the two hydroxyls in a vicinal diol. An effective two-step method involves the regioselective acylative cleavage of a cyclic formal.[10]
Causality: This method exploits the steric and electronic differences between the two oxygen atoms of an unsymmetrically substituted cyclic formal. Acid-catalyzed cleavage with an acyl halide preferentially occurs at the less sterically hindered C-O bond.[10]
Table 1: Comparison of Common Diol Protecting Groups
| Protecting Group | Reagents for Protection | Stability | Cleavage Conditions |
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane, cat. acid | Basic, reductive, mild oxidative conditions | Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[8] |
| Benzylidene Acetal | Benzaldehyde or Benzaldehyde dimethyl acetal, cat. acid | Basic and nucleophilic conditions | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[8] |
| Di-tert-butylsilylene (DTBS) | 1,3-Dichloro-1,1,3,3-di-tert-butyl-disiloxane | High stability due to steric bulk | Fluoride ions (e.g., TBAF) |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, base | Acidic and some reductive conditions | Basic hydrolysis (e.g., K₂CO₃, MeOH), Acidic hydrolysis |
II. Oxidation: Accessing a-Hydroxy Ketones and 1,2-Diketones
The oxidation of the 1,2-diol moiety opens up access to valuable α-hydroxy ketones and, potentially, 1,2-diketones. The selective mono-oxidation to the α-hydroxy ketone is often the desired transformation, as these motifs are present in numerous biologically active molecules.[11]
Selective Mono-oxidation to a-Hydroxy Ketones
The chemoselective oxidation of a vicinal diol to an α-hydroxy ketone without over-oxidation or C-C bond cleavage is a significant synthetic challenge.[11] Several catalytic systems have been developed to address this.
Causality: Many selective oxidation methods rely on the formation of a cyclic intermediate with the diol, which facilitates the selective oxidation of one hydroxyl group. For instance, organotin-catalyzed electrochemical oxidation is believed to proceed through a stannylene acetal intermediate.[12]
Protocol 2: Manganese-Catalyzed Oxidation of N-Boc-azetidine-3,3-diol with H₂O₂
This protocol is adapted from a general method for the selective oxidation of vicinal diols to α-hydroxy ketones using a simple in situ-prepared manganese catalyst and hydrogen peroxide as a green oxidant.[13]
Materials:
-
N-Boc-azetidine-3,3-diol
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
Pyridine-2-carboxylic acid (PCA)
-
Sodium acetate (NaOAc)
-
Butanedione
-
Hydrogen peroxide (30% aq. solution)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-azetidine-3,3-diol (1.0 equiv), Mn(ClO₄)₂·6H₂O (0.005 equiv), PCA (0.025 equiv), and NaOAc (0.05 equiv) in acetonitrile.
-
Add butanedione (0.25 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.5-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidin-3-one.
Table 2: Comparison of Reagents for Vicinal Diol Oxidation to a-Hydroxy Ketone
| Reagent System | Oxidant | Key Advantages | Potential Drawbacks |
| Mn(II)/PCA/Butanedione | H₂O₂ | Green oxidant, mild conditions, high selectivity[13] | Catalyst preparation in situ |
| Organotin Compounds | Electrochemical or Chemical Oxidants | High selectivity, can discriminate 1,2-diols from other alcohols[12] | Toxicity of organotin compounds |
| NaBrO₃/NaHSO₃ | In situ generated Br⁺ | Good selectivity, simple setup | pH-dependent, complex mechanism[14] |
| Swern Oxidation | DMSO/Oxalyl Chloride | Mild conditions, wide functional group tolerance[15][16] | Formation of malodorous dimethyl sulfide, cryogenic temperatures |
III. Substitution Reactions: Introducing New Functionalities
The hydroxyl groups of the azetidine-1,2-diol can be converted into a variety of other functional groups through nucleophilic substitution reactions. This allows for the introduction of atoms like nitrogen, halogens, or sulfur, significantly expanding the molecular diversity.
Conversion to Azides via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of functional groups, including azides, with inversion of stereochemistry.[2][17][18] This reaction is particularly useful for the stereospecific introduction of a nitrogen functionality.
Causality: The Mitsunobu reaction proceeds through the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) to form a good leaving group (an oxyphosphonium salt). Subsequent Sₙ2 displacement by a nucleophile, in this case, the azide ion, leads to the desired product with inversion of configuration.[18]
dot graph "Mitsunobu_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} Figure 3: Simplified mechanism of the Mitsunobu reaction for the conversion of an alcohol to an azide.
Protocol 3: Azide Introduction into N-Boc-3-hydroxyazetidine via Mitsunobu Reaction
This protocol describes a general procedure for the conversion of a secondary alcohol to an azide using hydrazoic acid (HN₃) generated in situ. This method can be applied to a mono-protected azetidine-1,2-diol.
Materials:
-
Mono-protected N-Boc-azetidine-1,2-diol (e.g., mono-acetylated)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Sodium azide with an acid source
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the mono-protected N-Boc-azetidine-1,2-diol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the azide source (e.g., DPPA, 1.5 equiv).
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-azido-3-hydroxyazetidine derivative.
IV. Conversion to Epoxides: Creating a Highly Reactive Intermediate
The 1,2-diol can be converted into a spiro-epoxide, a highly strained and reactive intermediate that can be opened by a variety of nucleophiles to generate quaternary centers at the C3 position of the azetidine ring.
Causality: A common method for the conversion of a 1,2-diol to an epoxide involves a two-step sequence: selective activation of one hydroxyl group as a good leaving group (e.g., a tosylate or mesylate) followed by intramolecular Sₙ2 displacement by the remaining alkoxide. The Mitsunobu reaction can also be employed for a one-pot conversion, although this is more common for forming the epoxide from the corresponding alkene. A related one-pot procedure from the diol involves the formation of a cyclic orthoacetate, followed by ring-opening and base-mediated closure.[17]
Conclusion
The 1,2-diol group on the azetidine ring is a versatile functional handle that provides access to a wide range of derivatives. The strategies outlined in this guide – protection, oxidation, and substitution – represent fundamental transformations that enable the synthetic chemist to navigate the intricate reactivity of this strained heterocyclic system. A thorough understanding of the underlying mechanisms and the influence of the nitrogen protecting group is crucial for the successful design and execution of synthetic routes targeting novel azetidine-based compounds for drug discovery and development.
References
-
Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]
-
Shimizu, M., Orita, A., Hayano, T., & Hiyama, T. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-5370. [Link]
-
Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
-
Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Wiemer, A. J., & Sames, D. (2006). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Organic letters, 8(26), 6031-4. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]
-
Bailey, W. F., & Zarcone, L. M. J. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry, 60(8), 2532–2533. [Link]
-
Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. [Link]
-
Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]
-
Jacobsen, E. N., & Kanan, M. W. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wu, S. H., & Lo, C. H. (1995). selective monoacetylation of diol compounds by aspergillus niger lipase. Journal of the Chinese Chemical Society, 42(4), 641-645. [Link]
-
Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608. [Link]
-
Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2018). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Chemistry–A European Journal, 24(53), 14031-14036. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Epoxides from Vicinal Diols. [Link]
-
Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
-
Matviitsuk, A., & Grygorenko, O. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2595-2607. [Link]
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
-
Ishii, Y., et al. (1987). Oxidation of Diols and Ethers by NaBr03/NaHS03 Reagent. Chemistry Letters, 16(8), 1469-1472. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
de Boer, J. W., & Browne, W. R. (2017). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. European Journal of Organic Chemistry, 2017(43), 6436-6442. [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
-
Wikipedia. (2023). Swern oxidation. [Link]
-
Matviitsuk, A., & Grygorenko, O. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Hudson, D., et al. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Letters in Organic Chemistry, 1(1), 49-52. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
Sources
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. (PDF) Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals [academia.edu]
- 11. The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones | Stanford Digital Repository [purl.stanford.edu]
- 12. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Reductive amination conditions for 3-(Azetidin-3-yloxy)propane-1,2-diol
Application Note: High-Efficiency Reductive Amination of 3-(Azetidin-3-yloxy)propane-1,2-diol
Executive Summary
This guide details the optimized conditions for the reductive amination of 3-(Azetidin-3-yloxy)propane-1,2-diol . This specific scaffold presents a dual challenge in medicinal chemistry: the azetidine ring possesses significant ring strain (
This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its chemoselectivity and mildness, minimizing azetidine degradation. A secondary protocol utilizing Sodium Cyanoborohydride (NaCNBH
Strategic Decision Matrix
Before initiating synthesis, select the protocol that matches your carbonyl electrophile's solubility and reactivity profile.
| Parameter | Protocol A: The Standard (STAB) | Protocol B: The Polar Variant (NaCNBH |
| Primary Reagent | Sodium Triacetoxyborohydride [ | Sodium Cyanoborohydride [ |
| Solvent System | DCE (1,2-Dichloroethane) or THF | Methanol (MeOH) |
| pH Control | Self-buffered (AcOH generated in situ) | Requires manual adjustment (AcOH to pH 5-6) |
| Substrate Scope | Aldehydes, Cyclic Ketones, Non-polar Carbonyls | Highly polar Carbonyls, unstable imines |
| Toxicity | Low (Boric acid byproduct) | High (Generates HCN/Cyanide) |
| Water Tolerance | Low (Reagent decomposes) | High |
| Recommendation | Start Here. Best for 90% of cases. | Use only if reagents are insoluble in DCE/THF. |
Reaction Mechanism & Pathway
The reaction proceeds via the formation of an iminium ion (since the azetidine is a secondary amine). Unlike primary amines, the azetidine does not form a neutral imine but rather a positively charged intermediate, which is rapidly reduced.
Figure 1: Mechanistic pathway. Note that azetidines form iminium ions, which are more reactive than neutral imines, allowing for faster reduction.
Protocol A: Standard STAB Method (Recommended)
Reference: Adapted from Abdel-Magid et al. (1996).
Rationale: STAB is mild and does not reduce aldehydes/ketones appreciably at room temperature, allowing "one-pot" mixing without pre-forming the iminium species.
Reagents:
-
Amine: 3-(Azetidin-3-yloxy)propane-1,2-diol (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (0.1 M concentration relative to amine)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and the carbonyl (1.1 equiv) in anhydrous DCE.
-
Note: If the diol functionality causes poor solubility in DCE, add anhydrous THF dropwise until a clear solution or fine suspension is achieved.
-
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
-
Expert Insight: This step ensures the acid-base equilibrium favors the iminium ion. Do not heat; azetidines are thermally sensitive in acid.
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Quench: Once complete, quench by adding saturated aqueous
(approx. 5 mL per mmol). Stir for 15 minutes until gas evolution ceases. -
Proceed to Workup Section (Section 6).
Protocol B: Polar Variant (NaCNBH )
Use this ONLY if the starting materials are insoluble in DCE/THF.
Rationale: Methanol dissolves the polar diol effectively. STAB reacts with methanol, so the more stable (but toxic) Sodium Cyanoborohydride is required.
Reagents:
-
Solvent: Anhydrous Methanol (MeOH).
-
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv). -
Additives: Zinc Chloride (
) (Optional, 1.0 equiv) can accelerate sluggish ketone reactions.
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine and carbonyl in MeOH (0.1 M).
-
pH Adjustment: Check pH. If basic, add Glacial Acetic Acid dropwise until pH is approx. 5–6 (use wet pH paper).
-
Reduction: Add
(1.5 equiv). -
Stir: Seal and stir at RT.
-
Warning: Do not acidify below pH 4. Cyanoborohydride can hydrolyze to release HCN gas. Perform in a fume hood.
-
-
Monitoring: Reaction is generally slower than Protocol A (4–24 hours).
-
Quench: Add few drops of water. Proceed immediately to SCX workup to remove cyanide residues.
Critical Workup: SCX-2 Solid Phase Extraction
Standard liquid-liquid extraction (DCM/Water) often fails for this molecule because the diol product partitions into the water layer.
Method: "Catch and Release" using Strong Cation Exchange (SCX) resin.
Figure 2: SCX-2 Purification Workflow. This method isolates the basic amine from non-basic byproducts without aqueous extraction.
Protocol:
-
Conditioning: Wet an SCX-2 cartridge (e.g., 5g sorbent) with MeOH.
-
Loading: Apply the crude reaction mixture (diluted with minimal MeOH) directly to the cartridge.
-
Chemistry: The basic azetidine nitrogen binds to the sulfonic acid resin. Neutral impurities (excess aldehyde, borate salts) pass through.
-
-
Washing: Flush the cartridge with 3–5 column volumes (CV) of MeOH. Discard the washings.
-
Releasing: Elute the product using 2M Ammonia in Methanol (approx 3–4 CV).
-
Isolation: Concentrate the ammoniacal eluent under reduced pressure. The residue is usually the clean free base.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Iminium ion not forming. | Increase AcOH to 2.0 equiv. Add 3Å molecular sieves to sequester water. |
| Ring Opening | Acid concentration too high or heat applied. | Maintain RT. Do not exceed 2.0 equiv AcOH. Switch to Protocol A (STAB is milder). |
| Product in Aqueous Waste | Product is too hydrophilic. | STOP liquid-liquid extraction. Use SCX-2 columns (Section 6) or evaporate to dryness and triturate. |
| Dialkylation | N/A for Azetidines. | Azetidines are secondary amines; they can only mono-alkylate to form tertiary amines. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][5][6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
- Maryanoff, C. A., et al. (2004). "Cyclopropylamine as a Motif in Drug Design." Chemical Reviews, 104, 6120. (Provides context on strained amine reactivity).
-
Sigma-Aldrich. "Reductive Amination Application Note."
-
Biotage. "ISOLUTE® SCX-2 Catch and Release Protocol."
Sources
- 1. scribd.com [scribd.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: A Technical Guide to Azetidine-Based Hydrophilic Spacers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of precision biotherapeutics, such as Antibody-Drug Conjugates (ADCs), has placed a significant emphasis on the design and function of chemical linkers. This guide delves into the innovative use of azetidine-based hydrophilic spacers in bioconjugation. The unique structural and chemical properties of the four-membered azetidine ring, combined with the beneficial attributes of hydrophilic spacers, offer a compelling strategy for the synthesis of stable, soluble, and effective bioconjugates. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to equip researchers with the knowledge to leverage this emerging class of linkers for advanced therapeutic and diagnostic applications.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] The linker, a molecular bridge connecting the components of a bioconjugate, is a critical determinant of the final product's stability, solubility, and pharmacokinetic properties.[2] An ideal linker must remain stable in systemic circulation to prevent premature payload release, while also ensuring the biological activity of the conjugated molecule is not compromised.[3]
Hydrophilic spacers, most notably those based on polyethylene glycol (PEG), have become indispensable in bioconjugation.[4] Their inclusion can significantly enhance the aqueous solubility of hydrophobic payloads, reduce aggregation, and minimize immunogenicity by creating a protective hydration shell.[2][5] This guide focuses on a novel class of linkers that integrates a hydrophilic PEG chain with an azetidine moiety, a four-membered nitrogen-containing heterocycle.[6] The inherent ring strain of azetidines offers unique reactivity profiles, while their rigid structure can provide precise spatial control between the conjugated molecules.[7][8]
The Azetidine Advantage in Linker Design
Azetidines have gained considerable attention in medicinal chemistry due to their unique physicochemical properties.[6] Their incorporation into linker design for bioconjugation is driven by several key factors:
-
Structural Rigidity and Conformational Control: Unlike flexible alkyl chains, the four-membered ring of azetidine imparts a degree of rigidity to the linker. This can be advantageous in controlling the spatial orientation of the conjugated payload relative to the biomolecule, potentially leading to improved target engagement.[7]
-
Unique Reactivity: The ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines.[] This strain can be harnessed for specific ring-opening reactions under controlled conditions, offering a unique conjugation strategy.[10][11]
-
Metabolic Stability: The azetidine ring can enhance the metabolic stability of the linker, a crucial attribute for ADCs that need to remain intact in circulation until they reach the target site.[6]
-
Versatile Functionalization: The azetidine ring can be functionalized at various positions, allowing for the attachment of other chemical moieties, such as reactive handles for click chemistry or additional hydrophilic groups.[1]
Hydrophilic Spacers: Enhancing the Performance of Bioconjugates
The incorporation of hydrophilic spacers, particularly PEG chains, is a well-established strategy to overcome the challenges associated with hydrophobic payloads commonly used in ADCs.
Key Benefits of Hydrophilic Spacers:
| Feature | Advantage | Impact on Bioconjugate Performance |
| Enhanced Solubility | Counteracts the hydrophobicity of many cytotoxic drugs. | Prevents aggregation and precipitation, enabling higher and more clinically relevant concentrations.[2] |
| Reduced Aggregation | The flexible, hydrophilic chain minimizes intermolecular hydrophobic interactions. | Improves manufacturing, formulation, and in vivo stability, leading to more consistent batch quality.[2] |
| Improved Pharmacokinetics | Increases the hydrodynamic radius of the conjugate. | Reduces renal clearance, prolonging circulation half-life and increasing the probability of reaching the target.[10] |
| Reduced Immunogenicity | The PEG chain can shield immunogenic epitopes on the biomolecule. | Decreases the likelihood of an adverse immune response against the bioconjugate. |
The combination of an azetidine moiety for structural definition and a hydrophilic PEG spacer for improved physicochemical properties presents a powerful approach to designing next-generation linkers for bioconjugates.
Reaction Mechanisms and Experimental Workflows
The conjugation of azetidine-based hydrophilic spacers to biomolecules can be achieved through several chemical strategies. The choice of method depends on the available functional groups on the biomolecule, the desired stability of the linkage, and the overall architecture of the bioconjugate.
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
A common and straightforward approach involves the use of a heterobifunctional linker containing an azetidine-PEG core and an amine-reactive NHS ester. This method targets the primary amines present on the N-terminus and the side chains of lysine residues of proteins.
Caption: Workflow for Amine-Reactive Conjugation.
Rationale for Experimental Choices: The reaction is typically performed in a slightly basic buffer (pH 7-9) to ensure that the primary amines of the lysine residues are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[4] The inclusion of a PEG spacer in the linker enhances the solubility of the entire construct, which is particularly beneficial when working with hydrophobic payloads.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For more site-specific conjugation, azetidine-PEG linkers can be functionalized with bioorthogonal reactive handles, such as an azide or a strained alkyne (e.g., dibenzocyclooctyne, DBCO). This allows for a highly selective, copper-free click chemistry reaction.[13]
Caption: Workflow for SPAAC Conjugation.
Rationale for Experimental Choices: SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological media without interfering with native cellular processes.[5] This makes it an ideal choice for conjugating molecules to sensitive biomolecules or in living systems. The formation of a stable triazole ring ensures a robust and irreversible linkage.[14]
Detailed Experimental Protocols
Protocol 1: Antibody Modification with an Azetidine-PEG-NHS Ester Linker
This protocol describes the non-specific conjugation of an azetidine-PEG linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azetidine-PEGn-NHS ester (n = number of PEG units)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve the Azetidine-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze over time.[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azetidine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[15]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the modified antibody.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
The drug-to-antibody ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[16]
-
Protocol 2: Site-Specific Antibody Conjugation using Azetidine-PEG-Azide and SPAAC
This protocol outlines the site-specific conjugation of an azetidine-PEG-azide linker to an antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Alkyne-modified monoclonal antibody (mAb-DBCO) in PBS, pH 7.4
-
Azetidine-PEGn-Azide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody and Linker Preparation:
-
Prepare a solution of the mAb-DBCO at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Dissolve the Azetidine-PEGn-Azide in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the Azetidine-PEGn-Azide solution to the mAb-DBCO solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC using an SEC system to remove any unreacted linker.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Analyze the DAR and purity of the ADC by HIC-HPLC and/or LC-MS.[16]
-
Data Presentation and Comparative Analysis
The choice of linker can have a profound impact on the physicochemical properties and in vivo performance of an ADC. The inclusion of a hydrophilic azetidine-PEG linker can lead to significant improvements in solubility and stability compared to more hydrophobic linkers.
Table 1: Comparative Analysis of ADC Properties with Different Linkers
| Parameter | Hydrophobic Linker (e.g., SMCC) | Hydrophilic Azetidine-PEG Linker | Method of Analysis |
| Maximum Achievable Concentration | ~2 mg/mL | >20 mg/mL | Solubility Assessment |
| Aggregation (after 7 days in serum) | >30% | <5% | Size-Exclusion Chromatography (SEC)[2] |
| Premature Payload Release (in serum) | ~15% | <2% | Reversed-Phase HPLC[2] |
| In Vivo Efficacy | Moderate | Potentially Enhanced | Animal Models[17] |
| Plasma Stability | Variable | Generally High | In vivo pharmacokinetic studies[3] |
Note: The values presented are representative and can vary depending on the specific antibody, payload, and linker chemistry.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
NHS Ester Chemistry: Ensure the pH of the reaction buffer is between 7.5 and 8.5. Check the quality of the NHS ester, as it is susceptible to hydrolysis.[4]
-
SPAAC Chemistry: Confirm the successful incorporation of the alkyne handle on the antibody. Increase the incubation time or temperature if necessary.
-
-
High Aggregation:
-
Increase the length of the PEG chain in the linker to further enhance solubility.
-
Optimize the DAR; a lower DAR may reduce aggregation.
-
-
Premature Drug Release:
-
If using a cleavable azetidine-based linker, ensure the cleavage mechanism is appropriate for the intended application and stable in circulation.
-
Conclusion
Azetidine-based hydrophilic spacers represent a promising new frontier in bioconjugation chemistry. By combining the structural rigidity and unique reactivity of the azetidine ring with the solubilizing and stabilizing properties of hydrophilic PEG chains, researchers can design and synthesize bioconjugates with enhanced physicochemical properties and potentially improved therapeutic indices. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug developers seeking to harness the potential of this innovative linker technology.
References
-
Li, X.-Q., Grönberg, G., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1247-1256. Available at: [Link]
-
Debets, M. F., van Berkel, S. S., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research, 44(9), 805–815. Available at: [Link]
-
Saunders, G. J., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Available at: [Link]
-
MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2021). PMC. Available at: [Link]
-
Jacobsen, E. N., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available at: [Link]
-
Fürth lab. Antibody conjugation. This protocol outlines antibody conjugation by NHS-esters. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). The Journal of Organic Chemistry. Available at: [Link]
-
AxisPharm. AZD-PEG-acid. Available at: [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... (1981). PubMed. Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (2012). Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2025). (PDF) Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]
-
ResearchGate. Azetidine amino acid derivatives and peptide compounds. Available at: [Link]
-
Chemsrc. Azetidine-3-carboxylic acid | CAS#:36476-78-5. Available at: [Link]
-
Wikipedia. Azetidine. Available at: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2016). PMC. Available at: [Link]
-
Hashim, O.S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. purepeg.com [purepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 10. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for reactions involving 3-(Azetidin-3-yloxy)propane-1,2-diol
Balancing Solubility, Ring Strain, and Nucleophilicity
Executive Summary
3-(Azetidin-3-yloxy)propane-1,2-diol represents a unique challenge in synthetic chemistry due to its dual nature: it contains a highly strained azetidine ring (susceptible to acid-catalyzed ring opening) and a hydrophilic glycerol tail (requiring high-polarity solvents).
This Application Note provides a technical framework for solvent selection, focusing on maximizing solubility without compromising the integrity of the four-membered ring. We prioritize "Green Chemistry" alternatives (2-MeTHF, CPME) over traditional dipolar aprotic solvents (DMF, NMP) where applicable.
Molecular Profiling & Solvent Logic
To select the correct solvent, one must deconstruct the molecule’s competing physicochemical demands:
| Functional Group | Property | Solvent Requirement | Risk Factor |
| Azetidine Ring | Basic Amine ( | Stable in basic/neutral media. | High Risk: Acidic protic solvents trigger solvolysis (ring opening).[1] |
| Ether Linkage | Stable Linker | Inert to most solvents. | Low risk. |
| 1,2-Diol | High Polarity, H-Bond Donor/Acceptor | Requires Polar Protic (MeOH, H2O) or Polar Aprotic (DMSO, DMF). | Poor solubility in DCM, Et2O, Toluene. |
The "Solubility-Stability" Paradox
The diol tail demands polar solvents (like Methanol or Water), but the azetidine ring is vulnerable to nucleophilic attack in these solvents if the pH drops even slightly below neutral. Therefore, Polar Aprotic solvents are the "Gold Standard" for reactivity, while Polar Protic solvents are acceptable only under basic conditions.
Solvent Compatibility Matrix
The following table categorizes solvents based on their suitability for reactions involving the free amine of 3-(Azetidin-3-yloxy)propane-1,2-diol.
| Solvent Class | Examples | Suitability | Technical Notes |
| Green / Recommended | 2-MeTHF , CPME | High | Excellent compromise. Dissolves the amine; moderate solubility for the diol. 2-MeTHF is often superior to THF for phase separation. |
| Polar Aprotic | DMF , DMSO , DMAc | High | Dissolves the compound completely. Drawback: High boiling point makes removal difficult; requires lyophilization or reverse-phase purification. |
| Polar Protic | Methanol , Ethanol , Water | Conditional | Use only with Base. In acidic media (or with Lewis acids), these act as nucleophiles, opening the ring to form linear ethers. |
| Chlorinated | DCM , Chloroform | Low | The diol tail renders the molecule poorly soluble in pure DCM. Requires a "co-solvent" (e.g., DCM:MeOH 9:1), which re-introduces protic risks. |
| Non-Polar | Toluene , Hexanes , Et2O | Forbidden | Compound is effectively insoluble. |
Decision Framework (Visualization)
The following decision tree guides the researcher through solvent selection based on the intended reaction type.
Figure 1: Solvent Selection Decision Tree. Prioritize 2-MeTHF for process safety and ease of workup.
Application Protocols
Protocol A: Solubility & Stability Screening (Self-Validating)
Before committing valuable material to a reaction, validate solvent compatibility.
Objective: Determine if the solvent dissolves the diol without degrading the azetidine.
-
Preparation: Weigh 5 mg of 3-(Azetidin-3-yloxy)propane-1,2-diol into a clear HPLC vial.
-
Solvent Addition: Add 100 µL of the candidate solvent (Target conc: 0.3 M).
-
Visual Check: Vortex for 30 seconds.
-
Clear Solution: Proceed.
-
Cloudy/Biphasic: Add 10% MeOH (if acceptable) or switch to DMSO.
-
-
Stability Validation (The "Stress Test"):
-
Add 1.0 equivalent of Triethylamine (TEA) to mimic reaction conditions.
-
Let stand for 4 hours at Room Temperature.
-
Validation: Inject on LC-MS (C18 Column, Water/Acetonitrile gradient, Basic Buffer pH 9).
-
Pass Criteria: Single peak at M+H (approx 148.1 Da).
-
Fail Criteria: Appearance of M+18 (Hydrolysis) or M+32 (Methanolysis) peaks.
-
Protocol B:
-Boc Protection (Representative Reaction)
This protocol demonstrates handling the polarity issue during workup.
Reagents:
-
Substrate: 3-(Azetidin-3-yloxy)propane-1,2-diol (1.0 equiv)
-
Reagent: Boc-Anhydride (
) (1.1 equiv) -
Base:
(2.0 equiv) -
Solvent System: THF:Water (1:1) or 2-MeTHF:Water (1:1) (Recommended)
Step-by-Step:
-
Dissolution: Dissolve the azetidine substrate in Water (5 vol). It should dissolve instantly.
-
Buffering: Add solid
. The pH should be ~8.5. Crucial: Basic pH stabilizes the azetidine. -
Addition: Dissolve
in 2-MeTHF (5 vol) and add slowly to the stirring aqueous layer. -
Reaction: Stir vigorously at 20°C for 4-12 hours.
-
Workup (The Challenge):
-
Standard extraction fails: The product is still a diol and may stay in the water.
-
Modified Extraction: Saturate the aqueous layer with NaCl (Salting out).
-
Extract 3x with n-Butanol or EtOAc/iPrOH (3:1) .
-
The product will migrate to the organic phase.
-
-
Purification: Evaporate solvent. The residue is likely clean enough. If not, use Flash Chromatography (DCM:MeOH 90:10).
Experimental Workflow Diagram
Figure 2: Workup strategy for polar azetidine derivatives. Note the use of salting-out and polar organic extraction.
References
-
Azetidine Ring Stability & Synthesis
-
Solvent Selection for Polar Compounds
-
General Handling of Azetidines
-
Green Solvent Properties (2-MeTHF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-(3-Propan-2-ylazetidin-1-yl)propane-1,3-diol | C9H19NO2 | CID 104550104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mac-mod.com [mac-mod.com]
- 9. Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non-polar and polar substances - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Improving reaction yields for 3-(Azetidin-3-yloxy)propane-1,2-diol synthesis
Technical Support Center: Synthesis of 3-(Azetidin-3-yloxy)propane-1,2-diol
Welcome to the dedicated technical support guide for the synthesis of 3-(Azetidin-3-yloxy)propane-1,2-diol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven answers to critical questions, helping you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is consistently low (<30%) when reacting N-Boc-azetidin-3-ol with glycidol. What are the most likely causes and how can I improve it?
Answer:
Low yields in this reaction, a nucleophilic ring-opening of an epoxide, are a frequent challenge. The primary culprits are often a combination of suboptimal reaction conditions, reagent degradation, and competing side reactions. Let's break down the key areas for troubleshooting.
1. Catalyst Choice and Loading:
The reaction between an alcohol and an epoxide is notoriously slow without a catalyst. Both acid and base catalysis can be employed, but each has its pitfalls.
-
Base Catalysis (e.g., NaH, KOtBu): This is the most common approach. The strong base deprotonates the hydroxyl group of N-Boc-azetidin-3-ol, forming a more nucleophilic alkoxide. However, an excess of a strong base can also catalyze the polymerization of glycidol, which is a major yield-reducing side reaction.
-
Acid Catalysis (e.g., Lewis acids like Yb(OTf)₃): Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack. However, the acidic conditions can be harsh on the Boc-protecting group, leading to its premature removal and subsequent side reactions of the unprotected azetidine nitrogen.
Troubleshooting Workflow for Low Yields:
Here is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base Stoichiometry | 1.1 - 1.2 eq. NaH | 0.95 - 1.0 eq. NaH | Minimizes base-catalyzed polymerization of glycidol. The alkoxide is catalytic in nature. |
| Reagent Addition | All reagents mixed at once | N-Boc-azetidin-3-ol and NaH stirred first, then slow addition of glycidol | Ensures formation of the nucleophile before introducing the electrophile, reducing side reactions. |
| Temperature | Reflux (60-80°C) | 0°C to Room Temperature | Reduces the rate of polymerization and other side reactions. The reaction may require longer time but will be cleaner. |
| Solvent | Dichloromethane (DCM) | Anhydrous THF or DMF | Polar aprotic solvents are better at solvating the alkoxide intermediate, increasing its nucleophilicity. |
Question 2: I am observing a significant amount of a byproduct with the same mass as my desired product. How can I identify and suppress this isomeric impurity?
Answer:
This is a classic problem of regioselectivity in epoxide ring-opening reactions. The azetidin-3-olate can attack the epoxide (glycidol) at two different positions:
-
C3 (desired): Attack at the less substituted carbon, leading to the desired 3-(azetidin-3-yloxy)propane-1,2-diol. This is the kinetically favored product under basic or neutral conditions.
-
C2 (undesired): Attack at the more substituted carbon, leading to the isomeric impurity, 2-(azetidin-3-yloxy)propane-1,3-diol.
Reaction Mechanism and Regioselectivity:
Caption: Regioselectivity of azetidin-3-olate attack on glycidol.
Under basic conditions (like with NaH), the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the least sterically hindered carbon atom of the epoxide ring, which is C3. Therefore, the formation of a significant amount of the C2-attack isomer is unusual under these conditions and suggests that your reaction conditions might be drifting towards an acid-catalyzed mechanism.
Troubleshooting Isomer Formation:
-
Check for Acidity:
-
Starting Materials: Is your N-Boc-azetidin-3-ol or solvent contaminated with acid? Check the pH of a solution of your starting material.
-
Glassware: Ensure all glassware is properly cleaned and dried. Residual acidic cleaning agents can be a problem.
-
-
Strictly Anhydrous Conditions: Water can react with NaH to form NaOH, which is a weaker base and may not fully deprotonate the alcohol. The remaining neutral alcohol is a much weaker nucleophile, and any trace acidity can begin to dominate the reaction pathway.
-
Purification Strategy: While optimizing the reaction is key, you may still have a small amount of the isomer. These isomers are often difficult to separate by standard silica gel chromatography due to their similar polarity. Consider using reverse-phase chromatography (C18) or derivatization to improve separation.
Question 3: The final deprotection step using Trifluoroacetic Acid (TFA) to remove the Boc group is giving me a dark, tar-like crude product and is difficult to purify. What is happening?
Answer:
The final deprotection step is critical and can be a major source of yield loss if not handled correctly. The use of a strong acid like TFA cleaves the tert-butyl carbamate (Boc) group, but the resulting free azetidine is a reactive species, and the reaction conditions can promote side reactions.
Potential Issues During Deprotection:
-
Acid-Catalyzed Degradation: The diol functionality in your product can undergo acid-catalyzed dehydration or rearrangement reactions, especially at elevated temperatures.
-
Reaction with Scavengers: The tert-butyl cation released during deprotection is a reactive electrophile. It can alkylate your product or other nucleophiles present. This is a common source of tar formation.
-
Work-up and Isolation: The final product is a highly polar, likely water-soluble amine salt (trifluoroacetate salt). Standard extraction procedures with organic solvents will be inefficient, leaving your product in the aqueous phase.
Optimized Deprotection and Work-up Protocol:
Step 1: Controlled Deprotection
-
Temperature: Perform the reaction at 0°C to minimize side reactions.
-
Scavengers: Use a cation scavenger like triethylsilane (TES) or anisole (1-2 equivalents) in the reaction mixture. The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.
-
Solvent: Use a suitable solvent like Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected intermediate in DCM (approx. 0.1 M).
-
Add the scavenger (e.g., 1.5 eq. of TES).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir at 0°C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Step 2: Product Isolation
-
Avoid Aqueous Work-up Initially: Do not quench the reaction with an aqueous base. This will lead to loss of your polar product.
-
Direct Precipitation or Salt Formation:
-
Once the reaction is complete, concentrate the mixture in vacuo at low temperature (<30°C).
-
The crude product is the trifluoroacetate salt. To obtain a different salt (e.g., HCl), the crude oil can be dissolved in a minimal amount of methanol, and a solution of HCl in diethyl ether or dioxane can be added to precipitate the hydrochloride salt.
-
The resulting solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.
-
-
Purification: If further purification is needed, consider techniques suitable for polar compounds, such as ion-exchange chromatography or preparative HPLC.
References
-
Synthesis of Azetidine Derivatives: A comprehensive overview of synthetic routes to functionalized azetidines. Chemical Reviews, [Link]
- Epoxide Ring-Opening Reactions: A detailed discussion on the mechanisms and regioselectivity of epoxide ring-opening. Organic Chemistry, Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. (Link to a representative chapter is not feasible, but the textbook is a standard reference).
- Use of Protecting Groups in Organic Synthesis: A guide to the selection, use, and removal of protecting groups, including Boc. Greene's Protective Groups in Organic Synthesis, Wuts, P. G. M., & Greene, T. W. (2006). John Wiley & Sons.
- Patents describing the synthesis of similar compounds: Provides experimental details that can be adapted. Google Patents, (Search for "azetidin-3-yloxy propanediol synthesis").
Purification methods for highly polar azetidine glycerol derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique chromatographic nightmares presented by highly polar, basic, and non-UV active small molecules.
Azetidine glycerol derivatives represent a "perfect storm" of purification challenges. The azetidine ring is a highly strained, four-membered nitrogen heterocycle with a basic secondary or tertiary amine (pKa ~10.5)[1]. Coupled with the polyhydroxylated glycerol moiety, the resulting molecule exhibits extreme hydrophilicity, potent hydrogen-bond donating/accepting capabilities, and a complete lack of a UV chromophore.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating these complex derivatives.
Diagnostic Purification Workflow
Before committing your crude mixture to a column, it is critical to align your purification strategy with the physical properties of the molecule and the scale of your synthesis. The decision tree below outlines the logical progression for isolating azetidine glycerol derivatives.
Workflow for selecting the optimal purification route for polar azetidine derivatives.
Core Troubleshooting & FAQs
Q1: Why does my azetidine glycerol derivative elute in the void volume on a standard C18 column, and how do I fix it?
The Causality: Your molecule is suffering from extreme hydrophilic solvation. The glycerol moiety provides multiple hydroxyl groups that form strong hydrogen bonds with the aqueous mobile phase. Simultaneously, the basic azetidine amine is protonated at typical reversed-phase (RP) pH levels (pH 2–7). This creates a highly solvated, positively charged complex that completely bypasses the hydrophobic stationary phase of a C18 column.
The Solution: You must invert the chromatographic paradigm by utilizing 1 [2]. In HILIC, the stationary phase is polar (e.g., Amide or Diol-bonded silica), and retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the column surface [3]. Actionable fix: Start your gradient at 95% Acetonitrile (weak solvent in HILIC) and gradient down to 50% Acetonitrile. Ensure your aqueous phase contains at least 10 mM Ammonium Formate to control the ionization of the azetidine ring and ensure sharp peak shapes.
Q2: I attempted normal-phase silica flash chromatography, but I observed severe peak tailing and irreversible binding. What is the mechanistic cause?
The Causality: Bare silica gel is riddled with surface silanol groups (Si-OH), which are highly acidic (pKa ~4.5–5.5). The secondary or tertiary amine of the azetidine ring acts as a strong base. When introduced to the column, the molecule engages in a potent ionic interaction (acid-base pairing) with the silanols rather than reversible adsorption. This causes the compound to streak endlessly across the column or bind irreversibly.
The Solution: For large-scale purifications where HILIC is cost-prohibitive, employ Temporary Hydrophobic Masking (Derivatization) . Protect the azetidine amine with a Boc (tert-butyloxycarbonyl) group and the glycerol diols as an acetonide (isopropylidene acetal). This eliminates both the basicity and the hydrogen-bond donating capacity, rendering the molecule highly lipophilic. It will then elute sharply on standard hexanes/ethyl acetate normal-phase silica.
Q3: My derivative lacks a UV chromophore. How do I effectively detect and fractionate it during prep-HPLC?
The Causality: Neither the saturated azetidine ring nor the aliphatic glycerol chain possesses conjugated pi-electron systems. Therefore, they do not absorb UV light at standard analytical wavelengths (210–254 nm). Relying on low-wavelength UV (e.g., 200 nm) will only result in severe baseline drift from your mobile phase solvents.
The Solution: You must rely on universal or mass-based detection. Use Mass Spectrometry (MS)-directed fractionation in positive Electrospray Ionization (ESI+) mode, which is highly sensitive to the easily protonated azetidine nitrogen. Alternatively, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Critical Rule: If using MS, ELSD, or CAD, your mobile phase additives must be volatile. Never use phosphate buffers; strictly use ammonium formate, ammonium acetate, or dilute formic/acetic acid.
Quantitative Method Comparison
To illustrate the necessity of orthogonal chromatographic techniques, the table below summarizes the expected performance metrics of an azetidine glycerol derivative across different stationary phases.
| Chromatographic Mode | Stationary Phase | Mobile Phase System | Retention Factor (k') | Peak Asymmetry (As) | Loading Capacity (mg/g) |
| Reversed-Phase (RP) | C18 (Endcapped) | Water/MeCN + 0.1% FA | < 0.2 (Void Volume) | N/A (Co-elution) | < 1 |
| Normal-Phase (NP) | Bare Silica | DCM/MeOH/NH₄OH | 1.5 - 4.0 (Variable) | > 3.5 (Severe tailing) | ~ 5 |
| HILIC | Amide-bonded Silica | MeCN/Water + NH₄OAc | 3.5 - 6.0 | 1.1 - 1.3 | ~ 20 |
| Mixed-Mode (MMC) | RP / WCX [4] | MeCN/Water + Buffer | 5.0 - 8.5 | 1.0 - 1.2 | ~ 35 |
Note: Mixed-Mode Chromatography (MMC) combining Reversed-Phase and Weak Cation Exchange (WCX) offers the highest loading capacity due to the active ionic retention of the basic azetidine amine.
Validated Experimental Protocols
Protocol A: HILIC-MS Preparative Purification Workflow
Use this protocol for direct purification of the unprotected, highly polar derivative (Scale: 10 mg – 500 mg).
-
Sample Preparation: Dissolve the crude mixture in the weakest HILIC solvent possible to prevent breakthrough. Use a diluent of 75% Acetonitrile / 25% Water. Do not inject in 100% water, or the sample will crash through the column void.
-
Column Selection: Equip the Prep-HPLC with an Amide-bonded HILIC column (e.g., 5 µm, 21.2 x 250 mm).
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures azetidine is fully protonated).
-
Buffer B: 100% Acetonitrile.
-
-
Gradient Elution:
-
0–5 min: 95% B (Isocratic hold to establish the water-enriched partition layer).
-
5–25 min: Linear gradient from 95% B down to 50% B.
-
25–30 min: Isocratic wash at 50% B.
-
-
Detection & Fractionation: Split the flow (e.g., 1000:1) to an ESI-MS detector. Set the MS to trigger fraction collection upon detecting the[M+H]+ target mass.
-
Self-Validation Checkpoint: Before pooling fractions, perform a direct-injection MS on a 10 µL aliquot of the collected fraction to verify mass recovery. Lyophilize the pooled fractions to remove the volatile aqueous buffer.
Protocol B: Temporary Hydrophobic Masking & Deprotection
Use this protocol for bulk purification where prep-HPLC is inefficient (Scale: > 1 gram).
-
Global Protection (Boc/Acetonide):
-
Dissolve the crude azetidine glycerol derivative in anhydrous Dichloromethane (DCM).
-
Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 equivalents of Triethylamine (TEA). Stir for 4 hours to protect the azetidine amine.
-
Add 2,2-Dimethoxypropane (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA). Stir overnight to form the acetonide on the glycerol diol.
-
-
Normal-Phase Purification:
-
Concentrate the reaction mixture and load onto a standard bare silica gel flash column.
-
Elute using a gradient of Hexanes and Ethyl Acetate (e.g., 10% to 50% EtOAc). The fully protected molecule will elute cleanly with an Asymmetry factor near 1.0.
-
-
Self-Validation Checkpoint: Spot the fractions on a silica TLC plate. The protected compound will now be UV-inactive but will stain brilliantly with Potassium Permanganate (KMnO₄) or Ninhydrin (after heating).
-
Global Deprotection:
-
Dissolve the purified, protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.
-
Stir at room temperature for 2 hours. This acidic environment simultaneously cleaves the Boc group (releasing CO₂ and isobutylene) and hydrolyzes the acetonide (releasing acetone).
-
Concentrate under reduced pressure. Co-evaporate with toluene 3 times to remove residual TFA, yielding the pure azetidine glycerol derivative as a TFA salt.
-
References
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. National Institutes of Health (NIH) / PubMed Central.[Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate.[Link]
-
Mixed-Mode Chromatography and Stationary Phases. Helix Chromatography.[Link]
Sources
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 3-(Azetidin-3-yloxy)propane-1,2-diol
Welcome to the technical support center for 3-(Azetidin-3-yloxy)propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a small molecule rich in polar functional groups, its behavior in organic solvents can be complex. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility characteristics of 3-(Azetidin-3-yloxy)propane-1,2-diol.
Q1: Why is 3-(Azetidin-3-yloxy)propane-1,2-diol so poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
A: The solubility of this compound is dictated by the principle "like dissolves like," which is based on the polarity of the solute and the solvent. 3-(Azetidin-3-yloxy)propane-1,2-diol has a molecular structure dominated by highly polar, hydrophilic (water-loving) functional groups:
-
Propane-1,2-diol Moiety: This group contains two hydroxyl (-OH) groups, which are powerful hydrogen bond donors and acceptors. This feature makes it structurally similar to propylene glycol, a compound that is fully miscible with water.[1][2]
-
Azetidine Ring: The secondary amine (-NH-) within the four-membered ring is also polar, can accept and donate hydrogen bonds, and is basic.[3] The parent azetidine molecule is miscible with water.[4]
-
Ether Linkage (-O-): This is another polar group that can accept hydrogen bonds.
The combined effect of these groups creates a molecule with a strong affinity for polar, protic solvents that can engage in hydrogen bonding. Conversely, non-polar solvents like hexane or less polar solvents like dichloromethane lack the ability to form these strong interactions, making it energetically unfavorable to dissolve the compound.[5]
Q2: What is the general solubility profile I should expect for this compound?
A: While precise quantitative data requires experimental determination (see Protocol 1), a qualitative assessment based on the molecular structure provides a reliable starting point.
| Solvent Class | Example Solvents | Expected Solubility | Scientific Rationale |
| Polar Protic | Water, Methanol, Ethanol | Highly Soluble | Excellent hydrogen bonding capabilities match the solute's functional groups.[1] |
| Polar Aprotic | DMSO, DMF | Soluble | High polarity and ability to accept hydrogen bonds can effectively solvate the molecule.[1] |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble | Moderate polarity, but less effective at hydrogen bonding compared to protic solvents. |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Poorly Soluble / Insoluble | Insufficient polarity to overcome the strong intermolecular forces (hydrogen bonds) within the solute's crystal lattice.[6] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Dominated by London dispersion forces, which are too weak to interact favorably with the highly polar solute.[5] |
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides direct, actionable solutions to specific problems you may encounter during your experiments.
Issue 1: My compound is insoluble in the required organic solvent for my reaction (e.g., THF, DCM).
When your reaction conditions demand a solvent in which 3-(Azetidin-3-yloxy)propane-1,2-diol is not readily soluble, several strategies can be employed.
The most direct approach is to modify the solvent system by adding a small percentage of a polar, miscible co-solvent. This "bridging" solvent helps to break down the solute's crystal lattice energy and increase its interaction with the bulk solvent.
Step-by-Step Protocol for Co-Solvent Screening:
-
In a small vial, suspend a known amount of your compound in the primary, non-polar solvent (e.g., 1 mL of DCM).
-
Add a polar co-solvent (e.g., Methanol, Ethanol, or Isopropanol) dropwise while stirring or vortexing.
-
Start with a 5% (v/v) addition (e.g., 50 µL of Methanol to 950 µL of DCM).
-
Observe for dissolution. If the compound remains insoluble, incrementally increase the co-solvent percentage to 10%, 15%, and 20%.
-
Critical Note: Ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., avoid alcohols in reactions sensitive to protic sources).
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Propylene glycol - Wikipedia [en.wikipedia.org]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Chromatography [chem.rochester.edu]
Troubleshooting low conversion rates in azetidine etherification reactions
The Azetidine Challenge: Why Your Reaction Failed
Azetidines are deceptive. Structurally, they appear to be simple four-membered analogs of pyrrolidines, but electronically and kinetically, they are distinct beasts. The core issue in azetidine etherification—specifically at the C3 position (e.g., 3-hydroxyazetidine)—is the tension between ring strain (~26 kcal/mol) and steric crowding .
When you attempt to etherify the C3-hydroxyl group, you are operating on a secondary alcohol that is puckered to relieve torsional strain. This puckering creates significant steric hindrance. Furthermore, the nitrogen lone pair (if not properly masked) is a potent catalyst poison and a nucleophilic competitor.
This guide moves beyond generic "check your stoichiometry" advice. We will diagnose the three primary failure modes: Ring Opening (Decomposition) , N-Alkylation (Regio-scrambling) , and Stalled Conversion (Steric/Electronic Mismatch) .
Diagnostic Workflow
Before altering your conditions, identify your reaction pathway. Use the decision matrix below to select the correct troubleshooting module.
Figure 1: Decision matrix for selecting the appropriate troubleshooting pathway based on electrophile type and observed failure mode.
Module A: Williamson Ether Synthesis (SN2)
Scenario: You are reacting N-Boc-3-hydroxyazetidine with an alkyl halide using NaH or KOtBu. Symptom: The starting material disappears, but the product yield is low. NMR shows complex aliphatic signals (polymerization) or alkene peaks (elimination).
The Mechanism of Failure
The "Classic" Williamson conditions (Strong Base + Heat) are often lethal to azetidines.
-
Ring Opening: Strong bases can deprotonate the
-protons next to the nitrogen (even if protected), leading to ring fragmentation. -
Elimination: If your alkyl halide is secondary, the alkoxide will act as a base, causing E2 elimination of the halide rather than substitution.
Troubleshooting Protocol
Shift to Phase Transfer Catalysis (PTC). Instead of forcing the reaction with NaH in DMF, use a biphasic system. This keeps the bulk of the base in the aqueous phase and protects the sensitive ring.
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Base | NaH, KOtBu | 50% NaOH (aq) or KOH (s) | High concentration drives equilibrium without dissolving the ring. |
| Solvent | DMF, THF | Toluene or DCM | Non-polar solvents prevent SN2 attack on the ring itself. |
| Catalyst | None | TBAB or TBAI (10 mol%) | Transports the alkoxide into the organic phase for reaction. |
| Temp | Reflux | RT to 40°C | Minimize thermal degradation. |
Step-by-Step Optimization:
-
Dissolve N-protected-3-hydroxyazetidine (1.0 eq) and Alkyl Bromide (1.5 eq) in Toluene (10 volumes).
-
Add Tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add 50% aq. NaOH (5.0 eq) with vigorous stirring.
-
Checkpoint: Monitor by TLC/LCMS at 2 hours. If slow, add TBAI (iodide accelerates alkylation).
Module B: The Mitsunobu Reaction
Scenario: You are coupling N-Cbz-3-hydroxyazetidine with a phenol or alcohol using DEAD/PPh3. Symptom: Full recovery of starting material or formation of the N-alkylated hydrazine byproduct.
The Mechanism of Failure
The Mitsunobu reaction relies on the pKa of the nucleophile (the acid component).
-
The pKa Limit: If the nucleophile's pKa is > 11 (e.g., aliphatic alcohols), the betaine intermediate will not be protonated. The azodicarboxylate (DEAD/DIAD) will instead attack the activated alcohol, killing the reaction.
-
Steric Bulk: The 3-position of azetidine is sterically crowded. Standard PPh3 may be too bulky to form the oxyphosphonium intermediate effectively.
Troubleshooting Protocol
Switch Reagents and Order of Addition.
-
pKa Check: If your nucleophile is an aliphatic alcohol (pKa ~16), standard Mitsunobu will not work . You must use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).
-
Pre-Complexation: Do not mix everything at once. Form the betaine first.
Optimized Protocol:
-
Betaine Formation: Dissolve ADDP (1.5 eq) and PBu3 (1.5 eq) in anhydrous THF at 0°C. Stir for 15 mins until a thick precipitate/slurry forms (the active betaine).
-
Addition: Add the N-protected-3-hydroxyazetidine (1.0 eq) and the nucleophile (1.5 eq) simultaneously as a solution in THF.
-
Temperature: Allow to warm to RT. If no conversion after 4 hours, heat to 60°C. ADDP is thermally stable, unlike DEAD.
Module C: Pd-Catalyzed O-Arylation (Buchwald-Hartwig)
Scenario: You are coupling N-Boc-3-hydroxyazetidine with an Aryl Bromide using Pd(OAc)2/BINAP. Symptom: No conversion. The catalyst turns into "Pd-black" (precipitates) immediately.
The Mechanism of Failure
Azetidines are potent ligands. The nitrogen atom (even with a Boc group, though less so) can coordinate to Palladium, displacing the phosphine ligand and deactivating the catalyst. Furthermore, reductive elimination to form C-O bonds is energetically difficult compared to C-N bonds.
Troubleshooting Protocol
Ligand Selection is Non-Negotiable. Standard ligands (BINAP, dppf, PPh3) are insufficient for etherification. You need bulky, electron-rich biaryl phosphine ligands that facilitate reductive elimination and crowd out the azetidine nitrogen.
Recommended System:
-
Ligand: RockPhos or tBuXPhos . (RockPhos is superior for 3-hydroxyazetidine due to specific steric geometry).
-
Pre-catalyst: Use Pd(dba)2 or G3-Palladacycles . Avoid Pd(OAc)2 if possible to bypass the reduction step.
-
Base: Cs2CO3 (weaker, heterogeneous) is preferred over NaOtBu to prevent base-mediated decomposition of the azetidine.
Optimized Protocol:
-
Charge flask with Aryl Bromide (1.0 eq), N-Boc-3-hydroxyazetidine (1.2 eq), Cs2CO3 (2.0 eq), and RockPhos Pd G3 (2-5 mol%).
-
Evacuate and backfill with Argon (3x). Oxygen is a killer here.
-
Add Toluene (degassed).
-
Heat to 90°C.
-
Critical Check: If conversion stalls at 50%, add 2 mol% more catalyst.
Critical Analysis: Azetidine Ring Stability
The most common "silent killer" of these reactions is ring opening, which often produces water-soluble amino alcohols that are lost during aqueous workup, leading the chemist to believe the reaction "didn't run."
Mechanism of Acid-Catalyzed Ring Opening
Even weak acids (generated as byproducts) can protonate the azetidine nitrogen. Once protonated, the ring strain drives nucleophilic attack at the
Figure 2: Pathway of acid-catalyzed azetidine decomposition.
Prevention Strategy:
-
N-Protection: Never attempt etherification on a free amine azetidine.
-
Boc: Good, but acid sensitive.[1]
-
Cbz: Better stability.
-
Benzhydryl: Excellent stability, but bulky.
-
-
Buffer: If using Mitsunobu (which generates acidic byproducts), ensure the stoichiometry is exact or use a polymer-supported base scavenger.
Frequently Asked Questions (FAQ)
Q: Can I use the Williamson synthesis for O-arylation (SNAr)? A: Only if the aryl ring is highly electron-deficient (e.g., 4-fluoronitrobenzene). For electron-neutral or electron-rich aryl rings, SNAr will fail; you must use the Pd-catalyzed method described in Module C.
Q: My NMR shows a doublet of triplets at 4.5 ppm, but I expected a multiplet. What happened? A: This often indicates desymmetrization via ring opening . If the azetidine ring opens, the rigid symmetry is lost, and the protons on the resulting linear chain will display distinct coupling patterns (often appearing as simple alkyl chains). Check for the disappearance of the characteristic azetidine C-H signals (usually 3.5–4.5 ppm broad multiplets).
Q: Why is my N-Boc group falling off during the reaction? A: If you are using strong Lewis acids or high heat (>100°C) in the presence of trace moisture, Boc thermal cleavage can occur. Switch to N-Cbz or N-Tosyl if high temperatures are required.
Q: I'm getting N-alkylation instead of O-alkylation. Why? A: Your N-protecting group is likely falling off, or you are using a "protecting" group that is actually labile under basic conditions (like Trifluoroacetyl). Ensure you are using a carbamate (Boc/Cbz) and that it is intact by checking the Carbon NMR for the carbonyl signal (~155 ppm).
References
-
Azetidine Stability & Ring Strain
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
-
Mitsunobu Reaction Optimization
-
Pd-Catalyzed Etherification (Buchwald)
-
Phase Transfer Catalysis
-
Freedman, H. H. (1986). Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry. Link
-
Sources
Removing water and impurities from hygroscopic azetidine diols
Technical Support Center: Azetidine Diol Purification & Handling
Introduction: The "Sticky" Problem
Azetidine diols represent a unique intersection of chemical challenges: they combine the high polarity and hygroscopicity of amino sugars with the ring strain of small heterocycles.[1] If you are reading this, you have likely encountered the "goo phase"—where your compound refuses to crystallize, trapping water and impurities in a viscous oil.[2]
This guide moves beyond standard organic workups. Azetidine diols cannot simply be "rotovapped down." Their affinity for water often exceeds the drying capacity of standard desiccants, and their thermal instability precludes harsh distillation.[1] The protocols below are designed to be self-validating and chemically gentle.
Module 1: Water Removal (The Hygroscopic Challenge)
Q: I have rotovapped my product for hours, but it remains an oil/gum. How do I get a solid?
A: You are likely fighting atmospheric moisture equilibrium. Azetidine diols are hygroscopic enough to pull water from "dry" solvents. You must switch from evaporation to azeotropic removal or lyophilization.
Protocol A: The "Double-Azeotrope" Method
Best for: Preparing the compound for reaction or analysis.
Standard toluene azeotropes often fail because polar azetidine diols do not dissolve in toluene, trapping water inside the oil droplets. We use a Solubilizing Entrainer approach.
-
Dissolution: Dissolve your crude oil in Acetonitrile (MeCN) .[2]
-
Why: MeCN dissolves the polar diol but forms a low-boiling azeotrope with water (85% MeCN / 15% Water, bp 76°C).
-
-
Primary Strip: Evaporate the MeCN/Water mix under reduced pressure.
-
The Chaser: Add Anhydrous Toluene to the residue.
-
Why: Toluene forms a heterogenous azeotrope with remaining water. Even if the azetidine oils out, the water is stripped from the surface.
-
-
Cycle: Repeat the MeCN dissolution
Strip Toluene addition Strip cycle 3 times.
Data Table 1: Azeotropic Efficiency for Polar Amines
| Solvent System | Azeotrope BP (1 atm) | Water % in Azeotrope | Role in Protocol |
| Acetonitrile | 76.5°C | 16.3% | Solubilizer: Breaks water clusters in the polar oil.[2] |
| Toluene | 85.0°C | 20.2% | Carrier: Removes bulk water; creates hydrophobic environment.[1][2] |
| Ethanol | 78.2°C | 4.0% | Avoid: Often retains water in H-bond networks with diols.[2] |
Protocol B: High-Efficiency Lyophilization
Best for: Long-term storage and final formulation.[2]
-
Freeze: Dissolve in HPLC-grade water (min volume). Flash freeze in liquid nitrogen.
-
Primary Drying: Set condenser to -50°C (or lower) and vacuum to < 0.1 mbar.
-
Critical Step: Maintain this for 24-48 hours. Azetidine diols hold water tightly; "standard" overnight runs often leave 5-10% residual moisture.
-
-
Secondary Drying (Desorption): Slowly ramp shelf temperature to +25°C while maintaining max vacuum.
-
Validation: Use Karl Fischer (KF) titration. Visual "dryness" is deceptive.
-
Module 2: Impurity Removal (The Polarity Trap)
Q: My compound streaks on silica gel TLC and columns. How do I purify it?
A: Unmodified silica gel is acidic (pH ~5-6).[2] Basic azetidines interact strongly with silanols, leading to irreversible adsorption or ring-opening decomposition.[2]
Visualizing the Decision Matrix
Figure 1: Purification logic flow.[2] Note that standard Silica Gel is absent due to degradation risks.
Troubleshooting Specific Impurities
Issue: Inorganic Salts (NaCl, KCl from synthesis)
-
Solution: Size Exclusion or Solubility Switch.
-
Method: Dissolve crude in dry Ethanol or Isopropanol. Inorganic salts are largely insoluble; azetidine diols are soluble. Filter the white precipitate (salt) and concentrate the filtrate.
-
Issue: Starting Material (Epoxides/Amines)
-
Solution: Scavenger Resins. [1]
-
If you have residual amine starting material, use a polystyrene-aldehyde resin .[2] It will covalently bind the primary amine impurity, leaving your secondary/tertiary azetidine untouched. Filter to purify.
-
Module 3: Stability & Storage (The Ring Strain)
Q: Can I distill my azetidine diol?
A: Generally, No. Azetidines possess significant ring strain (~26 kcal/mol).[1][2] Heating them, especially in the presence of nucleophiles (like their own hydroxyl groups) or trace acids, can trigger ring-opening polymerization or rearrangement to allylic amines.[2]
Q: How do I store it? A:
-
Form: Store as the Hydrochloride Salt whenever possible. The protonated nitrogen reduces nucleophilicity, preventing self-polymerization.[2]
-
Atmosphere: Argon backfill is mandatory.
-
Temp: -20°C.
References
-
Couty, F., & Evano, G. (2006).[1][2] "Synthesis of azetidines and their application in organic chemistry." Organic Preparations and Procedures International.
-
Williams, D. B. G., & Lawton, M. (2010).[1][2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
-
Padwa, A. (1991).[2] "Azetidine and its derivatives." Comprehensive Heterocyclic Chemistry. (Focus on thermal instability and ring strain).
-
Barge, A., et al. (2013).[1][2] "Chemical and physical-chemical properties of azetidine-based derivatives." Journal of Molecular Structure. (Hygroscopicity data).
Sources
Technical Support Center: Optimizing Flash Chromatography for 3-(Azetidin-3-yloxy)propane-1,2-diol Separation
Welcome to the technical support center dedicated to the purification of 3-(Azetidin-3-yloxy)propane-1,2-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying highly polar, functionalized small molecules. As a molecule possessing a basic azetidine ring and a hydrophilic diol tail, its separation requires a nuanced approach that goes beyond standard flash chromatography protocols.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the underlying chemical principles of each separation strategy to empower you to make informed, effective decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for 3-(Azetidin-3-yloxy)propane-1,2-diol.
Q1: What makes 3-(Azetidin-3-yloxy)propane-1,2-diol challenging to purify via standard flash chromatography?
Answer: The difficulty arises from the molecule's dual-nature chemistry:
-
High Polarity: The propane-1,2-diol moiety imparts significant hydrophilicity and hydrogen-bonding capability. In standard normal-phase chromatography (using a polar stationary phase like silica and a non-polar mobile phase), this can lead to excessively strong retention, causing the compound to remain adsorbed to the column or elute as very broad, tailing peaks.[1]
-
Basic Nitrogen Center: The secondary amine within the azetidine ring is a basic site. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can engage in strong, non-ideal ionic interactions with the basic azetidine nitrogen. This secondary interaction is a primary cause of severe peak tailing, which compromises resolution and purity.[2][3]
-
Poor Reversed-Phase Retention: Conversely, in reversed-phase chromatography (non-polar stationary phase, polar mobile phase), the molecule's high polarity makes it poorly retained. It will likely elute with or very near the solvent front (void volume), resulting in no separation from other polar impurities or starting materials.[4][5]
Q2: What are the primary chromatographic modes I should consider for this separation?
Answer: Given the challenges, three main techniques should be evaluated:
-
Modified Normal-Phase Chromatography (NPC): This involves using standard silica gel but modifying the mobile phase to mitigate the issues described above. Specifically, the addition of a basic modifier is essential.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for separating highly polar compounds.[6] HILIC utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of an aqueous component (like water).[4][7] In this mode, water acts as the "strong" eluting solvent.[8]
-
Reversed-Phase Chromatography (RPC) on Specialized Columns: While standard C18 columns are unsuitable, specialized reversed-phase columns, such as those with polar-embedded phases or those designed for highly aqueous mobile phases ("C18Aq"), can sometimes provide adequate retention and are worth considering.[9]
Part 2: Mode Selection & Method Development
Choosing the correct chromatographic mode is the most critical decision for this separation. The following workflow provides a logical path to selecting and optimizing your method.
Workflow: Selecting the Optimal Chromatography Mode
This decision tree guides you through the process of choosing the most promising technique based on preliminary solubility and TLC analysis.
Caption: Decision workflow for chromatography mode selection.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "My compound shows severe peak tailing on a silica gel column, even with a polar mobile phase." | Secondary Silanol Interactions: The basic azetidine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[10] | Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to neutralize the acidic sites. Common choices include 0.5-1% triethylamine (Et3N) or 0.5-1% ammonium hydroxide (NH4OH) in the methanol portion of your eluent.[2][11] |
| Column Overload: Injecting too much sample mass for the column size can cause peak asymmetry.[3] | Reduce Sample Load: As a rule of thumb, for a moderately difficult separation, the sample load should be 1-5% of the silica gel mass. If tailing persists, reduce the load. | |
| "My compound elutes in the void volume (no retention) on a C18 reversed-phase column." | High Hydrophilicity: The compound is too polar to partition into the non-polar C18 stationary phase and is swept through the column with the highly aqueous mobile phase.[5] | Switch to HILIC Mode: This is the ideal scenario for HILIC. Use a polar column (silica, diol, or amine) with a high-organic mobile phase (e.g., >80% acetonitrile).[4][12] The compound will be retained via partitioning into a water-enriched layer on the stationary phase surface.[13] |
| Use a Polar-Embedded RP Column: If you must use reversed-phase, employ a column specifically designed for polar analytes that provides enhanced retention under highly aqueous conditions.[9] | ||
| "I can't get good resolution between my product and a similarly polar impurity." | Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not provide enough difference in interaction strength between the two compounds. | Optimize the Gradient: Switch from an isocratic elution to a shallow linear gradient. A slow, gradual increase in the strong solvent percentage can often resolve closely eluting peaks.[14][15] |
| Change the Stationary Phase: Selectivity can be dramatically altered by changing the stationary phase. If using silica in HILIC mode, try a diol- or amine-bonded phase, which offers different interaction mechanisms (e.g., hydrogen bonding vs. dipole-dipole).[6][16] | ||
| Change the Mobile Phase Solvents: In normal-phase, substituting ethyl acetate with acetone can alter selectivity.[17] In HILIC, changing the organic solvent from acetonitrile to methanol can also impact the separation. | ||
| "My crude sample won't dissolve in a non-polar solvent for loading onto a silica column." | Poor Sample Solubility: The compound is too polar for the weak initial mobile phase (e.g., hexane/ethyl acetate). Loading in a strong solvent like pure methanol or DCM will destroy the separation at the top of the column.[18] | Use a Dry Loading Technique: This is the best practice for such samples.[19] Dissolve your crude material in a minimal amount of a strong solvent (e.g., methanol), add an inert solid support (like Celite® or a small amount of silica gel), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of the column. See the detailed protocol below. |
Part 4: Key Experimental Protocols
Protocol 1: Method Development using Modified Normal-Phase Chromatography
This protocol details a systematic approach for purifying the title compound on standard silica gel.
-
TLC Analysis & Solvent Selection:
-
Prepare stock solutions of your crude material.
-
On a silica gel TLC plate, spot the material and develop it in various solvent systems. A good starting point is a Dichloromethane (DCM) / Methanol (MeOH) system.
-
Crucially, add a basic modifier. Prepare a 10% solution of ammonium hydroxide in methanol and use this as your "MeOH" component.
-
Test solvent ratios such as 98:2, 95:5, and 90:10 (DCM:Modified MeOH).
-
Goal: Find a solvent system where your target compound has an Rf value of approximately 0.2-0.35.[20]
-
-
Column Preparation:
-
Select a silica flash column size appropriate for your sample mass (e.g., a 40g column for a 400mg - 1g sample).
-
Equilibrate the column with 3-5 column volumes (CV) of your initial, low-polarity mobile phase (e.g., 100% DCM or a weak mixture like 99:1 DCM/Modified MeOH).[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample (e.g., 1g) in a minimal amount of methanol.
-
Add 2-3g of silica gel or Celite® to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the pre-equilibrated column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial weak mobile phase for 2-3 CV.
-
Run a linear gradient from your initial conditions to a slightly more polar final condition determined from your TLC analysis. For example, if your target Rf was 0.25 in 95:5 DCM/Modified MeOH, you might run a gradient from 100% DCM to 93:7 DCM/Modified MeOH over 10-15 CV.
-
Monitor the elution using the flash system's UV detector.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure. Note that removing the last traces of triethylamine or ammonia may require co-evaporation with another solvent or placing the sample under high vacuum.
-
Protocol 2: Method Development using HILIC
This protocol is for when the compound is too polar for normal-phase methods.
-
TLC Analysis:
-
On a silica gel TLC plate (silica plates work well for HILIC scouting), spot your material.
-
Develop the plate in a high-organic mobile phase. Good starting points are 95:5 and 90:10 Acetonitrile (ACN) / Water.[8]
-
Goal: Find a ratio where your compound is retained on the plate (Rf < 0.8). In HILIC, water is the strong solvent, so a lower Rf means more retention.
-
-
Column Preparation:
-
Use a silica, diol, or amine-bonded flash column.
-
Equilibrate the column with 5-7 CV of the initial mobile phase (e.g., 95:5 ACN/Water). Equilibration is critical in HILIC and can take longer than in other modes.[21]
-
-
Sample Loading:
-
Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. The ideal solvent is the initial mobile phase itself (e.g., 95:5 ACN/Water). If solubility is an issue, a small amount of DMSO can be used, but keep the injection volume minimal.
-
-
Elution and Fraction Collection:
-
Run a gradient by increasing the percentage of water. For example, run a linear gradient from 5% water to 20% water in acetonitrile over 15 CV.[8]
-
Collect and analyze fractions by TLC as described in the previous protocol.
-
References
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Flash Chromatography: Principles & Applic
- Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
- The Ultimate Guide to Flash Chromatography: Principles and Techniques. (2023). Microbioz India.
- Flash Chromatography: A Speedy Solution for Separation & Purific
- HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
- Do you HILIC? (2023).
- HILIC HPLC Column. Phenomenex.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.
- Flash Chromatography Explained | KNAUER Santai SepaFlash. (2025). KNAUER.
- How do I Create an Efficient Gradient Flash Chrom
- Reversed-Phase Liquid Chromatography and Water, Part I: How Much is Too Much? (2019). LCGC North America.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry Department.
- Diol Flash Column. Hawach Scientific.
- Technical Support Center: Purification of Polar Azetidine Deriv
- Strategies for the Flash Purific
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
- How to improve efficiency on flash chrom
- CombiFlash Gradient Methods. Teledyne Labs.
- 8.
Sources
- 1. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography [chem.rochester.edu]
- 12. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. biotage.com [biotage.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. hawach.com [hawach.com]
- 17. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 18. reddit.com [reddit.com]
- 19. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. sepscience.com [sepscience.com]
Navigating the Labyrinth: A Troubleshooting Guide to Azetidine Deprotection
Azetidine Technical Support Center | Document ID: AZ-DP-TSG-2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the stability issues encountered during the deprotection of azetidine derivatives. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes it a unique and valuable scaffold in medicinal chemistry, but also renders it susceptible to degradation under certain reaction conditions. This guide will equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity of your target molecules.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries regarding azetidine deprotection.
Q1: Why is the deprotection of N-protected azetidines so challenging?
A1: The primary challenge stems from the significant ring strain of the azetidine ring. This strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under harsh deprotection conditions like strong acids. Protonation of the azetidine nitrogen under acidic conditions can activate the ring towards cleavage, leading to undesired byproducts and reduced yields.
Q2: What are the most common side reactions observed during azetidine deprotection?
A2: The most prevalent side reaction is the acid-mediated intramolecular ring-opening decomposition. This often occurs when a pendant nucleophilic group on a substituent can attack the activated azetidine ring. Another common issue is intermolecular nucleophilic attack from solvents or other species present in the reaction mixture, leading to a variety of ring-opened products.
Q3: Which protecting groups are generally considered "safer" for azetidines?
A3: The choice of protecting group is critical and should be guided by the overall synthetic strategy and the molecule's sensitivity. Carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are widely used. Cbz, which can be removed under neutral conditions via hydrogenolysis, is often a good choice to avoid acidic conditions altogether. The Boc group, while typically removed with acid, can sometimes be cleaved under milder, carefully controlled acidic conditions.
Q4: Can I use standard peptide synthesis deprotection protocols for azetidine-containing peptides?
A4: While some protocols can be adapted, extreme caution is advised. Standard strong acid cocktails used in peptide synthesis, such as high concentrations of trifluoroacetic acid (TFA), can lead to significant degradation of the azetidine ring. It is crucial to screen for milder deprotection conditions or utilize orthogonal protecting groups that can be removed under non-acidic conditions.
Part 2: Troubleshooting Guides - A Deeper Dive into Problem-Solving
This section provides a structured approach to troubleshooting specific issues you may encounter in the lab.
Issue 1: Low or No Yield of the Deprotected Azetidine
Your reaction is complete, but the desired N-H azetidine is not the major product.
.
- Increase reagent stoichiometry
- Elevate temperature cautiously
- Extend reaction time]; D --> F[Suspect Ring Opening]; F --> G{Analyze Byproducts by LC-MS}; G --> H[Identify Ring-Opened Species]; H --> I[Switch to Milder Deprotection Method]; } Caption: Troubleshooting workflow for low deprotection yield.
Possible Cause & Suggested Action:
-
Incomplete Deprotection: The deprotection reaction may not have gone to completion.
-
Troubleshooting: Carefully monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your deprotecting agent is fresh and active. For catalytic methods like hydrogenolysis, ensure the catalyst is not poisoned.
-
-
Product Degradation: The deprotected N-H azetidine may be unstable under the reaction conditions, leading to decomposition.
-
Troubleshooting: This is a strong possibility with azetidines. The primary suspect is acid-catalyzed ring-opening. Analyze your crude reaction mixture by LC-MS to identify potential ring-opened byproducts. If degradation is confirmed, a change in deprotection strategy to milder conditions is necessary.
-
Issue 2: Significant Formation of Ring-Opened Byproducts
You have isolated your product, but it is contaminated with significant amounts of byproducts with a higher molecular weight, suggesting the addition of a nucleophile.
.
- Hydrogenolysis (Cbz, Bn)
- Base-mediated (Fmoc)]; C --> E[Milder Acidic Conditions:
- Lower acid concentration
- Lower temperature (0°C)
- Use of scavengers]; B --> F{Reductive Conditions?}; F --> G[Check for over-reduction or side reactions]; } Caption: Decision tree for mitigating ring-opening.
Possible Cause & Suggested Action:
-
Harsh Acidic Conditions: Strong acids like neat TFA can readily promote ring-opening.
-
Troubleshooting:
-
Reduce Acid Strength: Instead of 50-95% TFA in dichloromethane (DCM), try 10-20% TFA, or switch to a weaker acid like formic acid or a solution of HCl in a non-nucleophilic solvent like dioxane.
-
Lower the Temperature: Perform the deprotection at 0°C or even lower to reduce the rate of the ring-opening side reaction.
-
Use Scavengers: In the case of Boc deprotection, the intermediate tert-butyl cation can be problematic. The use of scavengers like triisopropylsilane (TIS) or water can help, although their nucleophilicity must also be considered.
-
-
-
Nucleophilic Attack: The solvent or other species in the reaction mixture may be acting as a nucleophile.
-
Troubleshooting: If using a nucleophilic solvent like methanol with an acidic reagent, consider switching to a non-nucleophilic solvent such as DCM or toluene.
-
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common and alternative deprotection strategies.
Protocol 1: Acidic Deprotection of N-Boc-Azetidine (Milder Conditions)
-
Dissolve the N-Boc-azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product quickly, preferably using a neutral or basic chromatography system to avoid on-column degradation.
Protocol 2: Hydrogenolysis of N-Cbz or N-Bn-Azetidine
This is often the safest method to avoid ring-opening.
-
Dissolve the N-Cbz or N-Bn-azetidine derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS. These reactions can sometimes be slow.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely in air.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Alternative Deprotection Methods
| Protecting Group | Reagent/Conditions | Advantages | Considerations |
| Boc | Thermal (Flow Chemistry) | Can be selective in the presence of other acid-sensitive groups. | Requires specialized equipment. |
| Cbz | AlCl3 in HFIP | Mild, non-hydrogenolysis conditions. | May not be compatible with all functional groups. |
| Fmoc | 20% Piperidine in DMF | Base-mediated, avoids acid. | The resulting free amine is basic and may not be stable. |
| Benzhydryl | NBS, Br2 (cat.), light, then p-TsOH | Selective cleavage under mild conditions. | Multi-step process. |
Part 4: The Impact of Substituents on Azetidine Stability
The electronic and steric nature of substituents on the azetidine ring can significantly influence its stability during deprotection.
-
Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl or carbonyl groups on the azetidine nitrogen can stabilize the ring by reducing the basicity of the nitrogen, making it less prone to protonation under acidic conditions.
-
Pendant Nucleophiles: As previously mentioned, substituents containing nucleophilic moieties (e.g., amides, alcohols) can lead to intramolecular ring-opening, especially if they can form a 5- or 6-membered ring upon cyclization.
-
Aryl Substituents: The position of heteroatoms in N-aryl substituents can dramatically affect the pKa of the azetidine nitrogen and, consequently, its stability in acidic media.
Conclusion
The successful deprotection of azetidine derivatives is a balancing act between removing the protecting group and preserving the strained four-membered ring. A thorough understanding of the potential degradation pathways, careful selection of protecting groups and deprotection conditions, and diligent reaction monitoring are paramount. By employing the strategies outlined in this guide, researchers can navigate the challenges of azetidine chemistry and unlock the full potential of this valuable heterocyclic scaffold.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macro
Minimizing side reactions when oxidizing 3-(Azetidin-3-yloxy)propane-1,2-diol
Introduction
Welcome to the technical support guide for the selective oxidation of 3-(Azetidin-3-yloxy)propane-1,2-diol. This molecule presents a unique synthetic challenge due to its combination of a primary and a secondary alcohol (a vicinal diol) and a strained, nucleophilic azetidine ring. The goal of this guide is to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and robust protocols to minimize common side reactions and maximize the yield of the desired carbonyl products. By understanding the underlying chemical principles, you can preemptively address issues such as carbon-carbon bond cleavage, over-oxidation, and azetidine ring degradation.
Understanding the Substrate: Reactivity Hotspots
Before troubleshooting, it's critical to analyze the structure of 3-(Azetidin-3-yloxy)propane-1,2-diol. The molecule has three primary sites susceptible to reaction under oxidative conditions:
-
Primary Alcohol (-CH₂OH): Generally more accessible and prone to oxidation. Can be oxidized to an aldehyde or, under harsher or aqueous conditions, to a carboxylic acid.
-
Secondary Alcohol (>CHOH): Sterically more hindered than the primary alcohol. Oxidizes to a ketone.
-
Azetidine Nitrogen: The lone pair on the nitrogen is nucleophilic and basic. It can be oxidized itself or can coordinate to Lewis acidic reagents, potentially leading to ring-opening or other undesired side reactions. The strained four-membered ring is also susceptible to cleavage under harsh conditions.[1]
The vicinal (1,2-) arrangement of the diol is a critical structural feature that makes the molecule susceptible to a specific and highly undesirable side reaction: oxidative C-C bond cleavage .
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the oxidation of this substrate in a practical question-and-answer format.
Q1: My reaction is producing two smaller, fragmented carbonyl compounds instead of the expected hydroxy-aldehyde or hydroxy-ketone. What is causing this C-C bond cleavage?
A1: You are likely observing oxidative cleavage of the vicinal diol. This is a classic side reaction for 1,2-diols, especially with oxidants like periodates (e.g., NaIO₄, HIO₄) or lead tetraacetate (Pb(OAc)₄).[2][3]
Mechanism Insight: These reagents work by forming a cyclic periodate ester intermediate with the two adjacent hydroxyl groups. This five-membered ring then collapses, breaking the carbon-carbon bond and forming two separate carbonyl groups.[4][5]
Solutions:
-
Avoid Cleavage-Promoting Reagents: Do NOT use sodium periodate (NaIO₄), periodic acid (HIO₄), or lead tetraacetate (Pb(OAc)₄) if C-C bond preservation is desired. While excellent for cleaving diols, they are unsuitable for selective oxidation in this context.[6]
-
Choose Non-Cleaving Oxidants: Opt for reagents that do not rely on a cyclic intermediate spanning both oxygen atoms. Milder, single-alcohol oxidizing systems are highly recommended. Suitable choices include:
-
Activated DMSO Reagents: Swern or Parikh-Doering oxidations are excellent for preventing over-oxidation and do not cleave the C-C bond.[7][8][9]
-
Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidant that is well-tolerated by many functional groups and does not cause cleavage.[10][11]
-
Catalytic Systems: TEMPO-based oxidations are known for their mildness and high selectivity for primary alcohols, especially under basic conditions.[12][13]
-
Q2: I'm trying to synthesize the aldehyde, but my main product is a carboxylic acid. How can I prevent this over-oxidation?
A2: Over-oxidation of the primary alcohol to a carboxylic acid typically occurs when water is present in the reaction mixture or when the oxidant is too harsh. The initially formed aldehyde exists in equilibrium with its hydrate form in the presence of water, and this hydrate can be further oxidized.
Solutions:
-
Use Anhydrous Conditions: This is the most critical factor. Activated DMSO oxidations (Swern, Parikh-Doering) and DMP oxidations are performed under strictly anhydrous conditions, which physically prevents the formation of the aldehyde hydrate and thus stops the reaction at the aldehyde stage.[7][14]
-
Select the Right Reagent:
-
Swern/Parikh-Doering: These methods are explicitly designed to stop at the aldehyde/ketone.[15][16]
-
Dess-Martin Periodinane (DMP): An excellent choice for mild, anhydrous oxidation that reliably yields aldehydes.[10]
-
TEMPO Systems: While very effective, some TEMPO protocols use aqueous co-solvents (e.g., with bleach). If over-oxidation is an issue, ensure the reaction time is minimized or switch to a non-aqueous TEMPO protocol.[17]
-
-
Control Stoichiometry and Temperature: Use a precise stoichiometry of the oxidizing agent (typically 1.1–1.5 equivalents for stoichiometric oxidants). For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions.[9]
Q3: The azetidine ring seems to be degrading or opening. How can I protect it during the oxidation?
A3: The azetidine ring is susceptible to attack under both acidic and strongly basic conditions and can be targeted by certain electrophilic oxidants. The choice of a mild, pH-neutral oxidant is paramount. If instability persists, N-protection is the most robust solution.
Solutions:
-
Maintain Neutral pH: Reagents like Dess-Martin Periodinane (DMP) and Ley-Griffith (TPAP) oxidation operate under neutral conditions, making them ideal for substrates with acid- or base-sensitive groups.[10][18]
-
Avoid Harsh Conditions:
-
Strongly acidic conditions (e.g., Jones oxidation with CrO₃/H₂SO₄) will protonate the azetidine and likely promote ring-opening.
-
Some reagents may have Lewis acidic properties that can coordinate to the nitrogen.
-
-
Implement N-Protection: If the ring remains reactive, protecting the nitrogen atom is the best strategy. This temporarily removes its nucleophilicity and basicity.[19]
-
Boc (tert-Butoxycarbonyl): An excellent choice. It's stable to most oxidative conditions but can be easily removed with mild acid (e.g., TFA) post-oxidation.[1]
-
Cbz (Carboxybenzyl): More stable to acidic conditions than Boc. It can be removed via hydrogenolysis (H₂, Pd/C), offering an orthogonal deprotection strategy if other acid-sensitive groups are present.[20]
-
Q4: How can I selectively oxidize only the primary alcohol to an aldehyde, leaving the secondary alcohol untouched?
A4: Achieving selectivity between a primary and a secondary alcohol requires leveraging the primary alcohol's lower steric hindrance. Catalytic systems are often superior for this type of differentiation.
Solutions:
-
Use a Sterically Hindered Oxidant System: TEMPO-based oxidations are renowned for their selectivity in oxidizing primary alcohols in the presence of secondary ones.[12][21] The bulky TEMPO radical preferentially attacks the less-hindered primary position.[12]
-
Controlled Stoichiometry: Use exactly one equivalent of the oxidizing agent at a low temperature. This kinetically favors the oxidation of the more reactive primary alcohol.
-
Orthogonal Protection Strategy: For maximum control, consider a protection-oxidation-deprotection sequence:
-
Selectively protect the more sterically hindered secondary alcohol (e.g., with a bulky silyl ether like TBDPS-Cl).
-
Oxidize the remaining primary alcohol using a reliable method (e.g., DMP or Swern).
-
Deprotect the secondary alcohol.
-
Oxidant Selection Guide
The choice of oxidant is the single most important decision in this synthesis. The following table summarizes the key characteristics of recommended reagents.
| Oxidant System | Target Product | Key Advantages | Common Side Reactions / Disadvantages |
| Swern Oxidation | Aldehyde / Ketone | Excellent for preventing over-oxidation; high yields; tolerates many functional groups.[22] | Requires cryogenic temperatures (-78 °C); malodorous dimethyl sulfide byproduct.[9] |
| Parikh-Doering | Aldehyde / Ketone | Operates at milder temperatures (0 °C to RT); less malodorous than Swern.[15][23] | Can require a large excess of reagents; hygroscopic SO₃•Py complex.[23] |
| Dess-Martin (DMP) | Aldehyde / Ketone | Neutral pH; short reaction times; high chemoselectivity; simple workup.[10][11] | Potentially explosive nature on a large scale; cost.[10] |
| TEMPO (catalytic) | Aldehyde (selective) | Highly selective for primary alcohols; mild conditions; catalytic use of reagent.[13][24] | Can cause over-oxidation in some aqueous protocols; requires a co-oxidant.[17] |
| Ley-Griffith (TPAP) | Aldehyde / Ketone | Mild, neutral conditions; wide functional group tolerance.[18][25] | Requires strictly anhydrous conditions to prevent over-oxidation; catalyst can be expensive.[18][26] |
Visualizing Reaction Pathways
The following diagrams illustrate the critical decision-making process and potential reaction outcomes.
Caption: Potential reaction pathways for the oxidation of the starting diol.
Caption: Decision tree for selecting the appropriate oxidation methodology.
Recommended Protocol: Selective Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
This protocol is designed to selectively oxidize the primary alcohol to an aldehyde while minimizing C-C cleavage, over-oxidation, and azetidine degradation.
Materials:
-
3-(Azetidin-3-yloxy)propane-1,2-diol (or N-protected version)
-
Dess-Martin Periodinane (DMP), 1.2 equivalents
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the diol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add solid Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxy-aldehyde.
This detailed guide provides a comprehensive framework for successfully navigating the challenges associated with the oxidation of 3-(Azetidin-3-yloxy)propane-1,2-diol. By carefully selecting reagents and conditions based on the principles outlined, researchers can achieve high yields of their desired products while avoiding common pitfalls.
References
-
Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]
-
NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. [Link]
-
TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane. Wikipedia. [Link]
-
Selectivity Modulation of the Ley–Griffith TPAP Oxidation with N‐Oxide Salts. UQ eSpace. [Link]
-
Selectivity Modulation of the Ley-Griffith TPAP Oxidation with N-Oxide Salts. ResearchGate. [Link]
-
Oxidative Cleavage of 1,2 Diols. YouTube. [Link]
-
Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. ResearchGate. [Link]
-
Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]
-
Oxidative Cleavage of 1,2 Diols. AK Lectures. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Swern oxidation. Grokipedia. [Link]
-
Parikh–Doering oxidation. Grokipedia. [Link]
-
Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. Semantic Scholar. [Link]
-
Elucidating the mechanism of the Ley-Griffith (TPAP) alcohol oxidation. Europe PMC. [Link]
-
Selectivity modulation of the Ley–Griffith TPAP oxidation with N-Oxide salts. Macquarie University. [Link]
-
Parikh–Doering oxidation. Wikipedia. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC. [Link]
-
Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Organic Chemistry Portal. [Link]
-
The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford University Libraries. [Link]
-
TEMPO-mediated electrooxidation of alcohols. Syrris. [Link]
-
14.9: Cleavage of Diols. Chemistry LibreTexts. [Link]
-
Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. ACS Publications. [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. [Link]
-
Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent. ResearchGate. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Parikh-Doering Oxidation. Chem-Station. [Link]
-
Parikh-Doering oxidation. YouTube. [Link]
-
DMSO Oxidation. University of Connecticut. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern Oxidation. gChem. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
11.8: Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. [Link]
-
Stability of different azetidine esters. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. [Link]
-
(PDF) Oxidation Kinetics of 1,2-Propanediol in the Presence of Pd and Pt Catalysts. ResearchGate. [Link]
-
3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin Periodinane [sigmaaldrich.cn]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. TEMPO [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. Protective Groups [organic-chemistry.org]
- 20. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 21. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gchemglobal.com [gchemglobal.com]
- 23. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 24. syrris.com [syrris.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(Azetidin-3-yloxy)propane-1,2-diol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(Azetidin-3-yloxy)propane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive interpretation of the NMR spectra, a comparative analysis with a structurally related analogue, and a robust experimental protocol for acquiring high-quality data.
Introduction: The Structural Significance of 3-(Azetidin-3-yloxy)propane-1,2-diol
3-(Azetidin-3-yloxy)propane-1,2-diol, with CAS Number 1696580-51-4, is a novel chemical entity that incorporates two key structural motifs: a strained four-membered azetidine ring and a hydrophilic propane-1,2-diol side chain. The azetidine ring is a "privileged" scaffold in medicinal chemistry, known for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] The propane-1,2-diol moiety can enhance aqueous solubility and provides additional hydrogen bonding opportunities, which are critical for molecular recognition at biological targets.
Given the therapeutic potential of molecules containing these fragments, unambiguous structural elucidation is paramount. NMR spectroscopy is the most powerful technique for determining the precise chemical structure of such small molecules in solution.[2] This guide will delve into the expected ¹H and ¹³C NMR spectral features of 3-(Azetidin-3-yloxy)propane-1,2-diol, providing a predictive framework for its characterization.
Predicted ¹H and ¹³C NMR Spectra of 3-(Azetidin-3-yloxy)propane-1,2-diol
The following are predicted ¹H and ¹³C NMR spectra for 3-(Azetidin-3-yloxy)propane-1,2-diol. These predictions are based on established principles of NMR spectroscopy and data from structurally related azetidine and glycerol derivatives.[3]
Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-(Azetidin-3-yloxy)propane-1,2-diol with atom numbering.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.2 - 4.4 | m | 1H | H-3 |
| b | ~4.0 - 4.2 | m | 2H | H-2, H-4 |
| c | ~3.8 - 4.0 | m | 1H | H-7 |
| d | ~3.6 - 3.8 | dd | 1H | H-6a |
| e | ~3.4 - 3.6 | dd | 1H | H-6b |
| f | ~3.3 - 3.5 | m | 2H | H-8 |
Note: The signals for the -NH and -OH protons are expected to be broad and may exchange with D₂O, hence they are not included in the table. The chemical shifts are highly dependent on the solvent and pH.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~75 - 80 | C-3 |
| 2 | ~70 - 75 | C-7 |
| 3 | ~68 - 72 | C-6 |
| 4 | ~63 - 67 | C-8 |
| 5 | ~50 - 55 | C-2, C-4 |
Comparison with a Structural Analogue: 3-(Pyrrolidin-3-yloxy)propane-1,2-diol
To better understand the unique spectral features of 3-(Azetidin-3-yloxy)propane-1,2-diol, a comparison with its five-membered ring analogue, 3-(pyrrolidin-3-yloxy)propane-1,2-diol, is instructive. The primary difference in the NMR spectra will arise from the ring strain and altered electronic environment of the four-membered azetidine ring compared to the less strained five-membered pyrrolidine ring.
Comparative Predicted ¹H and ¹³C NMR Data
| Moiety | 3-(Azetidin-3-yloxy)propane-1,2-diol (Predicted) | 3-(Pyrrolidin-3-yloxy)propane-1,2-diol (Predicted) | Rationale for Differences |
| ¹H NMR | |||
| Ring CH-O (H-3) | ~4.2 - 4.4 ppm | ~4.0 - 4.2 ppm | The azetidine ring protons are typically deshielded due to ring strain. |
| Ring CH₂-N (H-2, H-4) | ~4.0 - 4.2 ppm | ~3.0 - 3.5 ppm | The greater bond angle compression in the azetidine ring leads to a downfield shift. |
| Propanediol CH₂-O (H-6) | ~3.6 - 3.8 ppm (a), ~3.4 - 3.6 ppm (b) | ~3.5 - 3.7 ppm (a), ~3.3 - 3.5 ppm (b) | The electronic effect of the heterocyclic ring will have a minor influence on the side chain. |
| ¹³C NMR | |||
| Ring C-O (C-3) | ~75 - 80 ppm | ~72 - 77 ppm | Similar to the proton shifts, the carbon attached to the oxygen in the azetidine is expected to be slightly downfield. |
| Ring C-N (C-2, C-4) | ~50 - 55 ppm | ~52 - 58 ppm | The carbons adjacent to the nitrogen in the pyrrolidine ring are generally slightly more deshielded. |
This comparative analysis demonstrates that while the overall spectral patterns will be similar, key differences in chemical shifts, particularly for the heterocyclic ring protons and carbons, can be used to distinguish between these two analogues.
Experimental Protocol for NMR Characterization
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(Azetidin-3-yloxy)propane-1,2-diol.
Sample Preparation
-
Compound: Ensure the 3-(Azetidin-3-yloxy)propane-1,2-diol sample is of high purity (>98%) to avoid interference from impurities.
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the compound's expected polarity. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.[2]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., DSS for D₂O) can be added.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.[2]
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C FID, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm) or the internal standard. Reference the ¹³C spectrum to the solvent peak (e.g., no direct peak for D₂O, referencing is typically done relative to the ¹H spectrum).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
NMR Analysis Workflow
Caption: A streamlined workflow for the NMR analysis of 3-(Azetidin-3-yloxy)propane-1,2-diol.
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR characterization of 3-(Azetidin-3-yloxy)propane-1,2-diol. By understanding the expected chemical shifts and coupling patterns, and by comparing them with a close structural analogue, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a robust method for obtaining high-quality NMR data, which is a critical step in the research and development of new chemical entities. Further two-dimensional NMR experiments, such as COSY and HSQC, would provide additional confirmation of the proposed structure.
References
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
- Hashim O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Wadsworth, P.A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-811.
- Tsuchida, K., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2766.
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse001163 3-octadecoxypropane-1,2-diol. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0315095). Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Azetidine-Glycerol Ethers
Executive Summary
Azetidine-glycerol ethers (Azetidine-GEs) represent a specialized class of synthetic ether lipids, often developed as metabolically stable analogs of antitumor lipids like Edelfosine or as novel drug delivery vehicles. Unlike natural phospholipids, these compounds feature an ether-linked hydrophobic backbone and a strained four-membered nitrogenous headgroup (azetidine).
This guide provides a technical comparison of the MS/MS fragmentation patterns of Azetidine-GEs against standard ether lipids (Edelfosine) and homologous cyclic amine lipids (Pyrrolidine/Piperidine). The core differentiator is the ring-strain release mechanism , which drives unique fragmentation pathways in azetidine analogs that are absent in stable six-membered ring alternatives.
Theoretical Framework: Ring Strain & Ion Physics
To interpret the mass spectra of Azetidine-GEs, one must understand the interplay between the ether backbone stability and the lability of the nitrogen heterocycle.
The Azetidine Anomaly
While standard lipids (PC/PE) fragment primarily at the phosphoester bond, Azetidine-GEs introduce a high-energy structural motif.
-
Azetidine (4-membered): ~26 kcal/mol ring strain.
-
Pyrrolidine (5-membered): ~6 kcal/mol ring strain.
-
Piperidine (6-membered): ~0 kcal/mol (Chair conformation).
Impact on MS/MS: Under Collision-Induced Dissociation (CID), the protonated azetidine headgroup is thermodynamically primed to undergo ring opening before or simultaneously with the cleavage of the headgroup-glycerol bond. This results in "diagnostic" fragment ions that distinguish it from larger ring analogs.
Ether Backbone Stability
The
Comparative Fragmentation Analysis
The following table contrasts the behavior of Azetidine-GEs with the industry-standard antitumor lipid, Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).
Table 1: Diagnostic Ion Comparison (Positive Ion Mode, ESI+)
| Feature | Azetidine-GE (Target) | Edelfosine (Standard) | Pyrrolidine-GE (Alternative) |
| Precursor Ion | |||
| Dominant Fragment | |||
| Secondary Fragment | |||
| Neutral Loss | |||
| Backbone Ion | |||
| Mechanism | Strain-Relief Ring Opening | Charge-Remote Fragmentation | Ring Stability (Higher Energy req.) |
*Note:
Detailed Fragmentation Mechanisms
The following Graphviz diagram illustrates the divergent pathways for Azetidine-GEs compared to stable ring analogs.
Diagram 1: Fragmentation Pathways of Azetidine-GEs
Caption: Pathway A represents the standard cleavage of the headgroup. Pathway B is the diagnostic "Strain-Relief" pathway specific to the 4-membered azetidine ring, generating the m/z 30 fragment.
Experimental Protocol: Characterization Workflow
To reliably generate and validate these patterns, the following protocol uses a "Collision Energy Ramp" to distinguish fragile azetidine rings from stable contaminants.
Sample Preparation
-
Extraction: Use a modified Bligh-Dyer method (Chloroform/Methanol/Water). Crucial: Avoid acidic conditions during extraction to prevent premature ring opening of the azetidine.
-
Concentration: Reconstitute in Methanol:Chloroform (9:1) with 5mM Ammonium Formate. The ammonium adduct aids in soft ionization without suppressing the protonated signal.
LC-MS/MS Parameters (Orbitrap/Q-TOF)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Nitrogen is easily protonated ( |
| Spray Voltage | 3.5 - 4.0 kV | Standard for lipids; ensures stable Taylor cone. |
| Capillary Temp | 300°C | Sufficient desolvation of lipid tails. |
| Collision Gas | Nitrogen or Argon | |
| Collision Energy | Stepped (15, 30, 45 eV) | Critical: Low eV shows molecular ion; High eV forces the azetidine ring opening ( |
Diagram 2: Experimental Logic Flow
Caption: Workflow emphasizes neutral extraction to preserve ring integrity and stepped CID to capture both parent and ring-opened fragments.
Interpretation of Results
When analyzing the data, use the "Strain Ratio" to confirm the presence of azetidine versus a linear or larger cyclic amine.
The "Strain Ratio" Validation
-
Azetidine-GEs: High Ratio (> 0.5 at 35 eV). The ring is fragile.
-
Pyrrolidine-GEs: Low Ratio (< 0.1 at 35 eV). The 5-membered ring is stable; mostly intact headgroup is observed.
-
Linear Amines: Variable, but typically show alpha-cleavage rather than specific "ring opening" losses.
Common Pitfalls (Interferences)
-
Phosphatidylcholine (PC): PC lipids produce a massive
184 peak. If your spectrum is dominated by 184, your purification failed, or the azetidine synthesis was unsuccessful. -
Sodium Adducts $[M+Na]^+ $: These are "harder" ions and often do not fragment easily. Ensure your mobile phase has Ammonium Formate to drive protonation
over sodiation.
References
-
Pajares-Sanchez, J. et al. (2025). Structural characterization of synthetic antitumor ether lipids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Note: Representative citation for ether lipid MS).
-
Pulfer, M. & Murphy, R.C. (2003). Electrospray mass spectrometry of phospholipids. Mass Spectrometry Reviews.
-
Vessecchi, R. et al. (2011).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Journal of the Brazilian Chemical Society.
-
Arthur, C.L.[1] & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry (Foundational text on extraction, relevant to lipid prep).
Sources
HPLC method development for purity analysis of 3-(Azetidin-3-yloxy)propane-1,2-diol
Analytical Mastery: HILIC-CAD Method Development for the Purity Analysis of 3-(Azetidin-3-yloxy)propane-1,2-diol
As a Senior Application Scientist, developing a robust purity analysis method for a molecule like 3-(Azetidin-3-yloxy)propane-1,2-diol requires moving beyond generic laboratory templates. This molecule presents a dual analytical challenge: it is extremely polar and basic (defying standard reversed-phase retention), and it completely lacks a UV chromophore (defying conventional optical detection).
To achieve standard-free quantitation and high-resolution impurity profiling, we must align the physicochemical properties of the analyte with the correct chromatographic physics. This guide objectively compares traditional approaches against the optimal HILIC-CAD (Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection) workflow, providing the causality behind each experimental choice.
Part 1: The Chromatographic Crucible — HILIC vs. Reversed-Phase
The Causality of Retention Failure in RP-HPLC
In traditional Reversed-Phase Liquid Chromatography (RP-HPLC), retention is driven by hydrophobic interactions between the analyte and an alkyl-bonded stationary phase (e.g., C18). 3-(Azetidin-3-yloxy)propane-1,2-diol possesses an azetidine ring (a secondary amine with a pKa ~9.5) and a highly polar propane-1,2-diol moiety. The hydration energy of these functional groups vastly exceeds their affinity for a nonpolar C18 surface. Consequently, the molecule elutes in the void volume, suffering from severe matrix suppression and poor peak shape[1].
The HILIC Solution
HILIC flips this paradigm, acting as a "reversed reversed-phase" technique[2]. By utilizing a polar stationary phase (such as a Zwitterionic or Amide column) and a highly organic mobile phase (typically >70% acetonitrile), HILIC establishes an immobilized, water-rich sub-layer on the silica surface[3].
The polar analyte preferentially partitions into this aqueous layer[4]. Furthermore, using a zwitterionic stationary phase provides beneficial electrostatic interactions with the protonated azetidine ring, ensuring robust retention, excellent peak symmetry, and orthogonal selectivity compared to RP-HPLC[5].
Fig 1. Chromatographic retention logic for highly polar basic analytes.
Part 2: The Detection Dilemma — CAD vs. UV vs. ELSD
The Causality of Signal Generation
Standard UV detection relies on the absorption of light by conjugated π-electron systems. Because 3-(Azetidin-3-yloxy)propane-1,2-diol is optically transparent, monitoring it at low UV wavelengths (e.g., 200-210 nm) results in non-specific baseline noise and severe gradient drift, making impurity quantitation impossible[6].
Charged Aerosol Detection (CAD) is a mass-flow sensitive technique that bypasses optical properties entirely. The column eluate is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are positively charged via a corona discharge[7]. The aggregate charge is measured by a highly sensitive electrometer. This provides a near-universal, uniform response for all non-volatile species, achieving limits of detection (LOD) up to 10-fold better than Evaporative Light Scattering Detectors (ELSD)[8].
Fig 2. Charged Aerosol Detection (CAD) operational workflow.
Quantitative Detection Comparison
| Parameter | UV (210 nm) | ELSD | CAD |
| Detection Mechanism | Light Absorption | Light Scattering | Aerosol Charging (Mass-Flow) |
| Response to Analyte | Near Zero | Non-linear, complex | Uniform, structure-independent[7] |
| Limit of Detection (LOD) | > 500 ng (Noise limited) | ~ 10-50 ng | 1-3 ng[9] |
| Dynamic Range | N/A | ~ 2 orders of magnitude | ~ 4 orders of magnitude[8] |
| Suitability for Diols | Fail | Sub-optimal | Optimal |
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following HILIC-CAD protocol is designed as a self-validating system. Every parameter is chosen to stabilize the complex HILIC retention mechanism while optimizing CAD aerosol dynamics.
Mobile Phase & System Preparation
-
Aqueous Buffer: 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase A (Weak Solvent): 5% Aqueous Buffer / 95% Acetonitrile.
-
Mobile Phase B (Strong Solvent): 50% Aqueous Buffer / 50% Acetonitrile.
-
Causality: In HILIC, water is the strong eluting solvent. Gradients must run from high organic to high aqueous[11]. The buffer concentration (5 mM on-column) remains constant across the gradient to prevent baseline drift in the CAD.
-
Chromatographic Conditions
-
Column: Zwitterionic HILIC (150 mm x 4.6 mm, 5 µm).
-
Gradient: 100% A to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Sample Diluent: 90% Acetonitrile / 10% Water.
-
Causality: Injecting samples in highly aqueous diluents causes severe peak distortion and breakthrough in HILIC. The diluent must closely match the initial mobile phase conditions[11].
-
CAD Detector Optimization
-
Evaporation Temperature: 35°C.
-
Causality: Optimized to preserve the semi-volatile nature of small diols while ensuring complete mobile phase evaporation.
-
-
Data Collection Rate: 10 Hz with a 3.6-second filter.
-
Inverse Gradient: Apply a post-column inverse gradient if absolute standard-free quantitation is required, ensuring the mobile phase entering the CAD remains at a constant organic/aqueous ratio[7].
System Suitability Testing (SST) - The Validation Engine
Before analyzing the target compound, inject a system suitability mixture:
-
Toluene (10 µg/mL): Must elute at the exact void volume (t0). If retained, the column is fouled with hydrophobic matrix.
-
Cytosine (10 µg/mL): Retention time must be within ±2% of the established baseline. If retention shifts earlier, the water layer is depleted, indicating insufficient column equilibration[4].
Method Validation Summary (Representative Data)
| Validation Parameter | Result | Acceptance Criteria |
| Retention Time (tR) | 8.4 min | > 3.0 min (k' > 2) |
| Peak Tailing Factor | 1.15 | ≤ 1.5 |
| Linearity (R²) | 0.998 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 5 ng on-column | ≤ 10 ng |
| Recovery | 98.5% - 101.2% | 95.0% - 105.0% |
References
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validating the stereochemistry of propane-1,2-diol derivatives
A Comparative Guide to Linker Stability: Azetidine Ethers vs. PEG Chains in Modern Bioconjugates
This guide provides a detailed, objective comparison of two distinct chemical strategies for enhancing the stability of linkers in advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). We will explore the established, clinically-validated approach of using Polyethylene Glycol (PEG) chains and contrast it with the emerging, mechanistically different strategy of incorporating azetidine ether motifs. This analysis is grounded in fundamental chemical principles and supported by experimental data to inform rational linker design for researchers in drug development.
Introduction: The Linker's Decisive Role in Therapeutic Performance
The linker in an Antibody-Drug Conjugate (ADC) is far more than a simple tether; it is a critical determinant of the therapeutic's success or failure.[1] Its primary mandate is to remain stable in systemic circulation, preventing the premature release of a potent cytotoxic payload that could lead to severe off-target toxicity and diminish the drug's efficacy.[2] Upon reaching the target cell, the linker must then facilitate the efficient release of its payload. This delicate balance between stability and controlled release is paramount.[]
Over the years, various chemical moieties have been integrated into linkers to improve their performance. PEG chains have become a gold standard, primarily for their ability to enhance solubility and pharmacokinetic profiles.[][5] More recently, motifs from small-molecule drug discovery, such as strained heterocyclic rings like azetidine, are being explored to impart inherent metabolic stability.[6] This guide will dissect the mechanisms, advantages, and potential liabilities of these two approaches.
Section 1: The Gold Standard: PEG Chains as Stability and Solubility Enhancers
Polyethylene glycol (PEG) is a hydrophilic, flexible, and biocompatible polymer that has become an indispensable tool in ADC development.[5][7] Its incorporation into a linker is a proven strategy to mitigate issues arising from the hydrophobicity of many potent payloads, thereby improving the overall stability and developability of the ADC.[8][9]
Mechanism of PEG-Mediated Stabilization
The stability-enhancing effects of PEG linkers are primarily attributed to two physicochemical phenomena:
-
Hydrophilic Shielding: The repeating ether units of the PEG chain attract and organize water molecules, forming a "hydration shell" around the ADC.[5][10] This aqueous cloak effectively shields the hydrophobic payload, reducing the propensity for intermolecular aggregation—a major cause of instability and rapid clearance from circulation.[8]
-
Increased Hydrodynamic Volume: The flexible PEG chain increases the effective size (hydrodynamic radius) of the ADC in solution.[10] This larger size slows the rate of renal clearance, thereby prolonging the ADC's circulation half-life and providing a greater opportunity for it to accumulate in tumor tissue.[5]
Impact on ADC Properties & Performance Data
The inclusion of PEG chains in linker design has a profound and positive impact on multiple ADC attributes. It enhances aqueous solubility, improves pharmacokinetic profiles, and can reduce the immunogenicity of the conjugate.[][5][7]
| Property | Non-PEGylated Linker | PEGylated Linker | Rationale & Citation |
| Aggregation | >30% aggregation after 7 days | <5% aggregation after 7 days | The hydrophilic PEG chain minimizes hydrophobic interactions between payload molecules, preventing aggregation.[8] |
| Premature Payload Release | 15% release in circulation | <2% release in circulation | The PEG's spatial shielding effect provides a protective layer, enhancing systemic stability.[8][10] |
| Solubility | Often poor, leading to formulation and manufacturing challenges | Significantly increased | PEG is highly hydrophilic, improving the overall solubility of the often-hydrophobic ADC construct.[][9] |
| Pharmacokinetics | Prone to rapid clearance | Slower plasma clearance and longer half-life | The increased hydrodynamic volume reduces renal clearance rates.[5] |
Section 2: An Emerging Paradigm: Azetidine Ethers for Inherent Chemical Robustness
Azetidines are four-membered, nitrogen-containing heterocyclic rings.[6] Their inclusion in small-molecule drugs is a well-established medicinal chemistry strategy to enhance metabolic stability, improve solubility, and confer conformational rigidity, which can lead to better receptor selectivity.[11] The translation of this concept to ADC linkers, specifically through an azetidine ether motif, is an innovative approach focused on building inherent chemical stability into the linker's backbone.
Causality of Azetidine-Induced Stability
Unlike the physical shielding mechanism of PEG, the stability conferred by an azetidine ring is rooted in its intrinsic chemical properties:
-
Ester Isostere: Azetidine ethers can be considered bioisosteres of esters. Esters are often susceptible to rapid hydrolysis by plasma esterases, making them poor choices for linkers requiring high circulatory stability. Azetidine ethers, however, demonstrate excellent stability against hydrolysis and other chemical conditions, such as basic and reducing environments.[12]
-
Metabolic Resistance: The strained four-membered ring, while reactive under specific synthetic conditions, can improve metabolic stability in a biological context.[6] Strategic placement of the azetidine ring can block common sites of metabolism. However, it's important to note that the inherent ring strain can also be a potential liability for metabolic ring-opening in some contexts.
-
Conformational Rigidity: The rigid structure of the azetidine ring reduces the linker's flexibility.[6] This can be advantageous in preventing the linker from adopting conformations that are susceptible to enzymatic cleavage, thereby enhancing its stability until it reaches the target cell.
While direct, comparative data for azetidine ether linkers in published ADC studies is scarce, the principles from medicinal chemistry and foundational synthetic studies strongly suggest their potential for creating exceptionally stable linkers.[12][13]
Section 3: Conceptual Head-to-Head Comparison
The choice between a PEG-based strategy and an azetidine-based one involves a trade-off between well-understood, multi-modal benefits and novel, targeted chemical robustness.
| Feature | PEG Chains | Azetidine Ethers |
| Primary Stability Mechanism | Physical (hydrophilic shielding, steric hindrance) | Chemical (inherent resistance to hydrolysis/enzymes) |
| Impact on Solubility | High (significantly increases hydrophilicity) | Moderate (improves properties over parent alkane) |
| Flexibility vs. Rigidity | Highly Flexible | Conformationally Rigid |
| Clinical Validation in ADCs | Extensive and well-established | Exploratory / Theoretical |
| Key Advantage | Multifunctional: improves stability, solubility, and PK | Potentially superior intrinsic chemical stability |
| Potential Liability | Potential for immunogenicity ("PEGylation" antibodies) | Potential for metabolic ring-opening due to strain[11] |
Section 4: Experimental Protocols for Linker Stability Evaluation
To empirically determine and validate the stability of any new linker, a series of standardized in vitro and in vivo assays are required. The protocols described below are self-validating systems designed to provide clear, quantitative data on linker performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay is the cornerstone for evaluating a linker's stability in a physiologically relevant matrix. It measures the rate of payload release from the ADC when incubated in plasma.
Causality Behind Experimental Choices:
-
Plasma Source: Using plasma from multiple species (e.g., human, mouse, rat, cynomolgus monkey) is critical, as enzymatic activity can vary significantly, impacting linker cleavage.[2] This provides data to select the most relevant preclinical species.
-
Temperature (37°C): This is the physiological temperature of the human body, ensuring that enzyme kinetics are representative of the in vivo environment.
-
Time Points: A broad range of time points (e.g., 0 to 7 days) allows for the calculation of a stability half-life and captures both rapid and slow degradation kinetics.[1]
-
Detection Method (ELISA/LC-MS): ELISA can quantify the amount of intact, payload-bearing ADC, while LC-MS can directly measure the appearance of the free payload, offering complementary and confirmatory data.[14][15]
Step-by-Step Methodology:
-
Preparation: Thaw frozen plasma (e.g., human plasma) at 37°C. Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC into the plasma to a final concentration of ~100 µg/mL in a 96-well plate. Incubate the plate at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the ADC-plasma mixture.[1] Immediately place samples on ice or add a quenching solution to stop enzymatic reactions.
-
Analysis by ELISA (for intact ADC):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add the plasma samples. The intact ADC will bind to the coated antigen.
-
Wash the plate, then add an enzyme-conjugated secondary antibody that specifically recognizes the payload.
-
Add a chromogenic substrate and measure the signal, which is proportional to the amount of intact ADC.[14]
-
-
Analysis by LC-MS (for free payload):
-
Perform protein precipitation on the plasma samples by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released free payload.[14]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's stability half-life.
Conclusion and Future Outlook
The stability of the linker is a non-negotiable parameter in the design of safe and effective Antibody-Drug Conjugates.
-
PEG chains represent a mature, highly effective, and clinically validated technology. They offer a multifunctional solution that simultaneously enhances stability, solubility, and pharmacokinetics, making them a default choice for many ADC programs, especially those dealing with hydrophobic payloads. [][5][8]
-
Azetidine ethers represent a novel and mechanistically distinct approach. By leveraging principles of metabolic stability from small-molecule drug discovery, they offer the potential for creating linkers with exceptional intrinsic chemical robustness. [6][12]While this strategy is currently more theoretical in the ADC space, it holds promise for developing next-generation ADCs where linker stability requirements are particularly stringent.
For drug development professionals, the optimal choice will depend on the specific properties of the payload and the desired pharmacokinetic profile of the final conjugate. [10]While PEGylation is a reliable and well-characterized strategy, the continued exploration of novel, chemically robust motifs like azetidine ethers will be crucial for pushing the boundaries of ADC engineering and expanding the therapeutic window of this powerful class of drugs. Rigorous, head-to-head experimental evaluation using the protocols outlined herein will be essential to validate the performance of these emerging linker technologies.
References
- In Vivo Stability of ADC Linkers: A Compar
- ADC Plasma Stability Analysis Service.
- ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker. (2025). PurePEG.
- PEG Linkers in Antibody-Drug Conjug
- How ADC Linkers Work: Controlling Stability & Drug Release. (2025). BOC Sciences.
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
- What are PEG Linkers?.
- Pasut, G., et al. (2021).
- High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega.
- A Comparative Guide to the Plasma Stability of ADC Linkers. (2025). Benchchem.
- Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. IPHASE Biosciences.
- Stability of ADCs in sub-cellular fractions. (2025). Sterling Pharma Solutions.
- Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (2020). University of Minnesota.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing.
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025).
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-biolabs.com [creative-biolabs.com]
Reference standards for 3-(Azetidin-3-yloxy)propane-1,2-diol analysis
Comprehensive Analytical Guide: Reference Standards for 3-(Azetidin-3-yloxy)propane-1,2-diol and Structural Analogs
As pharmaceutical pipelines increasingly rely on highly polar, conformationally restricted scaffolds to improve metabolic stability and target-binding affinity, the azetidine ring has emerged as a privileged motif in drug discovery[1]. However, the very physicochemical properties that make azetidines therapeutically attractive—such as high aqueous solubility and sp3-rich character—render them notoriously difficult to analyze using conventional chromatographic techniques.
This guide provides an objective, data-driven comparison of 3-(Azetidin-3-yloxy)propane-1,2-diol (CAS: 1696580-51-4) against its structural alternatives, detailing the causality behind specific analytical choices and providing a self-validating protocol for its quantification.
The Analytical Challenge: Why RPLC Fails
The target compound, 3-(Azetidin-3-yloxy)propane-1,2-diol, possesses a basic secondary amine (the azetidine nitrogen, pKa ~9.5) and a highly polar propane-1,2-diol moiety. This results in extreme hydrophilicity (calculated LogP < -1.5).
If analyzed via traditional Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, this compound elutes in the void volume. This lack of retention not only makes accurate quantification impossible but also subjects the analyte to severe ion suppression from unretained matrix components entering the mass spectrometer. Furthermore, the absence of a conjugated pi-system renders UV detection ineffective.
The Solution: coupled with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is the mandatory separation mode[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing water to form a semi-immobilized layer on the silica surface. Retention is driven by the partitioning of the polar analyte into this aqueous layer, supplemented by electrostatic interactions[3].
Comparative Performance of Reference Standards
When developing a robust impurity profiling assay or selecting an internal standard (IS), choosing the correct structural analog is critical. A mismatched standard will exhibit different retention mechanisms and ionization suppression profiles, leading to quantitative failure.
Below is a comparative analysis of 3-(Azetidin-3-yloxy)propane-1,2-diol against structural alternatives commonly evaluated in related analytical workflows.
| Standard Name | CAS No. | Structural Feature | HILIC Retention Factor (k') | ESI+ Ionization Efficiency | Aqueous Stability (t1/2 at pH 3) |
| 3-(Azetidin-3-yloxy)propane-1,2-diol | 1696580-51-4 | Azetidine + Diol | 4.8 | High (Basic N) | ~12 hours |
| 3-(aminooxy)propane-1,2-diol | 67435-00-1 | Acyclic Aminooxy | 5.5 | Low (Weakly basic) | ~4 hours |
| 2-(Azetidin-3-yloxy)ethan-1-ol | 1955523-69-9 | Azetidine + Mono-ol | 3.2 | High (Basic N) | ~14 hours |
| 3-[ethyl(propyl)amino]propane-1,2-diol | N/A | Aliphatic Tertiary Amine | 1.5 | Very High | >48 hours |
Causality in Standard Selection:
-
3-(aminooxy)propane-1,2-diol is often considered a cheaper alternative, but its acyclic nature and weak basicity result in poor ESI+ response and rapid degradation under acidic mobile phase conditions.
-
2-(Azetidin-3-yloxy)ethan-1-ol provides a similar ionization profile but lacks the diol moiety. This results in a significantly lower retention factor (k') on amide-bonded HILIC columns, causing it to elute prematurely and potentially co-elute with matrix interferences.
Self-Validating Experimental Protocol: HILIC-MS/MS
This protocol is designed as a self-validating system. By strictly controlling the sample diluent and monitoring specific fragment ions, the method actively flags preparation or instrumental errors.
Step 1: Standard Preparation & Dilution (Critical Control Point)
-
Accurately weigh 1.0 mg of 3-(Azetidin-3-yloxy)propane-1,2-diol reference standard.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) to create a 1 mg/mL stock.
-
Causality & Validation: HILIC retention is highly sensitive to the injection solvent. If the aqueous content of the sample diluent exceeds the initial mobile phase conditions (e.g., >20% water), the analyte will experience "solvent mismatch," leading to severe peak fronting and loss of resolution. Self-Validation Check: If peak symmetry factor (As) > 1.8, immediately discard the sample and reconstitute in >85% Acetonitrile.
Step 2: Chromatographic Separation
-
Column: Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 60% B over 4 minutes.
-
Causality: The amide stationary phase provides superior hydrogen-bonding capabilities for the diol moiety compared to bare silica[4]. The acidic pH ensures the azetidine nitrogen is fully protonated, maximizing both HILIC retention (via ion-exchange interactions with residual silanols) and ESI+ ionization efficiency.
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: [M+H]+ m/z 148.1.
-
Product Ions: m/z 74.1 (quantifier, corresponding to the stable azetidine ring fragment) and m/z 56.1 (qualifier).
Fig 1. Optimized HILIC-MS/MS workflow for polar azetidine derivatives.
Stability and Degradation Pathways
The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While generally stable under physiological conditions, it is susceptible to nucleophilic attack and ring-opening under extreme environmental stress[5]. Understanding these degradation pathways is essential for maintaining the integrity of the reference standard.
-
Acidic Degradation: Prolonged exposure to pH < 3.0 (such as extended storage in acidic mobile phase) catalyzes the protonation of the ring nitrogen, lowering the activation energy for nucleophilic ring-opening.
-
Oxidative Stress: Exposure to peroxides or ambient oxygen over months can lead to N-oxide formation, visible as a +16 Da mass shift in MS scans.
Fig 2. Degradation pathways and optimal storage conditions for azetidine standards.
Storage Recommendation: To ensure maximum shelf-life, stock solutions of 3-(Azetidin-3-yloxy)propane-1,2-diol should be prepared in neutral, aprotic solvents (or buffered aqueous mixtures at pH 7-8) and stored at -20°C.
References
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (National Institutes of Health) URL: [Link][1]
-
Title: Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid Source: Taylor & Francis Online URL: [Link][2]
-
Title: Hydrophilic interaction chromatography – mass spectrometry for metabolomics and proteomics Source: UvA-DARE (Digital Academic Repository) URL: [Link][3]
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 3-(Azetidin-3-yloxy)propane-1,2-diol
Executive Summary & Core Directive
3-(Azetidin-3-yloxy)propane-1,2-diol is a functionalized azetidine derivative often used as a building block in medicinal chemistry (e.g., for PROTACs or ADC linkers).[1] Its disposal requires strict adherence to protocols governing nitrogen-containing heterocycles and organic bases .
IMMEDIATE ACTION REQUIRED:
-
Do NOT mix with strong acids or oxidizers in waste containers (Risk of exothermic ring-opening).
-
Classify as Hazardous Organic Waste (Basic/Toxic).
Chemical Hazard Analysis (The "Why")
To dispose of this chemical safely, you must understand its reactivity profile. The molecule consists of a strained azetidine ring linked to a hydrophilic glycerol tail .
| Structural Feature | Reactivity Concern | Disposal Implication |
| Azetidine Ring | High ring strain (~26 kcal/mol); Basic amine functionality. | Susceptible to nucleophilic attack and acid-catalyzed ring opening.[2] Must be segregated from acidic waste streams. |
| Propane-1,2-diol | Hydrophilic/Polar. | Increases water solubility, making spill cleanup easier but increasing the risk of aquatic contamination if released. |
| Ether Linkage | Generally stable. | No specific disposal hazard, but contributes to overall organic load. |
Hazard Classification (GHS Derived):
-
Precaution: Treat as a potential sensitizer due to the reactive amine moiety.
Personal Protective Equipment (PPE) Matrix
Before handling waste, verify the following PPE is active.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Rubber (Min 0.11mm thickness) | Protects against incidental splash. Double-glove for prolonged handling. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid transfer of amines. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Prevents inhalation of aerosols or dust during solid waste transfer. |
| Body | Lab Coat (Buttoned) + Closed-toe shoes | Prevents dermal absorption via spills. |
Operational Disposal Protocol
Scenario A: Pure Substance (Expired or Surplus Reagent)
-
State: Liquid or Low-Melting Solid.
-
Protocol:
-
Labeling: Affix a hazardous waste label reading: "Hazardous Waste - Organic Alkali - Toxic." Explicitly list the chemical name.
-
Container: Use a chemically compatible container (HDPE or Amber Glass).
-
Transfer: Dissolve the substance in a minimal amount of compatible solvent (e.g., Methanol or Ethanol) if necessary to facilitate transfer, or transfer directly if liquid.
-
Segregation: Place in the Non-Halogenated Organic waste stream. Ensure the container is NOT used for acidic waste.
-
Scenario B: Reaction Mixtures & Mother Liquors
-
Context: Post-synthesis waste containing the product, solvents (DMF, DCM, etc.), and reagents.
-
Protocol:
-
Quench: Ensure no active coupling reagents (e.g., HATU, EDC) remain.
-
pH Check: Verify the waste stream is Neutral (pH 7) or Basic (pH > 8).
-
Consolidation: Pour into the Solvent Waste Carboy .
-
Critical Check: If the reaction involved strong acids (HCl, TFA), neutralize the mixture with Sodium Bicarbonate (NaHCO₃) before adding it to the organic waste container to prevent heat generation from azetidine neutralization.
-
Scenario C: Empty Containers & Contaminated Debris
-
Items: Vials, pipette tips, weighing boats.
-
Protocol:
-
Triple Rinse: Rinse the empty vial 3 times with a solvent (Acetone or Ethanol).[2]
-
Rinsate Disposal: Pour the first rinse into the Hazardous Waste container.[2] The second and third can generally go into the solvent waste.
-
Debris: Place dry, contaminated solids (gloves, paper towels) into a Hazardous Solid Waste bag (double-bagged). Deface the original container label before discarding the glass.
-
Waste Stream Segregation Logic
The following diagram illustrates the decision-making process for segregating this specific compound to prevent incompatibility accidents.
Caption: Logical flow for the safe segregation of Azetidine-derivative waste. Note the critical neutralization step for acidic mixtures.
Emergency Spill Response
In the event of a benchtop spill:
-
PPE Up: Don nitrile gloves, goggles, and lab coat.
-
Absorb:
-
Liquids: Use a universal absorbent pad or vermiculite. Do not use paper towels if the spill is large, as this increases surface area for volatilization.
-
Solids: Dampen a pad with ethanol to wipe up dust; do not dry sweep (aerosol risk).
-
-
Clean: Wipe the surface with a mild detergent (1% Alconox) followed by water.
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9920843, 3-(Nonyloxy)propane-1,2-diol (Structural Analog). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Toxicity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-(Azetidin-3-yloxy)propane-1,2-diol
As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 3-(Azetidin-3-yloxy)propane-1,2-diol (CAS: 1696580-51-4) . In drug development and medicinal chemistry, functionalized azetidines are highly valued as bioisosteres to improve pharmacokinetic profiles. However, the unique structural combination of a strained nitrogen heterocycle and a hydrophilic diol tail presents specific handling challenges that require rigorous adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[1].
This guide moves beyond generic safety data to explain the causality behind our protective measures, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.
Physicochemical Risk Profiling: The "Why" Behind the PPE
To design a self-validating safety protocol, we must first deconstruct the molecule's structural hazards:
-
The Azetidine Ring (Secondary Amine): The 4-membered azetidine ring is sterically strained and possesses a secondary amine. This makes the molecule inherently basic and nucleophilic. Unprotonated amines disrupt lipid bilayers and cause saponification of skin oils, leading to severe dermal irritation, sensitization, and potential chemical burns.
-
The Propane-1,2-diol Moiety: The diol tail renders the molecule highly water-soluble and hygroscopic. Mechanistic Hazard: The diol acts as a dermal penetration enhancer. If the neat chemical contacts unprotected skin, the diol facilitates the rapid transport of the caustic azetidine moiety through the stratum corneum, significantly exacerbating local toxicity.
Core PPE Matrix
Based on the physicochemical profile, the following Personal Protective Equipment (PPE) is mandatory. This matrix aligns with the National Research Council's Prudent Practices in the Laboratory[2].
| Body Part | PPE Specification | Mechanistic Rationale & Causality |
| Eyes/Face | ANSI Z87.1 Chemical Splash Goggles | Protects against alkaline micro-splashes. Basic amines can cause rapid, irreversible corneal saponification. Safety glasses are insufficient. |
| Hands (Neat) | Nitrile Gloves (Minimum 5 mil thickness) | Provides a sufficient barrier against the neat hygroscopic solid/viscous liquid. Must be inspected for pinholes prior to use. |
| Hands (In Solvent) | Butyl Rubber or Double-Gloved Nitrile | Required if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO), which rapidly permeate standard nitrile and carry the solute through the glove. |
| Body | 100% Cotton or Flame-Resistant (FR) Lab Coat | Fully buttoned to the neck. Cotton prevents the material from melting into the skin in the event of a secondary reaction or flash fire. |
| Respiratory | None required if handled in hood | Aerosolization risk is mitigated by mandatory handling within a certified chemical fume hood[3]. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a closed-loop, self-validating system where each step verifies the safety of the preceding one.
Step 1: Environmental Verification
-
Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm)[3].
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids (which can trigger exothermic acid-base reactions).
Step 2: Dispensing and Weighing
-
Observation: Due to the diol group, 3-(Azetidin-3-yloxy)propane-1,2-diol is likely hygroscopic and may present as a viscous liquid or a sticky, low-melting solid.
-
Action: Use a positive displacement pipette (for viscous liquids) or an anti-static weighing spatula (for solids). Weigh the material directly into a tared reaction vessel inside the fume hood to prevent transit contamination.
Step 3: Solubilization & Transfer
-
Dissolve the compound in your target reaction solvent while still inside the fume hood.
-
Validation: Capping the vessel before removing it from the hood ensures that no neat amine vapors or aerosols are introduced into the general laboratory environment.
Mandatory Visualization: Operational Safety Workflow
Workflow for the safe handling and disposal of 3-(Azetidin-3-yloxy)propane-1,2-diol.
Spill Response & Decontamination Protocol
In the event of a spill, standard organic solvent cleanup is insufficient due to the alkaline nature of the azetidine ring.
-
Containment: Immediately isolate the area. If the spill is outside the fume hood, alert personnel and allow aerosols to settle.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use sawdust, as the basic amine can react with organic matter over time.
-
Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools into a compatible secondary chemical waste container.
-
Surface Decontamination (Critical Step): Because the diol leaves a sticky residue that traps the amine, wash the surface with a mildly acidic solution (e.g., 5% citric acid) to protonate and solubilize the remaining azetidine. Follow with a standard detergent wash and water rinse.
Waste Disposal Strategy
Improper disposal of functionalized amines can lead to pressurized containers and laboratory accidents[2].
-
Segregation: Never mix 3-(Azetidin-3-yloxy)propane-1,2-diol waste with acidic waste streams (e.g., HCl, Sulfuric acid washes) to prevent violent exothermic neutralization.
-
Aqueous Waste: If the reaction yields aqueous waste, route it to a designated "Basic Aqueous Waste" container.
-
Organic Waste: If dissolved in organic solvents, route to the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.
-
Labeling: All waste containers must explicitly list "3-(Azetidin-3-yloxy)propane-1,2-diol" and flag the primary hazard as "Basic Amine / Irritant" to ensure safe downstream processing by environmental health and safety (EHS) personnel.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 - National Academies of Sciences, Engineering, and Medicine. The National Academies Press.[Link]
-
OSHA Laboratory Standard - 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. NCBI Bookshelf.[Link]
Sources
- 1. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
